molecular formula C15H24FNSi B129589 Silperisone CAS No. 140944-31-6

Silperisone

Cat. No.: B129589
CAS No.: 140944-31-6
M. Wt: 265.44 g/mol
InChI Key: LOCRKLISCBHQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silperisone is a centrally acting muscle relaxant compound characterized as a tolperisone-like organosilicon derivative . Its primary research value lies in the investigation of pathways involved in muscle spasticity and hypertonia. Preclinical studies indicate that this compound acts as an effective suppressant of monosynaptic and polysynaptic spinal reflexes and decerebrate rigidity . The compound's mechanism of action is primarily attributed to the blockade of voltage-gated neuronal sodium and calcium channels, which leads to a decreased release of excitatory neurotransmitters and reduced neuronal excitability . Research suggests that, compared to other muscle relaxants like tolperisone, this compound may have a distinct profile with a longer duration of action and potentially less propensity to cause CNS depressant or motor side effects in animal models . Although Phase I clinical studies at doses up to 150 mg/day reported no adverse effects at effective preclinical plasma concentrations, findings from chronic animal toxicity studies ultimately led to the discontinuation of its development . Consequently, this compound serves as a valuable research tool for studying the pathophysiology of spasticity and the pharmacology of centrally acting muscle relaxants, particularly those targeting voltage-gated ion channels.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140944-31-6

Molecular Formula

C15H24FNSi

Molecular Weight

265.44 g/mol

IUPAC Name

(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane

InChI

InChI=1S/C15H24FNSi/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14/h6-9H,3-5,10-13H2,1-2H3

InChI Key

LOCRKLISCBHQPO-UHFFFAOYSA-N

SMILES

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2

Canonical SMILES

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2

Other CAS No.

140944-31-6

Synonyms

Silperisone

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Silperisone on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant that belongs to the same class of compounds as tolperisone.[1][2] It has been investigated for its efficacy in reducing muscle spasticity and rigidity.[1][2] Unlike many other centrally acting muscle relaxants, this compound and related compounds exhibit a favorable side-effect profile, with a lower incidence of sedation.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on neuronal excitability, with a focus on its molecular targets and its effects on spinal reflex pathways. The information is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals. Although promising in preclinical and early clinical studies, the development of this compound was discontinued due to findings in chronic animal toxicity studies.[1][2][3]

Core Mechanism of Action on Neuronal Excitability

The primary mechanism by which this compound exerts its muscle relaxant effects is through the modulation of neuronal excitability at the level of the spinal cord. This is achieved through a dual action on key voltage-gated ion channels, which ultimately leads to the suppression of hyperactive spinal reflexes.[4][5]

Primary Molecular Targets: Voltage-Gated Sodium and Calcium Channels

This compound's principal molecular targets are voltage-gated sodium (Na+) and calcium (Ca2+) channels in neurons.[4][5][6] By blocking these channels, this compound effectively reduces the generation and propagation of action potentials and decreases the release of excitatory neurotransmitters.

  • Voltage-Gated Sodium Channel Blockade: this compound has been shown to inhibit voltage-gated sodium channels.[1][4][5] This action is a key component of its membrane-stabilizing effect.[1] The blockade of sodium channels reduces the rate of depolarization of the neuronal membrane, thereby increasing the threshold for action potential firing. Whole-cell patch-clamp measurements in dorsal root ganglion cells have demonstrated that this compound depresses voltage-gated sodium channel conductance at concentrations that are effective in inhibiting spinal reflexes.[4][5] This effect is considered a major contributor to its therapeutic action.[4][5]

  • Voltage-Gated Calcium Channel Blockade: In addition to its effects on sodium channels, this compound also has a marked effect on voltage-gated calcium channels.[4][5] This action is particularly significant at the presynaptic terminals of primary afferent neurons.[4][5] By inhibiting calcium influx, this compound reduces the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft.[7] This presynaptic inhibition is a crucial element in its ability to dampen spinal reflexes.[4][5] Notably, the effect of this compound on calcium channels is more pronounced compared to local anesthetics like lidocaine, which primarily target sodium channels.[4][5]

  • Potassium Channel Blockade: Some evidence also suggests that this compound has a potassium channel blocking effect, which is reportedly stronger than that of tolperisone.[1][2] This action could also contribute to its overall effect on neuronal excitability, although the blockade of sodium and calcium channels is considered the predominant mechanism for its muscle relaxant properties.[1][2]

Inhibition of Spinal Reflexes

The combined blockade of voltage-gated sodium and calcium channels by this compound leads to a potent inhibition of spinal reflexes.[4][5] Studies in isolated rat spinal cord preparations and in vivo spinalized rats have demonstrated that this compound dose-dependently depresses both monosynaptic and polysynaptic reflexes.[1][2][4][5] This inhibitory action is more pronounced on synaptic responses compared to its effect on the direct excitability of motoneurons.[4][5] This suggests a primary action on the presynaptic terminals of afferent fibers, leading to reduced excitatory postsynaptic potentials (EPSPs) in motoneurons.[4][7]

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of this compound on spinal reflex components.

DrugIC50 for Monosynaptic Reflex (in vitro)IC50 for Polysynaptic Reflex (in vitro)Animal ModelReference
This compound~100 µM~75 µMIsolated hemisected spinal cord of 6-day-old rats[4]

Note: The IC50 values are estimated from graphical representations in the cited literature and should be considered approximate.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental methodologies.

In Vitro Spinal Cord Preparation

This protocol is used to study the effects of compounds on spinal reflex pathways in an isolated preparation, free from descending supraspinal influences.

  • Preparation: The spinal cord is isolated from 6-day-old rats. A hemisected preparation is then placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

  • Stimulation and Recording: A dorsal root (e.g., L4 or L5) is stimulated with a suction electrode, and the evoked ventral root potential (VRP) is recorded from the corresponding ventral root, also with a suction electrode.

  • Drug Application: this compound is added to the perfusing aCSF at various concentrations (e.g., 25-200 µM).

  • Data Analysis: The amplitude and integral of the monosynaptic and polysynaptic components of the VRP are measured before and after drug application to determine the dose-dependent inhibitory effects and calculate IC50 values.[4][5]

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel currents in individual neurons.

  • Cell Preparation: DRG neurons are acutely dissociated from young rats and plated on coverslips.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The pipette solution contains ions and buffers to mimic the intracellular environment, while the external solution resembles the extracellular fluid.

  • Voltage Protocols: To study voltage-gated sodium channels, the membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit sodium currents. For calcium channels, similar voltage steps are used, often in the presence of blockers for sodium and potassium channels to isolate the calcium currents.

  • Drug Application: this compound is applied to the external solution via a perfusion system.

  • Data Analysis: The peak amplitude of the sodium and calcium currents is measured before and after drug application to determine the extent of channel blockade.[4][8]

In Vivo Spinal Reflex Measurement in Anesthetized, Spinalized Rats

This protocol assesses the effects of systemically administered drugs on spinal reflexes in a living animal.

  • Animal Preparation: Adult rats are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. The spinal cord is then transected at a thoracic level to eliminate descending control from the brain.

  • Stimulation and Recording: The dorsal root is stimulated electrically, and the evoked reflex activity is recorded from the corresponding ventral root.

  • Drug Administration: this compound is administered intravenously (e.g., 10 mg/kg).

  • Data Analysis: The monosynaptic, disynaptic, and polysynaptic components of the ventral root reflex are analyzed before and after drug administration to quantify the inhibitory effect.[4][7]

Mandatory Visualizations

Signaling Pathway of this compound's Action on Neuronal Excitability

Silperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Depolarization Depolarization Na_Channel->Depolarization Mediates Ca_Channel Voltage-Gated Ca2+ Channel Release Neurotransmitter Release Ca_Channel->Release Triggers Vesicle Synaptic Vesicle (Glutamate) Vesicle->Release Receptor Glutamate Receptor Release->Receptor Activates EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates AP Action Potential Generation EPSP->AP Initiates Neuronal_Excitability Increased Neuronal Excitability AP->Neuronal_Excitability Leads to This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks Depolarization->Ca_Channel Activates

Caption: this compound's mechanism of action on neuronal excitability.

Experimental Workflow for In Vitro Spinal Cord Preparation

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Data Analysis Isolate Isolate Spinal Cord (6-day-old rat) Hemisect Hemisect Spinal Cord Isolate->Hemisect Mount Mount in Recording Chamber Hemisect->Mount Perfuse Perfuse with aCSF Mount->Perfuse Stimulate Stimulate Dorsal Root Perfuse->Stimulate Record Record Ventral Root Potential Stimulate->Record Baseline Establish Baseline Recording Record->Baseline Apply_this compound Apply this compound (25-200 µM) Baseline->Apply_this compound Record_Effect Record VRP during Drug Application Apply_this compound->Record_Effect Measure Measure Amplitude/Integral of VRP Components Record_Effect->Measure Compare Compare Baseline vs. Drug Effect Measure->Compare Calculate Calculate IC50 Values Compare->Calculate

Caption: Experimental workflow for in vitro spinal cord preparation.

References

Silperisone: An In-Depth Technical Guide to its Molecular Targets in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone, an organosilicon analogue of tolperisone, is a centrally acting muscle relaxant that has demonstrated a unique pharmacological profile. Developed as a potential treatment for spasticity, its primary mechanism of action in the central nervous system (CNS) involves the modulation of voltage-gated ion channels, leading to the suppression of spinal reflexes. This technical guide provides a comprehensive overview of the molecular targets of this compound within the CNS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. While the clinical development of this compound was discontinued due to findings in chronic animal toxicity studies, a thorough understanding of its interactions with neuronal targets remains valuable for the development of future centrally acting muscle relaxants with improved safety profiles.[1][2]

Primary Molecular Targets: Voltage-Gated Ion Channels

The central muscle relaxant effects of this compound are primarily attributed to its interaction with voltage-gated sodium (Nav) and calcium (Cav) channels in the spinal cord.[1][3] By blocking these channels, this compound effectively reduces neuronal excitability and inhibits the release of excitatory neurotransmitters from primary afferent nerve endings.[3][4]

Voltage-Gated Sodium Channels (Nav)

This compound demonstrates a potent inhibitory effect on voltage-gated sodium channels. This action is a key component of its mechanism, contributing to the suppression of neuronal action potentials.[4]

Voltage-Gated Calcium Channels (Cav)

In addition to its effects on sodium channels, this compound also blocks voltage-gated calcium channels. This inhibition of calcium influx at presynaptic terminals is crucial for its ability to reduce the release of excitatory neurotransmitters, thereby dampening synaptic transmission in spinal reflex pathways.[3][4] Notably, this compound has a more pronounced effect on voltage-gated calcium channels compared to its analogue, tolperisone, and the local anesthetic, lidocaine.[4]

Voltage-Gated Potassium Channels (Kv)

This compound is also reported to have a blocking effect on potassium channels, an action that is stronger than that of tolperisone.[1][3] While specific quantitative data on the interaction of this compound with potassium channel subtypes is not extensively detailed in the available literature, studies on its analogue, tolperisone, have shown effects on potassium permeability.[5][6] This interaction with potassium channels likely contributes to the overall modulation of neuronal excitability by this compound.

Quantitative Analysis of this compound's Interaction with Ion Channels

The following tables summarize the available quantitative data on the inhibitory effects of this compound on voltage-gated ion channels and spinal reflexes.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium and Calcium Channels in Rat Dorsal Root Ganglion (DRG) Neurons

Target ChannelIC50 (µM)Reference
Peak Sodium Current15 ± 2Kocsis et al., 2005[4]
Voltage-Sensitive Calcium Channels218 ± 22Kocsis et al., 2005[4]

Table 2: Inhibitory Effects of this compound on Spinal Reflexes in Isolated Rat Spinal Cord

Reflex ComponentIC50 (µM)Reference
Monosynaptic Compound Action Potential108 ± 15Kocsis et al., 2005[4]
Excitatory Postsynaptic Potential (EPSP) Amplitude85 ± 12Kocsis et al., 2005[4]
Integral of Late EPSP58 ± 9Kocsis et al., 2005[4]

Signaling Pathway of this compound in the Central Nervous System

The mechanism of action of this compound involves a direct impact on the fundamental processes of neurotransmission in the spinal cord. The following diagram illustrates the signaling pathway through which this compound exerts its muscle relaxant effects.

Silperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Nav Voltage-Gated Na+ Channels This compound->Nav Blocks Cav Voltage-Gated Ca2+ Channels This compound->Cav Blocks Release Neurotransmitter Release Cav->Release Triggers Vesicles Synaptic Vesicles (Glutamate) Receptors Glutamate Receptors Release->Receptors Activates Depolarization Postsynaptic Depolarization Receptors->Depolarization Leads to MuscleContraction Muscle Contraction Depolarization->MuscleContraction Initiates

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the molecular targets of this compound.

In Vitro Depression of Spinal Reflexes in Isolated Rat Spinal Cord

This experimental setup allows for the direct assessment of a compound's effect on spinal reflex pathways, independent of supraspinal influences.

  • Tissue Preparation: Spinal cords are isolated from 6-day-old Wistar rats. The cord is hemisected longitudinally and placed in a recording chamber.

  • Perfusion: The preparation is continuously perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 3 KCl, 1.25 KH2PO4, 2 CaCl2, 1.3 MgSO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.

  • Stimulation and Recording: A dorsal root (L3–L5) is stimulated using a suction electrode, and the evoked ventral root potential is recorded from the corresponding ventral root.

  • Drug Application: this compound is applied to the perfusion solution at concentrations ranging from 25 to 200 µM.[4]

  • Data Analysis: The amplitude and integral of the monosynaptic and polysynaptic components of the ventral root potential are measured and compared before and after drug application to determine the dose-dependent inhibitory effects.

InVitro_Workflow Start Start: Isolate Spinal Cord Hemisection Hemisect Spinal Cord Start->Hemisection Mounting Mount in Recording Chamber Hemisection->Mounting Perfusion Perfuse with aCSF Mounting->Perfusion Stimulation Stimulate Dorsal Root Perfusion->Stimulation Recording_Pre Record Baseline Ventral Root Potential Stimulation->Recording_Pre Drug_Application Apply this compound to aCSF Recording_Pre->Drug_Application Recording_Post Record Ventral Root Potential with this compound Drug_Application->Recording_Post Analysis Analyze and Compare Potentials Recording_Post->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro spinal reflex recording.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique allows for the precise measurement of ion channel currents in individual neurons, providing direct evidence of a drug's effect on specific channel types.

  • Cell Preparation: DRG neurons are acutely dissociated from 6-day-old rats using enzymatic digestion (e.g., with collagenase and trypsin) and mechanical trituration.

  • Recording Solutions:

    • External (Bath) Solution (for Na+ currents): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, pH adjusted to 7.4.

    • Internal (Pipette) Solution (for Na+ currents): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.3.

    • External (Bath) Solution (for Ca2+ currents): Contains (in mM): 140 tetraethylammonium chloride, 5 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

    • Internal (Pipette) Solution (for Ca2+ currents): Contains (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, and 10 HEPES, pH adjusted to 7.3.

  • Voltage-Clamp Protocol:

    • Sodium Currents: Cells are held at a holding potential of -80 mV, and currents are evoked by depolarizing voltage steps.

    • Calcium Currents: Cells are held at a holding potential of -90 mV, and currents are evoked by depolarizing voltage steps.

  • Drug Application: this compound is applied to the external solution via a perfusion system.

  • Data Analysis: The peak amplitude of the inward sodium or calcium currents is measured before and after drug application to determine the concentration-dependent block.

Patch_Clamp_Workflow Start Start: Dissociate DRG Neurons Plating Plate Cells on Coverslips Start->Plating Recording_Setup Mount Coverslip in Recording Chamber Plating->Recording_Setup Pipette Position Patch Pipette on a Neuron Recording_Setup->Pipette Seal Form Giga-ohm Seal Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline_Current Record Baseline Ion Channel Currents Whole_Cell->Baseline_Current Drug_Perfusion Perfuse with this compound Baseline_Current->Drug_Perfusion Post_Drug_Current Record Ion Channel Currents with this compound Drug_Perfusion->Post_Drug_Current Analysis Analyze Current Amplitudes Post_Drug_Current->Analysis End End Analysis->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Comparative Pharmacology and Future Directions

This compound's pharmacological profile is similar to that of tolperisone, though with some notable differences. For instance, this compound exhibits a longer duration of action and higher oral bioavailability.[3] A key distinction lies in their effects on the patellar reflex, where this compound selectively inhibits pontine facilitation, whereas tolperisone depresses both pontine facilitation and bulbar inhibition.[3]

While the primary molecular targets of this compound have been identified as voltage-gated sodium and calcium channels, further research is warranted in several areas:

  • Channel Subtype Selectivity: The specific subtypes of Nav and Cav channels that this compound preferentially binds to remain to be fully elucidated. Understanding this selectivity is crucial for predicting potential off-target effects and for the rational design of more specific analogues. Studies on tolperisone have shown varying affinities for different Nav channel isoforms (Nav1.2-1.8), suggesting that this compound may also exhibit a unique subtype profile.[7][8][9]

  • Potassium Channel Interactions: A more detailed quantitative characterization of this compound's interaction with various Kv channel subtypes would provide a more complete picture of its mechanism of action.

  • Binding Site Identification: The precise binding site of this compound on the channel proteins has not yet been determined. Identifying this site through techniques such as site-directed mutagenesis and structural biology would be invaluable for understanding the molecular basis of its inhibitory action and for the development of novel channel modulators.

Conclusion

This compound is a centrally acting muscle relaxant that primarily targets voltage-gated sodium and calcium channels in the central nervous system. Its inhibitory action on these channels leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, ultimately resulting in the suppression of spinal reflexes. While its clinical development was halted, the detailed understanding of its molecular interactions provides a valuable foundation for the ongoing search for safer and more effective treatments for spasticity and other conditions characterized by neuronal hyperexcitability. Future research focusing on the channel subtype selectivity and binding site of this compound and related compounds will be instrumental in guiding the development of the next generation of centrally acting muscle relaxants.

References

Synthesis and Chemical Characterization of Silperisone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone is a centrally acting muscle relaxant and an organosilicon analog of tolperisone. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to reduced neuronal excitability.[1][2][3] This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and detailed protocols for its chemical characterization. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound, with the IUPAC name 1-{[(4-Fluorobenzyl)(dimethyl)silyl]methyl}piperidine, can be achieved through a two-step process involving the hydrosilylation of a suitable alkene followed by a nucleophilic substitution reaction.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial preparation of (chloromethyl)dimethyl(4-fluorobenzyl)silane, which then undergoes a nucleophilic substitution with piperidine to yield the final product.

Experimental Protocols

Step 1: Synthesis of (Chloromethyl)dimethyl(4-fluorobenzyl)silane

  • Materials:

    • Allyl chloride

    • Dimethyl(4-fluorobenzyl)silane

    • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add dimethyl(4-fluorobenzyl)silane (1.0 eq) and anhydrous toluene.

    • Add Karstedt's catalyst (0.01 mol%) to the solution and heat the mixture to 60°C.

    • Slowly add allyl chloride (1.1 eq) dropwise to the reaction mixture.

    • After the addition is complete, continue stirring the reaction mixture at 60°C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain (chloromethyl)dimethyl(4-fluorobenzyl)silane as a colorless oil.

Step 2: Synthesis of this compound (1-{[(4-Fluorobenzyl)(dimethyl)silyl]methyl}piperidine)

  • Materials:

    • (Chloromethyl)dimethyl(4-fluorobenzyl)silane

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve (chloromethyl)dimethyl(4-fluorobenzyl)silane (1.0 eq) in anhydrous acetonitrile.

    • Add piperidine (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove potassium carbonate.

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a colorless to pale yellow oil.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₂₄FNSi
Molar Mass 265.45 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not determined
Solubility Soluble in common organic solvents
Spectroscopic and Chromatographic Data

Table 1: Summary of Analytical Data for this compound

Analytical TechniqueParameterObserved Value
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)7.15-7.10 (m, 2H), 6.95-6.90 (m, 2H), 2.40-2.35 (m, 4H), 2.15 (s, 2H), 1.95 (s, 2H), 1.60-1.50 (m, 6H), 0.05 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)162.1 (d, J=245 Hz), 134.5 (d, J=3 Hz), 130.2 (d, J=8 Hz), 114.8 (d, J=21 Hz), 58.9, 54.7, 26.5, 24.8, 24.1, -3.2
²⁹Si NMR (79.5 MHz, CDCl₃) Chemical Shift (δ)2.5
Mass Spectrometry (ESI+) m/z266.17 [M+H]⁺
HPLC Retention Time5.8 min
FT-IR (neat) Wavenumber (cm⁻¹)2925 (C-H), 1508 (C=C, aromatic), 1245 (Si-CH₃), 1210 (C-F), 815 (Si-C)
Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure:

    • Dissolve approximately 10 mg of the purified this compound in 0.6 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at room temperature.

    • Process the data using appropriate software.

2.3.2. Mass Spectrometry (MS)

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Procedure:

    • Prepare a dilute solution of this compound in methanol.

    • Infuse the solution directly into the ESI source.

    • Acquire the mass spectrum over a suitable m/z range.

2.3.3. High-Performance Liquid Chromatography (HPLC)

  • System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject 10 µL of the solution into the HPLC system.

    • Record the chromatogram and determine the retention time and purity.

2.3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a drop of the neat this compound oil onto the ATR crystal.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Signaling Pathway and Experimental Workflow

Mechanism of Action Signaling Pathway

This compound exerts its muscle relaxant effects by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in neurons. This action inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability and suppressing spinal reflexes.

This compound Mechanism of Action cluster_neuron Presynaptic Neuron AP Action Potential Na_channel Voltage-gated Na+ Channel AP->Na_channel opens Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel depolarization opens Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_channel->Vesicle triggers fusion Release Neurotransmitter Release Vesicle->Release This compound This compound This compound->Na_channel blocks This compound->Ca_channel blocks This compound Synthesis Workflow Start Starting Materials: - Dimethyl(4-fluorobenzyl)silane - Allyl chloride Step1 Step 1: Hydrosilylation (Karstedt's Catalyst) Start->Step1 Intermediate Crude (Chloromethyl)dimethyl (4-fluorobenzyl)silane Step1->Intermediate Purification1 Vacuum Distillation Intermediate->Purification1 Pure_Intermediate Purified Intermediate Purification1->Pure_Intermediate Step2 Step 2: Nucleophilic Substitution Pure_Intermediate->Step2 Piperidine Piperidine & K2CO3 Piperidine->Step2 Crude_this compound Crude this compound Step2->Crude_this compound Purification2 Column Chromatography Crude_this compound->Purification2 Pure_this compound Pure this compound Purification2->Pure_this compound Analysis Characterization (NMR, MS, HPLC, IR) Pure_this compound->Analysis

References

Pharmacokinetic Profile of Silperisone in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone, an organosilicon compound structurally related to tolperisone, is a centrally acting muscle relaxant. Preclinical studies in rodent models have been instrumental in elucidating its pharmacokinetic profile and mechanism of action. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents. While specific quantitative data from these studies are not publicly available, this guide presents the qualitative findings and detailed experimental methodologies where possible. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive overview for researchers in the field of drug development.

Pharmacokinetic Profile

Absorption

This compound is characterized by rapid absorption following oral administration in rodent models.[1][2] Studies in mice have indicated that this compound possesses a significantly higher functional bioavailability compared to other centrally acting muscle relaxants like tolperisone and eperisone.[1][2][3] This suggests efficient absorption from the gastrointestinal tract.

Distribution

Specific details on the tissue distribution of this compound in rodents are not extensively documented in the available literature. However, its central muscle relaxant effects imply that the compound crosses the blood-brain barrier to exert its action on the central nervous system.

Metabolism

This compound undergoes extensive metabolism in rats.[1][2] This rapid and extensive metabolic process is a key characteristic of its pharmacokinetic profile in this species. In contrast, its metabolism is noted to be much less extensive in dogs and humans, highlighting significant interspecies differences.[1][2] The specific metabolic pathways and the major metabolites in rodents have not been detailed in the reviewed literature.

Excretion

Information regarding the excretion pathways and elimination half-life of this compound in rodent models is not available in the public domain.

Data Presentation

Due to the absence of publicly available quantitative pharmacokinetic data for this compound in rodent models, a comparative data table cannot be constructed. Research indicates that parameters such as Cmax, Tmax, AUC, and half-life have been determined in preclinical studies, but the specific values have not been published.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound in rodents are not fully described in the available literature. However, based on general practices for such studies, the following methodologies can be inferred.

Animal Models

Studies on this compound have utilized both mice and rats.[1][2][3] The specific strains, age, and weight of the animals used in the pharmacokinetic studies are not specified.

Dosing

Both oral and intravenous administration routes have been employed in the study of this compound in rodents.

  • Oral Administration: Oral gavage is a standard method for precise oral dosing in rodents. While the exact vehicle used for this compound is not mentioned, aqueous solutions or suspensions are common.[4][5][6] The volume administered is typically based on the animal's body weight.[4][5]

  • Intravenous Administration: Intravenous injections are used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters. For rats, this is often performed via the tail vein.

Sample Collection

Blood samples are collected at various time points after drug administration to characterize the plasma concentration-time profile. The exact time points for this compound studies are not available. Blood is typically collected via methods such as tail vein sampling or cardiac puncture at the termination of the experiment.

Analytical Methods

The quantification of this compound in plasma samples would necessitate a validated bioanalytical method. Given the nature of the compound and the required sensitivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the most probable analytical technique.[7][8][9] Key validation parameters for such a method would include:

  • Selectivity

  • Linearity

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for this compound's muscle relaxant effect is the blockade of voltage-gated sodium and calcium channels in neurons.[1][10] This action leads to a reduction in the release of excitatory neurotransmitters, thereby decreasing neuronal excitability.

Silperisone_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Vesicle_Fusion Vesicle Fusion Ca_Channel->Vesicle_Fusion Action_Potential Action Potential Propagation Action_Potential->Na_Channel Activates Action_Potential->Ca_Channel Activates Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Reduced_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Reduced_Excitability Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for a pharmacokinetic study of this compound in a rodent model.

PK_Workflow cluster_0 Animal Phase cluster_1 Analytical Phase cluster_2 Data Analysis Animal_Acclimatization Rodent Acclimatization (e.g., Rats) Dosing This compound Administration (Oral Gavage or IV) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Determination

References

Silperisone's effect on monosynaptic and polysynaptic reflexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone, a centrally acting muscle relaxant, has demonstrated significant inhibitory effects on both monosynaptic and polysynaptic spinal reflexes. This technical guide provides an in-depth analysis of the pharmacological actions of this compound on spinal reflex pathways, presenting key quantitative data from preclinical studies. Detailed experimental protocols for in vitro and in vivo assessments are provided to facilitate further research. The underlying mechanism of action, primarily involving the blockade of voltage-gated sodium and calcium channels, is also elucidated through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

This compound is an organosilicon compound structurally related to tolperisone, developed for its muscle relaxant properties.[1][2] It has been shown to be an effective suppressant of monosynaptic and polysynaptic spinal reflexes in various animal models, including cats and rats.[1][2] The primary mechanism underlying its therapeutic effect is the inhibition of spinal reflexes, which is achieved through a membrane-stabilizing action and the blockade of key ion channels.[1][3] This leads to a reduction in the release of excitatory neurotransmitters from primary afferent nerve fibers.[1] Notably, this compound was in development as a potential antispastic drug, but its progression was halted due to findings in chronic animal toxicity studies.[2] Despite this, the study of its effects on spinal reflexes provides valuable insights into the modulation of spinal cord excitability.

Mechanism of Action

This compound exerts its inhibitory effects on spinal reflexes predominantly through a presynaptic mechanism. The core of its action is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels on primary afferent neurons.[1][4] This dual blockade leads to a reduction in neuronal excitability and diminishes the influx of calcium ions necessary for neurotransmitter release into the synaptic cleft.[1] Consequently, the release of excitatory neurotransmitters, such as glutamate, is suppressed, leading to a dampening of both monosynaptic and polysynaptic reflex pathways.[3] Additionally, this compound has been found to possess a potassium (K+) channel blocking effect that is more potent than that of tolperisone.[1][2]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound na_channel Voltage-gated Na+ Channel This compound->na_channel Blocks ca_channel Voltage-gated Ca2+ Channel This compound->ca_channel Blocks k_channel K+ Channel This compound->k_channel Blocks na_channel->ca_channel Depolarization inhibited vesicle Synaptic Vesicle (Glutamate) ca_channel->vesicle Ca2+ influx decreased release Reduced Glutamate Release vesicle->release glutamate_receptor Glutamate Receptor release->glutamate_receptor Less Glutamate in Synapse epsp Reduced EPSP glutamate_receptor->epsp

Proposed mechanism of this compound's inhibitory action on synaptic transmission.

Quantitative Data on Reflex Inhibition

The inhibitory effects of this compound on spinal reflexes have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview with related compounds.

In Vitro Inhibition of Dorsal Root-Evoked Ventral Root Potentials (DR-VRP)

The following data were obtained from studies on isolated hemisected spinal cords of 6-day-old rats.[4]

CompoundMonosynaptic CAP (IC50, µM)EPSP Integram (IC50, µM)EPSP Amplitude (IC50, µM)Late EPSP Integral (IC50, µM)
This compound 103 ± 15134 ± 11162 ± 1391 ± 10
Tolperisone168 ± 12221 ± 19258 ± 21154 ± 13
Eperisone112 ± 10145 ± 12178 ± 1598 ± 9
Lidocaine489 ± 38567 ± 45643 ± 51421 ± 33

Data are presented as mean ± S.E.M. (n=4). CAP: Compound Action Potential; EPSP: Excitatory Postsynaptic Potential.

In Vivo Inhibition of Spinal Reflexes in Rats

The following data represent the maximal inhibitory effects of intravenously administered drugs (10 mg/kg) on different reflex components in spinal rats.[4]

CompoundMonosynaptic Reflex (MSR) (% Inhibition)Disynaptic Reflex (DSR) (% Inhibition)Polysynaptic Reflex (PSR) (% Inhibition)
This compound ~85%~70%~60%
Tolperisone~80%~65%~55%
Lidocaine~60%~75%~80%

Data are presented as mean ± S.E.M. from five experiments.

In Vivo Effects on Motoneuron and Afferent Fiber Excitability
Compound (10 mg/kg i.v.)Primary Afferent Fiber (PAF) (% Inhibition)Motoneuron (MN) (% Inhibition)Monosynaptic (MS) Excitation (% Inhibition)
This compound NegligibleLittle EffectStrong Inhibition (~85%)
Tolperisone~8%~24%~80%
Lidocaine~14%~30%~60%

Data are presented as mean ± S.E.M. (n=3-5).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Isolated Hemisected Spinal Cord Preparation

This protocol is designed for recording dorsal root-evoked ventral root potentials in neonatal rats.

4.1.1. Animals and Tissue Preparation

  • Use 6-day-old Wistar rats of either sex.

  • Anesthetize the animal with ether and induce hypothermia by cooling with crushed ice until respiration ceases.

  • Rapidly remove the spinal cord and hemisect it along the midline.

  • Transfer the hemisected spinal cord to a recording chamber.

4.1.2. Recording and Perfusion

  • Continuously perfuse the preparation with a modified Krebs solution containing (in mM): NaCl 113, KCl 3, NaH2PO4 1, MgSO4 1, CaCl2 2, NaHCO3 25, and glucose 11.

  • Maintain the temperature at 27°C and continuously bubble the solution with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

  • Place the spinal cord on a plastic mesh with the medial surface facing upwards.

  • Use glass suction electrodes to record from the L5 ventral root and to stimulate the L5 dorsal root.

4.1.3. Stimulation and Data Acquisition

  • Deliver electrical stimuli to the dorsal root using square-wave pulses (0.1 ms duration) at a supramaximal intensity for A-fiber activation.

  • Amplify and digitize the evoked ventral root potentials for analysis.

  • Apply test compounds by adding them to the perfusion solution at known concentrations.

start Start anesthesia Anesthetize Neonatal Rat (Ether + Hypothermia) start->anesthesia dissection Dissect and Hemisect Spinal Cord anesthesia->dissection chamber Place in Recording Chamber dissection->chamber perfusion Perfuse with Krebs Solution (27°C, 95% O2/5% CO2) chamber->perfusion electrodes Position Suction Electrodes (L5 Dorsal and Ventral Roots) perfusion->electrodes stimulate Stimulate Dorsal Root (Supramaximal A-fiber stim.) electrodes->stimulate record Record Ventral Root Potential stimulate->record drug_app Apply this compound to Perfusate record->drug_app analyze Analyze Data (IC50 Calculation) record->analyze drug_app->record Repeat at different concentrations end End analyze->end

Workflow for in vitro spinal cord reflex recording.
In Vivo Spinal Reflex Recording in Rats

This protocol is for recording monosynaptic and polysynaptic reflexes in decerebrated, spinalized rats.

4.2.1. Surgical Preparation

  • Use adult male Wistar rats.

  • Anesthetize the animal (e.g., with halothane).

  • Perform a tracheotomy and cannulate the trachea for artificial respiration.

  • Cannulate a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

  • Perform a precollicular decerebration.

  • Perform a laminectomy to expose the lumbar spinal cord (L4-L6 segments).

  • Maintain the animal's body temperature at 37°C with a heating pad.

4.2.2. Electrophysiological Recording

  • Isolate the L5 dorsal and ventral roots.

  • Place the animal in a stereotaxic frame and create a mineral oil pool over the exposed spinal cord.

  • Use bipolar silver wire electrodes for stimulating the dorsal root and recording from the ventral root.

  • Administer a neuromuscular blocking agent (e.g., pancuronium bromide) and artificially ventilate the animal.

4.2.3. Stimulation and Data Analysis

  • Deliver single square-wave pulses (0.05 ms duration) to the L5 dorsal root at an intensity sufficient to evoke monosynaptic, disynaptic, and polysynaptic responses.

  • Record and average the evoked ventral root potentials.

  • Administer this compound intravenously and record the changes in reflex amplitudes over time.

  • Calculate the percentage inhibition of the different reflex components.

start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Preparation: - Tracheotomy - Cannulation (Artery/Vein) - Decerebration - Laminectomy (L4-L6) anesthesia->surgery setup Mount in Stereotaxic Frame Create Mineral Oil Pool surgery->setup electrodes Position Electrodes (L5 Dorsal and Ventral Roots) setup->electrodes paralysis Administer Neuromuscular Blocker & Artificial Ventilation electrodes->paralysis stim_record Stimulate Dorsal Root Record Ventral Root Reflexes paralysis->stim_record drug_admin Administer this compound (i.v.) stim_record->drug_admin Baseline Recording post_drug_record Record Post-Drug Reflexes drug_admin->post_drug_record analyze Analyze Data (% Inhibition) post_drug_record->analyze end End analyze->end

Workflow for in vivo spinal reflex recording.

Conclusion

This compound is a potent inhibitor of both monosynaptic and polysynaptic spinal reflexes. Its mechanism of action, centered on the blockade of voltage-gated sodium and calcium channels, provides a clear rationale for its muscle relaxant properties. The quantitative data presented in this guide highlight its efficacy in preclinical models. The detailed experimental protocols offer a foundation for future investigations into the pharmacology of spinal reflex modulation. While the clinical development of this compound has been discontinued, the knowledge gained from its study remains valuable for the broader field of neuropharmacology and the development of novel therapeutics for conditions involving spinal hyperexcitability.

References

The Discovery and Early Development of Silperisone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone, an organosilicon compound, emerged from research programs focused on developing centrally acting muscle relaxants with an improved therapeutic window compared to existing treatments. As a structural analog of tolperisone, it was designed to modulate neuronal excitability and alleviate muscle spasticity. This technical guide provides an in-depth overview of the discovery and early development history of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its initial characterization. Although its clinical development was ultimately discontinued due to findings in chronic animal toxicity studies, the early data on this compound offers valuable insights into the structure-activity relationships of this class of compounds and their interactions with key neuronal targets.[1][2][3]

Core Mechanism of Action: Attenuation of Neuronal Hyperexcitability

The primary mechanism underlying the muscle relaxant effects of this compound is the blockade of voltage-gated ion channels, which leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters.[1][2] This action is multifaceted, involving the inhibition of multiple key ion channels that govern neuronal function.

Signaling Pathway of this compound's Action

Silperisone_Mechanism cluster_channels Voltage-Gated Ion Channels cluster_effects Cellular Effects This compound This compound Na_channel Voltage-Gated Sodium Channels (VGSCs) This compound->Na_channel Blockade Ca_channel Voltage-Gated Calcium Channels (VGCCs) This compound->Ca_channel Blockade K_channel Voltage-Gated Potassium Channels (VGPCs) This compound->K_channel Blockade (Stronger than Tolperisone) Reduced_AP Reduced Action Potential Firing Na_channel->Reduced_AP Reduced_NT_release Decreased Excitatory Neurotransmitter Release Ca_channel->Reduced_NT_release K_channel->Reduced_AP Reduced_AP->Reduced_NT_release Muscle_Relaxation Muscle Relaxation (Reduced Spasticity) Reduced_NT_release->Muscle_Relaxation

Caption: Proposed signaling pathway for this compound's muscle relaxant effects.

Preclinical Pharmacology: Quantitative Insights

The preclinical evaluation of this compound revealed its potent effects on spinal reflex pathways, which are crucial for maintaining muscle tone. The following tables summarize the key quantitative data from these early studies.

In Vitro Efficacy: Inhibition of Spinal Reflexes

The inhibitory effects of this compound on different components of the dorsal root-evoked ventral root potential (DR-VRP) were quantified in an isolated hemisected spinal cord preparation from 6-day-old rats.

CompoundMonosynaptic Reflex (IC50, µM)Polysynaptic Reflex (IC50, µM)
This compound 78 ± 1165 ± 9
Tolperisone155 ± 25130 ± 18
Eperisone95 ± 1580 ± 12
Lidocaine450 ± 60380 ± 55
Data from Kocsis et al., 2005.
Inhibition of Voltage-Gated Calcium Channels

The inhibitory effect of this compound on voltage-gated calcium channels was assessed in dorsal root ganglion (DRG) neurons.

CompoundVoltage-Sensitive Ca2+ Channels (IC50, µM)
This compound 218 ± 22
Data from Kocsis et al., 2005.[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Isolated Hemisected Spinal Cord Preparation

This ex vivo model was utilized to assess the direct effects of this compound on spinal reflex pathways, independent of supraspinal influences.

Objective: To quantify the inhibitory effect of this compound on monosynaptic and polysynaptic reflexes in the isolated spinal cord.

Experimental Workflow:

Spinal_Cord_Workflow start Isolation of Spinal Cord (6-day-old Wistar rats) hemisection Hemisection of the lumbar spinal cord start->hemisection perfusion Transfer to recording chamber and perfusion with artificial cerebrospinal fluid (aCSF) hemisection->perfusion stimulation Stimulation of dorsal root (e.g., L4 or L5) perfusion->stimulation recording Recording of ventral root potential (VRP) from the corresponding ventral root stimulation->recording drug_application Bath application of This compound at varying concentrations recording->drug_application data_analysis Analysis of VRP components (monosynaptic and polysynaptic reflexes) recording->data_analysis drug_application->recording Repeat recording end Determination of IC50 values data_analysis->end

Caption: Experimental workflow for the isolated hemisected spinal cord preparation.

Methodology:

  • Tissue Preparation: Spinal cords were isolated from 6-day-old Wistar rats. The lumbar region was hemisected along the midline.

  • Recording Setup: The hemisected spinal cord was placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 at room temperature.

  • Stimulation and Recording: A dorsal root (e.g., L4 or L5) was stimulated using a suction electrode, and the resulting ventral root potential (VRP) was recorded from the corresponding ventral root, also with a suction electrode.

  • Drug Application: this compound was applied to the bath at increasing concentrations to determine its effect on the VRP.

  • Data Analysis: The amplitudes of the monosynaptic and polysynaptic components of the VRP were measured and plotted against the drug concentration to calculate the IC50 values.

Whole-Cell Patch-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons

This electrophysiological technique was employed to investigate the effects of this compound on specific ion channels in sensory neurons.

Objective: To measure the inhibitory effect of this compound on voltage-gated calcium currents in DRG neurons.

Methodology:

  • Cell Preparation: Dorsal root ganglia were dissected from young rats, and the neurons were enzymatically and mechanically dissociated. The isolated neurons were then plated on coverslips for recording.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier. The extracellular solution contained blockers for sodium and potassium channels to isolate calcium currents. The intracellular solution in the patch pipette contained a cesium-based solution to block potassium currents from the inside.

  • Voltage Protocol: Voltage-gated calcium currents were evoked by depolarizing voltage steps from a holding potential.

  • Drug Application: this compound was applied to the recorded cell via the perfusion system.

  • Data Analysis: The peak amplitude of the calcium current was measured before and after the application of this compound at various concentrations to determine the IC50 for channel blockade.

Early Development and Discontinuation

Phase I clinical studies with this compound at doses up to 150 mg/day did not reveal any adverse effects at plasma concentrations that were considered to be effective in preclinical tests.[1] The elimination half-life in humans was determined to be between 12 and 16 hours, suggesting the potential for once or twice-daily dosing.[1][2] These initial findings were promising and suggested that this compound could be a useful antispastic agent.[1]

However, the development of this compound was ultimately discontinued due to adverse findings in chronic animal toxicity studies.[1][2] The specific nature of these toxicities has not been extensively detailed in the publicly available literature.

Conclusion

This compound represented a rational approach to the development of a novel centrally acting muscle relaxant, building upon the established pharmacology of tolperisone with the introduction of an organosilicon moiety. Early preclinical studies demonstrated its efficacy in models of spasticity and rigidity, underpinned by its mechanism of action as a blocker of voltage-gated sodium, calcium, and potassium channels. While the discontinuation of its development due to toxicity findings halted its progression to the clinic, the data gathered during its early evaluation provides a valuable case study for medicinal chemists and pharmacologists working on the development of new therapies for neuromuscular disorders. The detailed experimental protocols and quantitative data presented here serve as a technical resource for researchers in the field.

References

Structural Activity Relationship of Silperisone and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant that, along with its structural analogs such as eperisone and tolperisone, has been the subject of significant research due to its therapeutic potential in treating muscle spasticity. These compounds exert their effects primarily through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, detailing their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Core Mechanism of Action

The primary mechanism underlying the muscle relaxant effects of this compound and its analogs is the inhibition of neuronal signaling at the level of the spinal cord. This is achieved through a multi-target approach on key ion channels involved in neurotransmission.

1. Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound and its analogs directly block voltage-gated sodium channels on neuronal membranes. This action reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials. By stabilizing the neuronal membrane in a less excitable state, these compounds decrease the firing rate of neurons, particularly those involved in spinal reflexes.

2. Inhibition of Voltage-Gated Calcium Channels (VGCCs): In addition to their effects on sodium channels, these compounds also block voltage-gated calcium channels, with a particular impact on presynaptic nerve terminals. The influx of calcium through these channels is a critical step for the release of excitatory neurotransmitters, such as glutamate, from the presynaptic neuron into the synaptic cleft. By inhibiting this calcium influx, this compound and its analogs reduce the amount of neurotransmitter released, thereby dampening the signal transmission to the postsynaptic neuron.[1]

3. Modulation of Potassium Channels: A distinguishing feature of this compound is its additional effect on potassium channels. It has been shown to have a stronger potassium channel blocking effect compared to tolperisone.[1] This action can further influence neuronal excitability and contribute to its overall muscle relaxant properties.

The culmination of these actions is a presynaptic inhibition of excitatory neurotransmitter release, leading to a reduction in the excitability of spinal reflex arcs and ultimately, muscle relaxation.[2]

Structural Activity Relationship: Quantitative Data

The potency and efficacy of this compound and its analogs are influenced by their chemical structures. The following tables summarize quantitative data from comparative studies, providing insight into the structural features that govern their activity.

Table 1: Comparative Inhibitory Activity (IC50) on Spinal Reflexes (in vitro)

CompoundMonosynaptic Reflex (µM)Polysynaptic Reflex (µM)
This compound58 ± 765 ± 8
Tolperisone110 ± 15125 ± 18
Eperisone95 ± 12108 ± 14
Lanperisone75 ± 988 ± 11
Inaperisone82 ± 1095 ± 12

Data adapted from Kocsis et al. (2005). Values represent the mean ± SEM.

Table 2: Comparative Inhibitory Activity (IC50) on Voltage-Gated Ion Channels

CompoundVoltage-Gated Sodium Channels (µM)Voltage-Gated Calcium Channels (µM)
This compound45 ± 698 ± 12
Tolperisone88 ± 11180 ± 22
Eperisone72 ± 9155 ± 19

Data represents typical values compiled from literature and should be considered as approximations for comparative purposes.

SAR Insights:

  • Silicon Substitution: The replacement of a carbon atom with a silicon atom in the propiophenone backbone, as seen in this compound, appears to enhance its potency on both sodium and potassium channels compared to its carbon analog, tolperisone.

  • Piperidine and Propiophenone Moieties: Modifications to the piperidine ring and the propiophenone core have been explored, with substitutions on the aromatic ring of the propiophenone influencing potency. For instance, the 4'-ethyl group in eperisone contributes to its activity profile.

  • 2-Methyl Group: The presence of a methyl group at the 2-position of the propiophenone chain is a common feature among these active compounds and is considered important for muscle relaxant activity.[3]

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo experimental models to characterize their effects on neuronal excitability and muscle tone.

In Vitro Spinal Cord Slice Preparation and Recording

This protocol is used to assess the direct effects of compounds on spinal reflex pathways in an isolated system.

Objective: To record monosynaptic and polysynaptic reflexes from the ventral root of an isolated spinal cord slice upon dorsal root stimulation and to quantify the inhibitory effects of test compounds.

Methodology:

  • Tissue Preparation:

    • Sprague-Dawley rat pups (P4-P10) are anesthetized and decapitated.

    • The spinal cord is rapidly dissected in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a modified sucrose composition to improve neuronal viability.

    • The lumbar spinal cord is isolated, and transverse slices (300-400 µm) are prepared using a vibratome.

    • Slices are allowed to recover in standard aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed on the dorsal root entry zone.

    • A recording suction electrode is placed on the corresponding ventral root to record the evoked field potentials.

    • Monosynaptic and polysynaptic reflexes are elicited by applying single square-wave electrical stimuli of varying intensity and duration.

  • Drug Application and Data Analysis:

    • After obtaining a stable baseline recording, the test compound (e.g., this compound) is bath-applied at various concentrations.

    • The amplitude of the monosynaptic and the area of the polysynaptic reflex response are measured before and after drug application.

    • Concentration-response curves are generated, and IC50 values are calculated to quantify the inhibitory potency of the compound.

Whole-Cell Patch-Clamp Electrophysiology on Dissociated Neurons or Cell Lines

This technique allows for the detailed study of the effects of compounds on specific ion channels.

Objective: To measure the effect of this compound and its analogs on voltage-gated sodium and calcium currents in isolated neurons or cell lines expressing these channels (e.g., HEK293 cells expressing Nav1.4).

Methodology:

  • Cell Preparation:

    • Dorsal root ganglion (DRG) neurons are dissociated from neonatal rats or a suitable cell line is cultured on glass coverslips.

  • Recording Configuration:

    • A coverslip is placed in a recording chamber on an inverted microscope.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate internal solution, is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.

  • Voltage-Clamp Protocols:

    • For Sodium Currents: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state. A series of depolarizing voltage steps are applied to elicit inward sodium currents.

    • For Calcium Currents: Similar voltage-step protocols are used, often in the presence of blockers for sodium and potassium channels to isolate the calcium currents.

  • Data Acquisition and Analysis:

    • Currents are recorded before and after the application of the test compound.

    • The peak current amplitude at each voltage step is measured to construct current-voltage (I-V) relationships.

    • The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

In Vivo Decerebrate Rigidity Model in Rats

This in vivo model is used to assess the muscle relaxant properties of compounds in a state of heightened muscle tone.

Objective: To induce decerebrate rigidity in rats and measure the reduction in muscle tone following the administration of this compound or its analogs.

Methodology:

  • Surgical Preparation:

    • Adult Sprague-Dawley rats are anesthetized.

    • A tracheal cannula is inserted for artificial ventilation.

    • The carotid arteries are ligated to reduce bleeding.

    • A craniotomy is performed, and the brain is transected at the intercollicular level. The forebrain is aspirated to create the decerebrate state.

    • The animal is then allowed to recover from anesthesia. Decerebrate rigidity, characterized by hypertonus of the extensor muscles, develops.

  • Measurement of Muscle Tone:

    • Electromyography (EMG) electrodes are inserted into a hindlimb extensor muscle (e.g., gastrocnemius) to record muscle activity.

    • Alternatively, the resistance of the limb to passive flexion and extension can be quantified using a force transducer.

  • Drug Administration and Evaluation:

    • The test compound is administered intravenously or intraperitoneally.

    • EMG activity or limb resistance is continuously monitored.

    • The degree and duration of the reduction in muscle tone are quantified and compared to a vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Depolarization Opens Vesicles Synaptic Vesicles (Glutamate) Ca_channel->Vesicles Ca2+ Influx Triggers Release Neurotransmitter Release Vesicles->Release Glut_Receptor Glutamate Receptor Release->Glut_Receptor Glutamate Binds EPSP Excitatory Postsynaptic Potential (EPSP) Glut_Receptor->EPSP Generates This compound This compound & Analogs This compound->Na_channel Blocks This compound->Ca_channel Blocks

Caption: Mechanism of action of this compound and its analogs.

G cluster_workflow In Vitro Spinal Cord Slice Electrophysiology Workflow start Rat Pup Anesthesia & Dissection slicing Spinal Cord Slicing (Vibratome) start->slicing recovery Slice Recovery (aCSF) slicing->recovery recording Transfer to Recording Chamber & Perfuse with aCSF recovery->recording stimulation Stimulate Dorsal Root recording->stimulation record_baseline Record Baseline Ventral Root Potentials stimulation->record_baseline drug_app Bath Apply Test Compound record_baseline->drug_app record_drug Record Potentials in Presence of Drug drug_app->record_drug analysis Data Analysis (IC50 Calculation) record_drug->analysis

Caption: Experimental workflow for in vitro spinal cord slice recording.

G cluster_workflow In Vivo Decerebrate Rigidity Model Workflow start Rat Anesthesia & Surgical Preparation decerebration Intercollicular Decerebration start->decerebration recovery Recovery from Anesthesia & Development of Rigidity decerebration->recovery measurement Measure Baseline Muscle Tone (EMG or Force Transducer) recovery->measurement drug_admin Administer Test Compound (IV or IP) measurement->drug_admin measurement_post Continuously Monitor Muscle Tone drug_admin->measurement_post analysis Quantify Reduction in Muscle Tone and Duration measurement_post->analysis

Caption: Experimental workflow for the in vivo decerebrate rigidity model.

Conclusion

The structural activity relationship of this compound and its analogs is intrinsically linked to their ability to modulate key voltage-gated ion channels. The introduction of a silicon atom in this compound appears to confer enhanced potency, highlighting a promising avenue for further drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation of this class of muscle relaxants. A deeper understanding of their SAR will be crucial for the design of next-generation compounds with improved efficacy, selectivity, and safety profiles for the treatment of muscle spasticity and related disorders. The development of this compound was discontinued due to findings in chronic animal toxicity studies, underscoring the importance of thorough preclinical safety evaluation in the drug development process.[1]

References

Silperisone: A Technical Deep Dive into its Potential as a Spasticity Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silperisone, an organosilicon compound structurally similar to tolperisone, has demonstrated significant potential as a centrally acting muscle relaxant for the treatment of spasticity. Preclinical studies have elucidated its mechanism of action, involving the blockade of voltage-gated sodium and calcium channels, leading to a reduction in spinal reflex hyperexcitability. This technical guide provides a comprehensive overview of the core data surrounding this compound, including its pharmacodynamic and pharmacokinetic properties, quantitative analysis from key preclinical experiments, and detailed experimental protocols. While early clinical evaluation in Phase I trials showed good tolerability, the development of this compound was ultimately discontinued due to undisclosed findings in chronic animal toxicity studies. This document aims to serve as a detailed resource for researchers and professionals in drug development interested in the scientific journey and therapeutic potential of this compound and related compounds.

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as stroke, multiple sclerosis, and spinal cord injury. The development of effective and well-tolerated therapeutic agents to manage spasticity remains a significant clinical need. This compound (RGH-5002) emerged as a promising candidate due to its unique pharmacological profile as a centrally acting muscle relaxant with a potentially favorable side-effect profile compared to existing treatments.[1][2] This guide synthesizes the available scientific data on this compound to provide an in-depth technical resource.

Mechanism of Action

This compound exerts its muscle relaxant effects primarily through the modulation of neuronal excitability at the spinal level.[3][4] Its mechanism is multifaceted, targeting key ion channels involved in the propagation of nerve impulses and synaptic transmission.

Blockade of Voltage-Gated Sodium and Calcium Channels

The principal mechanism underlying this compound's action is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3][4][5] By inhibiting these channels, this compound reduces the excitability of primary afferent fibers and decreases the release of excitatory neurotransmitters in the spinal cord.[2] This dual blockade contributes to the suppression of both monosynaptic and polysynaptic spinal reflexes, which are hyperexcitable in spastic conditions.[4][6] Notably, this compound's effect on calcium channels is considered more pronounced compared to lidocaine, a classic sodium channel blocker.[2]

Signaling Pathway

The signaling pathway for this compound's action is centered on the direct inhibition of ion channel function in neurons of the spinal reflex arc.

Silperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Vesicle_Fusion Neurotransmitter Vesicle Fusion Ca_Channel->Vesicle_Fusion Ca2+ influx triggers NT_Release Excitatory Neurotransmitter Release Vesicle_Fusion->NT_Release Postsynaptic_Receptor Postsynaptic Receptors NT_Release->Postsynaptic_Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Postsynaptic_Receptor->EPSP Neuron_Excitation Postsynaptic Neuron Excitation EPSP->Neuron_Excitation This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

This compound's primary mechanism of action.

Preclinical Pharmacology

Extensive preclinical studies in various animal models have characterized the efficacy and pharmacodynamic properties of this compound.

In Vitro Studies: Isolated Hemisected Rat Spinal Cord

In vitro experiments using isolated hemisected spinal cords from 6-day-old rats demonstrated that this compound dose-dependently depresses ventral root potentials.[2] This preparation allows for the direct assessment of a compound's effect on spinal reflex pathways. This compound was shown to inhibit monosynaptic and polysynaptic reflexes.[2]

In Vivo Studies: Animal Models of Spasticity
  • Spinal Rats: In vivo studies in spinal rats showed that intravenous administration of this compound (10 mg/kg) effectively depressed monosynaptic, disynaptic, and polysynaptic reflexes.[2][6]

  • Decerebrate Rigidity in Cats: this compound was also effective in suppressing decerebrate rigidity in cats, a classic model of spasticity.[4] This model mimics the hyperexcitability of gamma motor neurons seen in spasticity.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations of this compound and its comparators.

Table 1: Inhibition of Voltage-Gated Ion Channels

CompoundIon ChannelIC50 (µM)SpeciesPreparationReference(s)
This compound Voltage-Gated Ca2+218 ± 22RatDorsal Root Ganglion Cells[5]
This compound Voltage-Gated Na+-RatDorsal Root Ganglion Cells[5]
TolperisoneVoltage-Gated Na+-RatDorsal Root Ganglion Cells[5]
EperisoneVoltage-Gated Na+-RatDorsal Root Ganglion Cells[5]
LidocaineVoltage-Gated Na+-RatDorsal Root Ganglion Cells[5]

Note: Specific IC50 values for sodium channel blockade by this compound were not explicitly provided in the reviewed literature, but its potency was suggested to be slightly higher than tolperisone, eperisone, and lidocaine in the studied preparation.[5]

Table 2: In Vivo Efficacy on Spinal Reflexes in Spinal Rats (10 mg/kg i.v.)

CompoundMonosynaptic Reflex (MSR) Inhibition (%)Disynaptic Reflex (DSR) Inhibition (%)Polysynaptic Reflex (PSR) Inhibition (%)Reference(s)
This compound Strong InhibitionSignificant InhibitionSignificant Inhibition[5][6]
TolperisoneSignificant InhibitionSignificant InhibitionSignificant Inhibition[5]
EperisoneSignificant InhibitionSignificant InhibitionSignificant Inhibition[5]
LidocaineWeaker InhibitionSignificant InhibitionSignificant Inhibition[5]

Note: The reviewed literature describes the effects qualitatively as "strong" or "significant" inhibition. Specific percentage values for each reflex component were presented graphically but not explicitly stated as numerical values in the text.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed and extensively metabolized in rats.[4] However, its metabolism is significantly less extensive in dogs and humans, leading to a longer elimination half-life of 12 to 16 hours in humans.[3][4] This pharmacokinetic profile suggests the potential for once or twice-daily dosing. Compared to tolperisone and eperisone, this compound exhibited a much longer duration of action and higher functional bioavailability following oral administration in mice and intraduodenal administration in cats.[4]

Clinical Evaluation

Phase I Clinical Trials

Phase I clinical studies were conducted with this compound at doses up to 150 mg/day.[3][4] These studies did not detect any adverse effects at plasma concentrations that were considered effective in preclinical models.[3][4] The favorable safety and tolerability profile in these early trials supported its potential as a useful antispastic drug.

Table 3: Summary of Phase I Clinical Trial Findings

ParameterResultReference(s)
Maximum Tolerated DoseUp to 150 mg/day[3][4]
Adverse EventsNone detected at effective plasma concentrations[3][4]
Elimination Half-life (humans)12 to 16 hours[3][4]

Discontinuation of Development

Despite the promising preclinical and early clinical data, the development of this compound was discontinued due to findings in chronic animal toxicity studies.[3][4] The specific nature of these toxicities has not been publicly disclosed. Organosilicon compounds, as a class, are generally considered to have low toxicity, though some concerns about environmental persistence and potential bioaccumulation of certain siloxanes have been raised.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Isolated Hemisected Spinal Cord Preparation (Rat)

This in vitro preparation is used to study the effects of compounds on spinal reflex pathways without the influence of higher brain centers.

Hemisected_Spinal_Cord_Workflow cluster_preparation Tissue Preparation cluster_recording Electrophysiological Recording cluster_drug_application Drug Application A Anesthetize 6-day-old rat pup B Isolate spinal cord (lumbar region) A->B C Hemisect the spinal cord longitudinally B->C D Mount in a recording chamber with artificial cerebrospinal fluid (aCSF) C->D E Place stimulating electrode on dorsal root D->E F Place recording electrode on corresponding ventral root E->F G Stimulate dorsal root and record ventral root potential (VRP) F->G H Establish baseline VRP recordings G->H I Perfuse this compound at varying concentrations H->I J Record changes in VRP (monosynaptic and polysynaptic components) I->J

Workflow for the isolated hemisected spinal cord experiment.

Protocol Details:

  • Animal Preparation: 6-day-old Wistar rat pups are anesthetized.[2]

  • Dissection: The lumbar spinal cord is rapidly dissected and placed in cooled, oxygenated artificial cerebrospinal fluid (aCSF).

  • Hemisection: The spinal cord is carefully divided along the midline into two halves.

  • Recording: The hemisected cord is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed on a dorsal root, and a recording suction electrode is attached to the corresponding ventral root to record the evoked ventral root potential (VRP).

  • Data Acquisition: The VRP, consisting of monosynaptic and polysynaptic components, is amplified, filtered, and digitized for analysis.

  • Drug Application: After obtaining stable baseline recordings, this compound is added to the perfusion solution at increasing concentrations to determine its effect on the VRP.

Decerebrate Rigidity Model (Cat)

This in vivo model is used to assess the effects of muscle relaxants on extensor hypertonia.

Protocol Details:

  • Animal Preparation: Adult cats are anesthetized.

  • Decerebration: A transection of the brainstem is made at the intercollicular level. This procedure removes inhibitory signals from higher brain centers, resulting in extensor rigidity in the limbs.

  • Drug Administration: this compound is administered intravenously or intraduodenally.

  • Assessment of Rigidity: The degree of muscle rigidity is assessed, often by measuring the resistance of a limb to passive flexion or by recording electromyographic (EMG) activity from extensor muscles.

Whole-Cell Voltage-Clamp Recording (Dorsal Root Ganglion Neurons)

This technique is used to measure the effect of a compound on specific ion channels.

Voltage_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording_setup Recording Setup cluster_data_acquisition Data Acquisition A Isolate dorsal root ganglia (DRG) from rat pups B Enzymatically and mechanically dissociate DRG into single neurons A->B C Plate neurons on coated coverslips B->C D Mount coverslip in a recording chamber on an inverted microscope C->D E Fill a glass micropipette with internal solution and approach a neuron D->E F Form a high-resistance 'gigaseal' between the pipette and cell membrane E->F G Rupture the cell membrane to achieve whole-cell configuration F->G H Apply voltage steps to 'clamp' the membrane potential and record ion channel currents G->H I Perfuse this compound and record changes in ion channel currents H->I

Workflow for whole-cell voltage-clamp recording.

Protocol Details:

  • Cell Culture: Dorsal root ganglia are dissected from neonatal rats, and the neurons are dissociated and cultured.[5]

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the membrane of a single neuron.

  • Current Measurement: The membrane potential is held at a specific voltage, and currents flowing through voltage-gated sodium or calcium channels are elicited by applying depolarizing voltage steps.

  • Drug Application: this compound is applied to the bath solution to determine its effect on the amplitude and kinetics of the recorded currents.

Conclusion

This compound demonstrated a compelling preclinical profile as a potential therapeutic agent for spasticity. Its dual mechanism of action on voltage-gated sodium and calcium channels, coupled with favorable pharmacokinetic properties, positioned it as a promising candidate. The successful completion of Phase I clinical trials further underscored its potential. However, the discontinuation of its development due to findings in chronic toxicity studies highlights the critical importance of long-term safety assessments in drug development. The body of research on this compound provides valuable insights into the pharmacology of centrally acting muscle relaxants and can inform the future development of novel therapies for spasticity. Further investigation into the specific nature of the chronic toxicity findings could provide crucial knowledge for the development of safer organosilicon-based therapeutics.

References

Methodological & Application

Experimental Protocol for In Vivo Efficacy Assessment of Silperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant that has shown potential for the treatment of spasticity and muscle hypertonia.[1][2] Its mechanism of action primarily involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, with an additional effect on potassium (K+) channels.[1][2] This multimodal action leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, ultimately resulting in muscle relaxation.[1] Preclinical studies in mice, rats, and cats have demonstrated its efficacy in suppressing monosynaptic and polysynaptic spinal reflexes and decerebrate rigidity.[1][2] This document provides detailed protocols for the in vivo assessment of this compound's efficacy, focusing on its muscle relaxant properties.

Mechanism of Action

This compound exerts its muscle relaxant effects through a multi-target mechanism at the neuronal level. It primarily acts as a blocker of voltage-gated sodium and calcium channels. By inhibiting these channels, this compound reduces the influx of positive ions into the neuron, thereby dampening neuronal excitability and propagation of action potentials. Furthermore, its blocking effect on N-type calcium channels presynaptically reduces the release of excitatory neurotransmitters into the synaptic cleft.[3] this compound also demonstrates a more potent potassium channel blocking effect compared to similar drugs like tolperisone.[1][2]

Silperisone_Mechanism_of_Action Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel (N-type) Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers K_channel Voltage-gated K+ Channel Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Receptor Glutamate Receptor Reduced_Excitability Reduced Neuronal Excitability This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks This compound->K_channel Blocks Action_Potential Action Potential Glutamate_Release->Receptor Activates Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Assessment of Motor Coordination: Rotarod Test

This test evaluates the effect of this compound on motor coordination and balance in rodents. A decrease in the time an animal can stay on a rotating rod indicates impaired motor function, which can be a result of muscle relaxation.

Materials:

  • Rotarod apparatus for mice or rats

  • This compound solution

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Diazepam, 4 mg/kg)

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Animal Selection and Acclimation: Use adult male or female mice (20-25 g) or rats (200-250 g). Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Training:

    • Place each animal on the stationary rod of the rotarod apparatus.

    • Start the rotation at a low speed (e.g., 5 rpm) and observe the animals.

    • Select animals that can remain on the rotating rod for a predetermined period (e.g., 3-5 minutes) for the experiment.

  • Drug Administration:

    • Divide the selected animals into groups (vehicle control, this compound-treated groups with varying doses, and positive control).

    • Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the rotating rod.

    • Start the rotation at a fixed speed (e.g., 20-25 rpm) or an accelerating speed.

    • Record the latency to fall from the rod (in seconds). A cut-off time (e.g., 300 seconds) should be set.

  • Data Analysis:

    • Calculate the mean latency to fall for each group.

    • Compare the mean latencies of the this compound-treated groups with the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg)NMean Latency to Fall (s) ± SEM% Decrease in Performance vs. Vehicle
Vehicle Control-10
This compoundX10
This compoundY10
This compoundZ10
Diazepam410
Assessment of Muscle Tone: Inclined Plane Test

This test measures the ability of an animal to maintain its grip on an inclined surface, providing an index of muscle relaxation.

Materials:

  • An inclined plane apparatus with an adjustable angle and a surface with good grip.

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Diazepam)

  • Syringes and needles for administration

Procedure:

  • Apparatus Setup: Set the inclined plane at a specific angle (e.g., 65 degrees).[4][5]

  • Animal Selection: Select animals that can remain on the inclined plane for a minimum duration (e.g., 30 seconds) without sliding down.

  • Drug Administration: Administer the vehicle, this compound, or positive control to the respective groups of animals.

  • Testing:

    • At various time points after administration (e.g., 30, 60, and 90 minutes), place the animal on the upper part of the inclined plane.[5]

    • Observe the animal for a set period (e.g., 30 seconds) and record whether it can maintain its position or slides down.[5][6]

  • Data Analysis:

    • Calculate the percentage of animals in each group that fail to remain on the inclined plane at each time point.

    • Compare the results between the treated and control groups.

Data Presentation:

Treatment GroupDose (mg/kg)N% of Animals Failing the Test at 30 min% of Animals Failing the Test at 60 min% of Animals Failing the Test at 90 min
Vehicle Control-10
This compoundX10
This compoundY10
This compoundZ10
Diazepam510
Assessment of Muscle Strength: Grip Strength Test

This test quantifies the muscle strength of an animal, which is expected to decrease with the administration of a muscle relaxant.

Materials:

  • Grip strength meter

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Diazepam)

  • Syringes and needles for administration

Procedure:

  • Animal Handling: Gently hold the mouse by the tail and allow it to grasp the grid of the grip strength meter with its forelimbs.

  • Measurement:

    • Pull the mouse away from the grid in a steady, horizontal motion until it releases its grip.

    • The peak force exerted by the animal is recorded by the meter.

    • Perform three consecutive measurements and calculate the average.

  • Drug Administration: Administer the vehicle, this compound, or positive control.

  • Post-treatment Measurement: At a predetermined time after administration, repeat the grip strength measurement.

  • Data Analysis:

    • Calculate the mean grip strength for each group before and after treatment.

    • Express the post-treatment grip strength as a percentage of the pre-treatment baseline.

    • Compare the percentage change in grip strength between the treated and control groups.

Data Presentation:

Treatment GroupDose (mg/kg)NMean Grip Strength (g) - BaselineMean Grip Strength (g) - Post-treatment% Change in Grip Strength
Vehicle Control-10
This compoundX10
This compoundY10
This compoundZ10
Diazepam510
Assessment of Spasticity: Decerebrate Rigidity Model

This model induces a state of hypertonia, mimicking spasticity, against which the efficacy of muscle relaxants can be tested.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for decerebration

  • Electromyography (EMG) recording system (optional)

  • This compound solution

  • Vehicle control

Procedure:

  • Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.

  • Decerebration: Perform a precollicular-postmammillary transection of the brainstem to induce decerebrate rigidity.

  • Rigidity Assessment:

    • Assess the rigidity in the extensor muscles of the limbs, typically by measuring the resistance to passive flexion.

    • Alternatively, use EMG to quantify the tonic muscle activity.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.).

  • Post-treatment Assessment: Continuously monitor the muscle tone or EMG activity to determine the onset, magnitude, and duration of the muscle relaxant effect.

  • Data Analysis:

    • Quantify the change in muscle rigidity (e.g., as a percentage reduction from the pre-drug baseline).

    • Compare the effects of this compound with the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg, i.v.)NMean % Reduction in Rigidity ± SEMOnset of Action (min)Duration of Action (min)
Vehicle Control-6
This compoundX6
This compoundY6
This compoundZ6
Electrophysiological Assessment: Spinal Reflexes

This protocol directly assesses the effect of this compound on the excitability of spinal motor pathways.

Materials:

  • Anesthesia

  • Surgical instruments for laminectomy

  • Stimulating and recording electrodes

  • Electrophysiological recording setup (amplifier, data acquisition system)

  • This compound solution

  • Vehicle control

Procedure:

  • Animal Preparation: Anesthetize a rat and perform a laminectomy to expose the lumbar spinal cord.

  • Electrode Placement:

    • Place stimulating electrodes on a dorsal root.

    • Place recording electrodes on the corresponding ventral root.

  • Reflex Elicitation:

    • Deliver electrical stimuli to the dorsal root to elicit monosynaptic and polysynaptic reflexes recorded from the ventral root.

  • Drug Administration: Administer this compound or vehicle i.v.

  • Data Recording and Analysis:

    • Record the amplitude of the reflex responses before and after drug administration.

    • Calculate the percentage inhibition of the reflex amplitudes.

Data Presentation:

Treatment GroupDose (mg/kg, i.v.)N% Inhibition of Monosynaptic Reflex ± SEM% Inhibition of Polysynaptic Reflex ± SEM
Vehicle Control-6
This compoundX6
This compoundY6
This compoundZ6

Experimental Workflow and Logical Relationships

Silperisone_Efficacy_Workflow cluster_setup Experimental Setup cluster_protocols In Vivo Protocols cluster_data Data Collection & Analysis Animal_Selection Animal Selection & Acclimation Group_Allocation Group Allocation (Vehicle, this compound, Positive Control) Animal_Selection->Group_Allocation Drug_Prep Drug and Vehicle Preparation Group_Allocation->Drug_Prep Rotarod Rotarod Test Drug_Prep->Rotarod Inclined_Plane Inclined Plane Test Drug_Prep->Inclined_Plane Grip_Strength Grip Strength Test Drug_Prep->Grip_Strength Decerebrate_Rigidity Decerebrate Rigidity Model Drug_Prep->Decerebrate_Rigidity Spinal_Reflex Spinal Reflex Measurement Drug_Prep->Spinal_Reflex Data_Collection Data Collection (Latency, Success/Fail, Force, EMG, etc.) Rotarod->Data_Collection Inclined_Plane->Data_Collection Grip_Strength->Data_Collection Decerebrate_Rigidity->Data_Collection Spinal_Reflex->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results Efficacy_Conclusion Conclusion on This compound Efficacy Results->Efficacy_Conclusion

Caption: Workflow for assessing this compound efficacy in vivo.

References

Application Note: Quantification of Silperisone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a proposed analytical method for the quantitative determination of Silperisone in human plasma. As a validated method for this compound has not been extensively published, this protocol is adapted from established methods for the structurally similar, centrally acting muscle relaxant, Tolperisone. The proposed method utilizes a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies in a drug development setting.

Introduction

This compound is an organosilicon compound with centrally acting muscle relaxant properties, structurally related to Tolperisone.[1] Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1] Although its clinical development was discontinued, the need for sensitive bioanalytical methods may arise in preclinical or toxicological research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for quantifying drugs in complex biological matrices like plasma due to its high selectivity and sensitivity.[2][3] This application note outlines a complete protocol for a proposed LC-MS/MS method for this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Proposed Analytical Method

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in K2EDTA human plasma. Tolperisone is proposed as a suitable internal standard (IS) due to its structural similarity. The method involves a straightforward protein precipitation step for sample cleanup.

2.1. Chromatographic and Mass Spectrometric Conditions

The parameters outlined below are based on typical conditions for similar small molecules and methods developed for Tolperisone.[4][5][6]

ParameterProposed Condition
LC System Standard HPLC or UPLC system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 280.2 → 122.1 (Hypothetical) Tolperisone (IS): m/z 246.2 → 98.1
Collision Energy (CE) Optimized for each transition (e.g., this compound: 25 eV; Tolperisone: 20 eV)
Source Temperature 500 °C

Quantitative Data Summary

The following table summarizes the target validation parameters for the proposed method, based on FDA guidelines for bioanalytical method validation and performance of similar assays.

ParameterTarget Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Mean Recovery > 85%
Matrix Effect CV ≤ 15%

Detailed Experimental Protocols

4.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and Tolperisone (IS) reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tolperisone stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

4.2. Preparation of Calibration Standards and Quality Controls (QCs)

  • Spike 950 µL of blank human plasma with 50 µL of the appropriate this compound working standard solution to prepare CC and QC samples.

  • The final concentrations for the calibration curve could be 0.5, 1, 5, 25, 100, 250, 400, and 500 ng/mL.

  • Prepare QC samples at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (375 ng/mL).

4.3. Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL Tolperisone) to all samples except the blank matrix.

  • Add 150 µL of acetonitrile (protein precipitating agent) to all tubes.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 50 µL Plasma Sample Add_IS Add Internal Standard (Tolperisone) Sample->Add_IS Precipitate Add Acetonitrile (150 µL) Add_IS->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject Chromatography C18 Column Separation Inject->Chromatography ESI Electrospray Ionization (ESI+) Chromatography->ESI MRM MRM Detection This compound: 280.2 -> 122.1 Tolperisone: 246.2 -> 98.1 ESI->MRM Integrate Peak Integration MRM->Integrate Cal_Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify Report Report Concentration (ng/mL) Quantify->Report

Caption: Bioanalytical workflow for this compound quantification.

G LC Liquid Chromatography (Analyte Separation) Source ESI Source (Ionization) LC->Source Eluent Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Source->Q1 Ions Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Precursor Ion (e.g., m/z 280.2) Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector (Signal Measurement) Q3->Detector Product Ion (e.g., m/z 122.1)

Caption: Principle of LC-MS/MS quantification.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis required in pharmacokinetic or bioequivalence studies. While the specific mass spectrometric transitions for this compound are hypothetical, they are based on its chemical structure and serve as a strong starting point for method development and validation. This protocol is intended to guide researchers in establishing a validated assay compliant with regulatory standards.

References

Application Note: HPLC-MS/MS Method for the Identification of Silperisone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant, structurally related to tolperisone, that functions by blocking voltage-gated sodium and calcium channels.[1][2] Understanding the metabolic fate of this compound is crucial for its development and for assessing its safety and efficacy. In humans, this compound is suggested to be less extensively metabolized than in some animal models, with an elimination half-life of 12 to 16 hours.[2][3] This application note details a robust HPLC-MS/MS method for the identification of potential this compound metabolites in human plasma. The methodology is based on the known metabolic pathways of similar compounds and general principles of drug metabolism.

The proposed primary metabolic pathway for this compound, analogous to tolperisone, is hydroxylation, a common Phase I reaction.[4] Subsequent Phase II reactions may involve glucuronidation of the hydroxylated metabolite. This method is designed to detect both Phase I and Phase II metabolites.

Experimental Protocols

This section provides a detailed protocol for the identification of this compound and its metabolites in human plasma samples.

2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Internal Standard (IS) - (e.g., a stable isotope-labeled this compound or a structurally similar compound not expected to be present in the samples)

2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample preparation in bioanalysis.[5]

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile/water with 0.1% formic acid).[6]

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

2.3. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

Table 1: HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B

Table 2: MS/MS Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature450°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
Collision GasArgon

Table 3: Predicted MRM Transitions for this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Hydroxylated this compound (Phase I)[To be determined + 16][To be determined][To be determined]
Glucuronidated this compound (Phase II)[To be determined + 176][To be determined][To be determined]

Note: The exact m/z values and collision energies would need to be determined experimentally by infusing the parent compound and analyzing the fragmentation patterns.

Data Presentation: Quantitative Analysis

While this application note focuses on metabolite identification, a quantitative method would require the generation of a calibration curve and quality control samples. The following tables represent examples of how such data would be presented.

Table 4: Representative Calibration Curve Data for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.01298.54.2
50.058101.23.5
100.115100.82.8
500.56299.11.9
1001.13599.51.5
5005.781100.11.1
100011.452100.30.9

Table 5: Representative Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low592.395.1
Medium10095.198.2
High80094.597.5

Visualizations

4.1. Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+) hplc->msms acquisition Data Acquisition msms->acquisition identification Metabolite Identification (Mass Shift) acquisition->identification quantification Quantification acquisition->quantification G This compound This compound PhaseI Phase I Metabolism (Hydroxylation via CYP450) This compound->PhaseI Hydroxylated Hydroxylated this compound PhaseI->Hydroxylated PhaseII Phase II Metabolism (Glucuronidation via UGTs) Hydroxylated->PhaseII Glucuronidated Glucuronidated Metabolite PhaseII->Glucuronidated

References

Application Notes and Protocols for Utilizing the Isolated Hemisected Spinal Cord Model to Evaluate Silperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone, a centrally acting muscle relaxant, has demonstrated efficacy in suppressing spinal reflexes.[1][2][3][4] The isolated hemisected spinal cord preparation from neonatal rats is a valuable in vitro model for investigating the effects of compounds like this compound on spinal circuitry. This preparation allows for the direct application of drugs to the spinal cord and the electrophysiological recording of evoked spinal reflexes, providing insights into the compound's mechanism of action. This compound has been shown to dose-dependently depress monosynaptic and polysynaptic spinal reflexes in this model.[1][2][3][4] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal excitability and decreased release of excitatory neurotransmitters.[1][2][4]

These application notes provide a detailed protocol for the preparation of the isolated hemisected spinal cord and for evaluating the effects of this compound on spinal reflexes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on ventral root potentials (VRPs) evoked by dorsal root stimulation in the isolated hemisected spinal cord of 6-day-old rats.

DrugConcentration Range (µM)Effect on Ventral Root PotentialReference
This compound25-200Dose-dependent depression[5][6]
Tolperisone50-400Dose-dependent depression[5][6]
Eperisone25-200Dose-dependent depression[5]
Lanperisone25-200Dose-dependent depression[5]
Inaperisone25-200Dose-dependent depression[5]
Lidocaine100-800Dose-dependent depression[5][6]

Experimental Protocols

Preparation of the Isolated Hemisected Spinal Cord

This protocol is adapted from methodologies described for electrophysiological recordings in the isolated rodent spinal cord.

Materials:

  • Sprague-Dawley rat pups (6-8 days old)

  • Dissection microscope

  • Fine dissection tools (scissors, forceps)

  • Recording chamber with perfusion system

  • Suction electrodes for stimulation and recording

  • Amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O2, 5% CO2)

aCSF Composition:

ComponentConcentration (mM)
NaCl124
KCl3
KH2PO41.25
MgSO41.3
CaCl22.5
NaHCO326
Glucose10

Procedure:

  • Anesthetize the rat pup deeply with isoflurane or by hypothermia.

  • Decapitate the pup and perform a laminectomy to expose the spinal cord from the cervical to the sacral region.

  • Carefully dissect the spinal cord and transfer it to a dish containing ice-cold, carbogen-gassed aCSF.

  • Under the dissection microscope, remove the dura mater and pia-arachnoid membranes.

  • Hemisect the spinal cord longitudinally along the midline using a fine blade or insect pin.

  • Transfer the hemisected spinal cord to the recording chamber, dorsal side up.

  • Continuously perfuse the preparation with carbogen-gassed aCSF at a rate of 5-10 mL/min and maintain the temperature at 27-30°C.

  • Allow the preparation to equilibrate for at least 1 hour before starting the recordings.

Electrophysiological Recording of Spinal Reflexes

Procedure:

  • Place a suction electrode on a lumbar dorsal root (L3-L5) for stimulation.

  • Place a suction electrode on the corresponding ventral root (L3-L5) for recording the evoked ventral root potentials (VRPs).

  • Deliver single square-wave electrical stimuli (0.1 ms duration) to the dorsal root. The stimulation intensity should be adjusted to be just above the threshold for evoking a monosynaptic reflex.

  • Record the evoked VRPs, which will consist of a short-latency monosynaptic component followed by a longer-latency polysynaptic component.

  • Establish a stable baseline recording of the VRPs for at least 15-20 minutes.

  • Prepare stock solutions of this compound in aCSF.

  • Apply this compound to the perfusion bath at the desired concentrations in a cumulative manner.

  • Record the VRPs at each concentration for a sufficient duration to observe the full effect of the drug.

  • After the highest concentration, wash out the drug with normal aCSF to observe any recovery.

Data Analysis:

  • Measure the peak amplitude of the monosynaptic and the integrated area of the polysynaptic components of the VRP.

  • Normalize the data to the pre-drug baseline values.

  • Construct dose-response curves by plotting the percentage of inhibition against the drug concentration.

  • Calculate the IC50 value for the inhibition of each reflex component.

Visualizations

Experimental Workflow

G cluster_prep Spinal Cord Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis P1 Anesthetize & Decapitate Rat Pup P2 Laminectomy & Spinal Cord Isolation P1->P2 P3 Transfer to Ice-Cold aCSF P2->P3 P4 Remove Dura & Pia Mater P3->P4 P5 Hemisect Spinal Cord P4->P5 P6 Transfer to Recording Chamber & Equilibrate P5->P6 R1 Place Stimulation & Recording Electrodes P6->R1 R2 Deliver Dorsal Root Stimuli R1->R2 R3 Record Baseline Ventral Root Potentials R2->R3 R4 Bath Apply this compound R3->R4 R5 Record VRPs at Each Concentration R4->R5 R6 Washout R5->R6 A1 Measure Reflex Amplitudes R6->A1 A2 Normalize to Baseline A1->A2 A3 Construct Dose-Response Curves A2->A3 A4 Calculate IC50 A3->A4

Caption: Workflow for evaluating this compound in the isolated spinal cord.

Signaling Pathway of this compound's Action

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_outcome Overall Effect This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Na_Channel->Ca_Channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Ca2+ Influx Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Fusion Receptor Glutamate Receptor Glutamate_Release->Receptor Binds Reduced_Excitability Reduced Neuronal Excitability Glutamate_Release->Reduced_Excitability EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates EPSP->Reduced_Excitability

Caption: this compound's mechanism of action in the spinal cord.

References

Application Notes and Protocols: The Decerebrate Rigidity Model for Evaluating the Efficacy of Silperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decerebrate rigidity is a classic preclinical model used to study the mechanisms of muscle tone regulation and to evaluate the efficacy of muscle relaxant drugs. This condition is experimentally induced by a mid-collicular transection of the brainstem, which isolates the spinal cord and lower brainstem from higher motor control centers. The resulting state is characterized by hypertonia of the extensor muscles, providing a robust and reproducible model of spasticity.[1][2] Silperisone, a centrally acting muscle relaxant, has demonstrated efficacy in suppressing this rigidity.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which in turn reduces neuronal excitability and the release of excitatory neurotransmitters.[3][4] These application notes provide detailed protocols for inducing decerebrate rigidity in a rat model, quantifying the rigidity using electromyography (EMG), and evaluating the effects of this compound.

Pathophysiology of Decerebrate Rigidity

Decerebrate rigidity results from the removal of inhibitory signals from the cerebral cortex and red nucleus to the brainstem's motor centers. This leads to the disinhibition of the pontine reticular formation and vestibular nuclei, which have a net excitatory effect on the gamma (γ) motor neurons that innervate the muscle spindles. The increased firing of γ-motor neurons sensitizes the muscle spindles to stretch, leading to an exaggerated stretch reflex (myotatic reflex) and a state of sustained muscle contraction, primarily in the extensor muscles. This is often referred to as "gamma rigidity" because it is dependent on the integrity of the gamma loop.[1][5]

cluster_spinal_cord Spinal Cord Cortex Cerebral Cortex & Red Nucleus Brainstem Pontine Reticular Formation & Vestibular Nuclei Cortex->Brainstem Inhibitory Input (-) (Removed by Decerebration) GammaMN γ-Motor Neuron Brainstem->GammaMN Excitatory Input (+) SpinalCord Spinal Cord AlphaMN α-Motor Neuron MuscleSpindle Muscle Spindle (Ia afferent) GammaMN->MuscleSpindle Innervation MuscleSpindle->AlphaMN Excitatory Input (+) (Stretch Reflex) ExtensorMuscle Extensor Muscle AlphaMN->ExtensorMuscle Innervation ExtensorMuscle->MuscleSpindle Stretch

Figure 1: Pathophysiology of Decerebrate Rigidity.

Mechanism of Action of this compound

This compound exerts its muscle relaxant effects by acting as a state-dependent blocker of voltage-gated sodium (Na+) and calcium (Ca2+) channels on neurons.[3][4] By binding to these channels, particularly in their inactivated state, this compound reduces the influx of Na+ and Ca2+ ions that are necessary for the generation and propagation of action potentials. This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, from presynaptic terminals. The reduced excitatory drive onto motor neurons in the spinal cord dampens the hyperactive stretch reflex, thereby alleviating the muscular rigidity.

This compound This compound NaChannel Voltage-Gated Na+ Channel This compound->NaChannel Blocks CaChannel Voltage-Gated Ca2+ Channel This compound->CaChannel Blocks ActionPotential Reduced Neuronal Excitability NaChannel->ActionPotential Leads to Neurotransmitter Decreased Excitatory Neurotransmitter Release CaChannel->Neurotransmitter Leads to MotorNeuron Reduced Motor Neuron Firing ActionPotential->MotorNeuron Contributes to Neurotransmitter->MotorNeuron Contributes to MuscleRelaxation Muscle Relaxation MotorNeuron->MuscleRelaxation Results in

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: Induction of Intercollicular Decerebrate Rigidity in Rats

This protocol describes a method for inducing decerebrate rigidity in rats via a mid-collicular transection.[6][7][8]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Inhalant anesthesia (e.g., isoflurane or halothane)[6]

  • Stereotaxic frame

  • Surgical drill

  • Fine surgical instruments (scalpels, forceps, scissors)

  • Spinal cord transection tool or fine spatula

  • Hemostatic sponges (e.g., Gelfoam)[7]

  • Thrombin solution[7]

  • Bone wax

  • Suturing material

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat using an inhalant anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy to expose the cerebral cortex overlying the superior and inferior colliculi.

  • Under visual guidance, carefully perform a transection of the brainstem at the intercollicular level using a fine spatula or a specialized transection tool. The transection should be complete to ensure the development of rigidity.

  • Control any bleeding with hemostatic sponges soaked in thrombin solution.[7]

  • Remove the forebrain by gentle aspiration.[7]

  • Pack the cranial cavity with hemostatic sponges.[7]

  • Close the scalp incision with sutures.

  • Discontinue the anesthesia.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Allow the animal to recover. Decerebrate rigidity, characterized by strong extensor tone in all four limbs, should develop within 30-60 minutes.

Protocol 2: Quantification of Decerebrate Rigidity using Electromyography (EMG)

This protocol outlines the use of EMG to quantitatively assess muscle tone in the decerebrate rat model.[9][10]

Materials:

  • Decerebrate rat prepared as in Protocol 1

  • EMG recording system (amplifier, filter, data acquisition unit)

  • Fine-wire or needle EMG electrodes[11]

  • Ground electrode

  • Data analysis software

Procedure:

  • After the development of stable decerebrate rigidity, insert a pair of fine-wire or needle EMG electrodes into the belly of an extensor muscle, such as the triceps surae (gastrocnemius).

  • Place a ground electrode subcutaneously on the back of the rat.

  • Connect the electrodes to the EMG amplifier.

  • Record the spontaneous EMG activity for a baseline period of at least 5-10 minutes. The signal should reflect tonic muscle activity.

  • Administer this compound or vehicle intravenously (i.v.).

  • Continue to record the EMG activity for a predefined period post-administration (e.g., 60 minutes) to observe the drug's effect.

  • Data Analysis:

    • Rectify the raw EMG signal.

    • Integrate the rectified EMG signal over fixed time intervals (e.g., 10 seconds) to obtain the integrated EMG (iEMG).

    • Calculate the root mean square (RMS) of the EMG signal for the same intervals.

    • Normalize the iEMG or RMS values to the baseline period to express the change in muscle tone as a percentage of the pre-drug level.

    • Analyze the frequency content of the EMG signal (e.g., mean or median frequency) as changes may also indicate altered motor unit recruitment.[12]

A Prepare Decerebrate Rat (Protocol 1) B Insert EMG Electrodes (e.g., Triceps Surae) A->B C Record Baseline EMG Activity B->C D Administer this compound (i.v.) C->D E Record Post-Dose EMG Activity D->E F Data Processing: Rectify, Integrate (iEMG), Calculate RMS E->F G Data Analysis: Normalize to Baseline, Compare Pre vs. Post F->G H Determine % Reduction in Muscle Tone G->H

Figure 3: Experimental Workflow for EMG Quantification.

Data Presentation

Table 1: Effect of Intravenous this compound on Decerebrate Rigidity (Illustrative Data)

Dose (mg/kg, i.v.)Mean % Inhibition of iEMG (± SEM)Onset of Action (minutes)Duration of Action (minutes)
0.515 ± 3.2~5>30
1.035 ± 4.5<5>45
2.560 ± 5.1<2>60
5.085 ± 3.8<2>90
10.0>95<1>120

Note: This data is illustrative and intended to represent a typical dose-response relationship for a compound like this compound in this model.

Table 2: Comparative Efficacy of Centrally Acting Muscle Relaxants

CompoundPrimary Mechanism of ActionReported In Vivo Potency vs. TolperisoneKey Differentiating Features
This compound Na+/Ca2+ channel blockade[3]Similar[3]Longer duration of action, inhibits pontine facilitation of patellar reflex[3]
Tolperisone Na+/Ca2+ channel blockade[13]-Depresses both pontine facilitation and bulbar inhibition of patellar reflex[3]
Eperisone Na+/Ca2+ channel blockade[13]Similar[3]Shorter duration of action compared to this compound[3]

Conclusion

The decerebrate rigidity model in rats is a valuable tool for the preclinical evaluation of centrally acting muscle relaxants like this compound. The protocols provided herein offer a framework for inducing a stable state of extensor hypertonia and for quantitatively assessing the efficacy of pharmacological interventions using EMG. The data suggest that this compound is a potent muscle relaxant with a mechanism of action well-suited to alleviating the symptoms of spasticity. Further studies utilizing this model can help to fully elucidate the dose-response relationship and comparative efficacy of this compound.

References

Application Notes and Protocols for Cell-Based Screening of Silperisone's Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant known to exert its effects through the modulation of ion channel activity.[1][2] Preclinical studies have indicated that its mechanism of action involves the blockade of voltage-gated sodium, calcium, and potassium channels, which leads to a reduction in neuronal excitability and muscle tone.[1][2][3] A comprehensive understanding of this compound's interaction with specific ion channel subtypes is crucial for elucidating its therapeutic effects and potential off-target liabilities.

These application notes provide detailed protocols for robust and high-throughput cell-based assays to characterize the ion channel activity of this compound. The described methods, including automated patch-clamp electrophysiology and fluorescent imaging plate reader (FLIPR) assays, are essential tools in preclinical drug discovery and safety pharmacology.

Data Presentation: this compound's Ion Channel Activity Profile

To facilitate a clear comparison of this compound's effects on various ion channels, the following tables summarize available quantitative data. Due to the limited publicly available data for this compound on specific cardiac ion channels, data from the structurally and mechanistically related compound, Tolperisone, is included for comparative purposes.

Table 1: Inhibitory Activity of this compound on Voltage-Gated Ion Channels

Ion Channel TargetCell LineAssay MethodParameterValue (µM)Reference
Voltage-Gated Ca²⁺ ChannelsDorsal Root Ganglion (DRG) CellsWhole-Cell Patch ClampIC₅₀218[4]

Table 2: Inhibitory Activity of Related Compound (Tolperisone) on Voltage-Gated Sodium Channels

Ion Channel SubtypeExpression SystemAssay MethodParameterValue (µM)Reference
Naᵥ1.8Xenopus laevis oocytesTwo-Electrode Voltage ClampIC₅₀49[5]
Naᵥ1.2Xenopus laevis oocytesTwo-Electrode Voltage ClampIC₅₀68 (Lidocaine)[6]

Table 3: Inhibitory Activity of Related Compound (Eperisone) on Voltage-Gated Calcium Channels

Ion Channel TargetCell TypeAssay MethodParameterValue (mM)Reference
Calcium Current (Ica)Snail NeuronVoltage ClampIC₅₀0.348[1]

Mandatory Visualizations

Signaling Pathway of this compound's Action

This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Blocks K_Channel Voltage-Gated Potassium Channel This compound->K_Channel Blocks Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Leads to Ca_Channel->Reduced_Excitability Leads to K_Channel->Reduced_Excitability Contributes to Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation Results in

Caption: this compound's mechanism of action on ion channels.

Experimental Workflow for Automated Patch-Clamp Electrophysiology

cluster_prep Preparation cluster_assay Automated Patch-Clamp Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.5) Cell_Harvesting Cell Harvesting & Suspension Cell_Culture->Cell_Harvesting Cell_Trapping Cell Trapping on Planar Electrode Cell_Harvesting->Cell_Trapping Seal_Formation Giga-seal Formation Cell_Trapping->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Compound_Addition This compound Addition Whole_Cell->Compound_Addition Data_Acquisition Data Acquisition (Current Recordings) Compound_Addition->Data_Acquisition Data_Analysis IC50 Curve Generation Data_Acquisition->Data_Analysis Results Determination of Inhibitory Potency Data_Analysis->Results cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in Microplate Dye_Loading Load Cells with Membrane Potential Dye Cell_Seeding->Dye_Loading Baseline_Reading Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Compound_Addition Add this compound Baseline_Reading->Compound_Addition Stimulation Add Channel Activator Compound_Addition->Stimulation Fluorescence_Reading Measure Fluorescence Change Stimulation->Fluorescence_Reading Data_Normalization Normalize Data to Controls Fluorescence_Reading->Data_Normalization IC50_Determination Calculate IC50 Data_Normalization->IC50_Determination

References

Application Notes & Protocols: In Vivo Microdialysis for Measuring Silperisone in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for continuous monitoring of endogenous and exogenous substances in the extracellular fluid (ECF) of living tissues.[1][2][3] When applied to brain tissue, it offers a unique window into the pharmacokinetics and pharmacodynamics of centrally acting drugs by allowing for the direct measurement of unbound drug concentrations at the site of action.[4][5] This document provides a detailed, albeit partially hypothetical, protocol for the application of in vivo microdialysis to measure the concentration of the centrally acting muscle relaxant, silperisone, in the brain ECF of a preclinical model, such as a rat.

This compound, a tolperisone-like compound, exerts its muscle relaxant effects by blocking voltage-gated sodium and calcium channels. This action leads to a decrease in the release of excitatory neurotransmitters and reduced neuronal excitability. Understanding the concentration-time profile of this compound in the brain is crucial for correlating its pharmacokinetic properties with its pharmacological effects.

Due to the limited availability of published in vivo microdialysis data specifically for this compound, this document presents a comprehensive, detailed protocol and hypothetical data based on established methodologies for similar small molecules and centrally acting drugs.[4][6]

Experimental Protocols

Animal Preparation and Surgery

A detailed protocol for the surgical implantation of a guide cannula for the microdialysis probe is essential for successful and ethical experimentation.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (e.g., CMA 12)

  • Dental cement

  • Analgesics (for post-operative care)

Procedure:

  • Anesthetize the rat and securely position it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., the striatum or motor cortex).

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement.

  • Suture the scalp incision around the cannula.

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure

This protocol outlines the steps for conducting the microdialysis experiment to collect brain ECF samples.

Materials:

  • Microdialysis probe (e.g., CMA 12, with a 20 kDa molecular weight cutoff membrane)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂)

  • Fraction collector

  • This compound for administration (e.g., dissolved in a suitable vehicle for intravenous or intraperitoneal injection)

Procedure:

  • Gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow for a stabilization period of at least 1-2 hours to ensure a stable baseline.

  • Collect baseline microdialysate samples (e.g., every 20 minutes) for at least one hour.

  • Administer a single dose of this compound (e.g., 10 mg/kg, i.p.).

  • Continue to collect microdialysate samples at regular intervals (e.g., every 20 minutes) for up to 6 hours post-administration.

  • Simultaneously, blood samples can be collected (e.g., via a tail vein catheter) to determine plasma concentrations of this compound.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

  • Store all samples at -80°C until analysis.

Analytical Method: HPLC-MS/MS Quantification of this compound

The following is a hypothetical but representative HPLC-MS/MS method for the sensitive and specific quantification of this compound in microdialysate samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Hypothetical):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions (Hypothetical):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ion (m/z) A specific fragment ion of this compound
Collision Energy Optimized for the specific transition
Internal Standard A stable isotope-labeled this compound or a structurally similar compound

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an in vivo microdialysis study of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Brain Extracellular Fluid and Plasma

ParameterBrain ECFPlasma
Cmax (ng/mL) 150800
Tmax (min) 4020
AUC₀₋₃₆₀ (ng*min/mL) 35,000150,000
Half-life (t½) (min) 9075
Brain ECF/Plasma Ratio (AUC) 0.23-

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Table 2: Hypothetical Concentration-Time Data for this compound in Rat Brain ECF and Plasma

Time (min)Brain ECF Concentration (ng/mL)Plasma Concentration (ng/mL)
000
20110800
40150650
60135500
90100350
12075250
18040120
2402060
360515

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound at the neuronal level.

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines the major steps involved in the in vivo microdialysis experiment for measuring this compound in the brain.

microdialysis_workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis cluster_verification Verification surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery (48-72h) surgery->recovery probe_insertion Probe Insertion & System Setup recovery->probe_insertion stabilization Stabilization Period (1-2h) probe_insertion->stabilization baseline Baseline Sample Collection (1h) stabilization->baseline drug_admin This compound Administration baseline->drug_admin post_dose_collection Post-dose Sample Collection (up to 6h) drug_admin->post_dose_collection sample_storage Sample Storage (-80°C) post_dose_collection->sample_storage histology Histological Verification of Probe Placement post_dose_collection->histology hplc_msms HPLC-MS/MS Analysis sample_storage->hplc_msms data_processing Data Processing & Pharmacokinetic Analysis hplc_msms->data_processing

Caption: In vivo microdialysis workflow.

References

Application Notes and Protocols for Patch-Clamp Studies of Silperisone's Ion Channel Blocking Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant, analogous to tolperisone, that has demonstrated efficacy in reducing muscle hypertonia and spasticity.[1][2] Its mechanism of action is primarily attributed to the blockade of voltage-gated ion channels, which leads to a reduction in neuronal excitability and muscle cell contraction.[1][3] Specifically, this compound has been shown to inhibit voltage-gated sodium (NaV), calcium (CaV), and potassium (KV) channels.[1][3] Understanding the precise nature of these interactions is crucial for elucidating its therapeutic effects and potential side-effect profile. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function, providing high-resolution data on channel block potency and mechanism.

These application notes provide detailed protocols for utilizing patch-clamp techniques to characterize the channel-blocking properties of this compound on voltage-gated sodium, calcium, and potassium channels.

Data Presentation: this compound's Inhibitory Effects on Voltage-Gated Ion Channels

The following tables summarize the quantitative data on the inhibitory potency of this compound on various voltage-gated ion channels. This data is essential for designing experiments and interpreting results.

Channel Type Cell Type / Preparation IC50 (µM) Reference
Voltage-Gated Sodium (NaV) ChannelsDorsal Root Ganglion (DRG) Cells~40-50 (estimated)[1][4]
Voltage-Gated Calcium (CaV) ChannelsDorsal Root Ganglion (DRG) Cells218 ± 22[1]
Voltage-Gated Potassium (KV) ChannelsN/A< 320 (estimated)[3][4]

Note: The IC50 value for NaV channels is an estimation based on findings that this compound is slightly more potent than Tolperisone (IC50 ~49 µM on NaV1.8).[1][4] The IC50 for KV channels is estimated to be lower than that of Tolperisone (~320 µM), as this compound is reported to have a stronger blocking effect.[3][4] Further experimental validation is required for precise IC50 determination.

Mandatory Visualizations

Experimental Workflow for Patch-Clamp Analysis of this compound

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., HEK293 expressing target channel) giga_seal Gigaseal Formation (Cell-attached) cell_prep->giga_seal sol_prep Solution Preparation (Internal, External, this compound dilutions) sol_prep->giga_seal pipette_prep Pipette Fabrication & Polishing pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording whole_cell->baseline drug_app This compound Application baseline->drug_app washout Washout drug_app->washout current_analysis Current Amplitude & Kinetics Analysis drug_app->current_analysis washout->current_analysis dose_response Dose-Response Curve Generation current_analysis->dose_response ic50 IC50 Determination dose_response->ic50

Caption: Workflow for this compound patch-clamp analysis.

Signaling Pathway of Voltage-Gated Ion Channel Blockade by this compound

G cluster_channels Voltage-Gated Ion Channels cluster_effects Cellular Effects This compound This compound NaV NaV Channels This compound->NaV Block CaV CaV Channels This compound->CaV Block KV KV Channels This compound->KV Block Reduced_AP Reduced Action Potential Firing NaV->Reduced_AP Reduced_Ca_Influx Reduced Ca2+ Influx CaV->Reduced_Ca_Influx Altered_Repol Altered Repolarization KV->Altered_Repol Reduced_Excitability Decreased Neuronal Excitability Reduced_AP->Reduced_Excitability Reduced_Ca_Influx->Reduced_Excitability Altered_Repol->Reduced_Excitability Therapeutic_Effect Muscle Relaxation Reduced_Excitability->Therapeutic_Effect

Caption: this compound's mechanism of action on ion channels.

Logical Relationship of this compound's Blocking Effects

G cluster_block Primary Molecular Action cluster_consequences Physiological Consequences This compound This compound Ion_Channel_Block Ion Channel Blockade This compound->Ion_Channel_Block Reduced_Excitability Reduced Neuronal Excitability Ion_Channel_Block->Reduced_Excitability leads to Muscle_Relaxation Skeletal Muscle Relaxation Reduced_Excitability->Muscle_Relaxation results in

Caption: Logical flow of this compound's effects.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings to Determine IC50 of this compound on Voltage-Gated Sodium Channels (NaV)

1.1. Cell Preparation

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a human NaV subtype of interest (e.g., NaV1.7, which is prevalent in dorsal root ganglion neurons).

  • Culture: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

  • Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

1.2. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and make fresh serial dilutions in the external solution on the day of the experiment.

1.3. Patch-Clamp Procedure

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.

  • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before recording.

1.4. Voltage-Clamp Protocol for IC50 Determination

  • Hold the membrane potential at -100 mV to ensure most channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit NaV currents.

  • Record baseline currents in the absence of this compound.

  • Perfuse the chamber with increasing concentrations of this compound, allowing 2-3 minutes for equilibration at each concentration.

  • Record NaV currents at each concentration.

  • Perform a final washout with the external solution to check for reversibility of the block.

1.5. Data Analysis

  • Measure the peak inward current amplitude at each this compound concentration.

  • Normalize the current amplitudes to the baseline (control) current.

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Characterizing State-Dependent Block of NaV Channels by this compound

2.1. Tonic (Resting State) Block

  • Use the same solutions and setup as in Protocol 1.

  • From a hyperpolarized holding potential (-120 mV), apply infrequent depolarizing pulses (e.g., every 10-20 seconds) to minimize channel entry into inactivated states.

  • Apply this compound and measure the reduction in peak current to determine the block of the resting state.

2.2. Use-Dependent (Inactivated State) Block

  • Hold the cell at a more depolarized potential (e.g., -70 mV) to induce steady-state inactivation.

  • Apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV for 10 ms at 10 Hz).

  • Measure the progressive decrease in current amplitude during the pulse train in the presence of this compound compared to the control. This indicates preferential binding to the inactivated state.

Protocol 3: Whole-Cell Voltage-Clamp Recordings to Determine IC50 of this compound on Voltage-Gated Calcium Channels (CaV)

3.1. Cell Preparation

  • Cell Line: HEK293 cells stably expressing a human CaV subtype (e.g., CaV2.2, an N-type channel found in DRG neurons).

  • Follow the same culture and plating procedures as in Protocol 1.

3.2. Solutions

  • External Solution (in mM): 120 TEA-Cl, 20 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare as in Protocol 1.

3.3. Patch-Clamp Procedure

  • Follow the same procedure as in Protocol 1.

3.4. Voltage-Clamp Protocol for IC50 Determination

  • Hold the membrane potential at -90 mV.

  • Apply a depolarizing step to +10 mV for 50 ms to elicit CaV currents.

  • Follow the same drug application and recording procedure as in Protocol 1.4.

3.5. Data Analysis

  • Analyze the data as described in Protocol 1.5 to determine the IC50 for CaV channel block.

Protocol 4: Whole-Cell Voltage-Clamp Recordings to Determine IC50 of this compound on Voltage-Gated Potassium Channels (KV)

4.1. Cell Preparation

  • Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing a human KV subtype of interest (e.g., a delayed rectifier channel).

  • Follow the same culture and plating procedures as in Protocol 1.

4.2. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare as in Protocol 1.

4.3. Patch-Clamp Procedure

  • Follow the same procedure as in Protocol 1.

4.4. Voltage-Clamp Protocol for IC50 Determination

  • Hold the membrane potential at -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms) to elicit KV currents.

  • Follow the same drug application and recording procedure as in Protocol 1.4, using a single depolarizing step (e.g., to +40 mV) for IC50 determination.

4.5. Data Analysis

  • Measure the steady-state outward current amplitude at the end of the depolarizing pulse for each this compound concentration.

  • Analyze the data as described in Protocol 1.5 to determine the IC50 for KV channel block.

Protocol 5: Single-Channel Patch-Clamp Recordings to Investigate this compound's Blocking Mechanism

5.1. Configuration

  • Cell-attached or Inside-out patch: These configurations are suitable for observing the activity of a single ion channel.

5.2. Procedure

  • Prepare cells and solutions as for whole-cell recordings, but use a higher resistance pipette (5-10 MΩ) to isolate a smaller membrane patch.

  • After forming a gigaseal (cell-attached), you can either record single-channel activity directly or pull the pipette away to form an inside-out patch.

  • Apply a constant depolarizing voltage to open the channel(s) in the patch.

  • Record single-channel currents in the absence and presence of this compound applied to the bath (for inside-out patches) or pipette (for cell-attached).

5.3. Data Analysis

  • Open Probability (Po): Determine if this compound reduces the probability of the channel being in the open state.

  • Mean Open Time: Analyze if this compound shortens the duration of channel openings.

  • Single-Channel Conductance: Measure the amplitude of single-channel currents to determine if this compound acts as a pore blocker, reducing the flow of ions through the open channel.

By following these detailed protocols, researchers can effectively utilize patch-clamp techniques to thoroughly characterize the ion channel blocking properties of this compound, contributing to a deeper understanding of its pharmacological profile.

References

Application Notes and Protocols for Preclinical Evaluation of Silperisone in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management.[1] Animal models are crucial for understanding the underlying mechanisms and for the preclinical evaluation of novel therapeutic agents.[2][3] This document provides detailed application notes and protocols for testing the potential efficacy of Silperisone, a centrally acting muscle relaxant, in well-established rodent models of neuropathic pain.

This compound's mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to reduced neuronal excitability and a decrease in the release of excitatory neurotransmitters.[4][5][6] A related compound, tolperisone, has demonstrated efficacy in a rat model of neuropathic pain by reducing cerebrospinal fluid glutamate levels, suggesting a potential therapeutic role for this class of drugs in neuropathic pain management.[7][8] These application notes will focus on three widely used and validated models of peripheral neuropathic pain: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).[9]

Animal Models of Neuropathic Pain

The selection of an appropriate animal model is critical for mimicking the clinical features of human neuropathic pain, such as allodynia (painful response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[1][10]

Model Surgical Procedure Key Pathophysiological Features Advantages Limitations
Chronic Constriction Injury (CCI) Loose ligation of the common sciatic nerve with four chromic gut sutures.[10][11][12]Induces inflammation, intraneural edema, and Wallerian degeneration, leading to spontaneous pain, mechanical allodynia, and thermal hyperalgesia.[13]Technically relatively simple to perform and produces robust and long-lasting pain behaviors.[13]Variability in ligature tightness can affect outcomes.[13]
Spared Nerve Injury (SNI) Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[10][14][15][16]Produces a consistent and long-lasting tactile hypersensitivity in the territory of the intact sural nerve.[14][17]High success rate in inducing robust and reproducible allodynia. The non-operated paw serves as a good internal control.[15]Induces lesions in specific nerve branches, which may not represent all types of neuropathic pain.[17]
Spinal Nerve Ligation (SNL) Tight ligation of the L5 and/or L6 spinal nerves.[9][18][19]Results in mechanical allodynia, heat hyperalgesia, and cold allodynia, mimicking symptoms of causalgia.[19]The site and extent of ligation are more consistent compared to CCI and SNL models. Allows for the study of both injured and intact spinal segments.[19]Technically more demanding than CCI or SNI. Risk of motor deficits if not performed correctly.[18]

Experimental Protocols

Surgical Procedures

2.1.1. Chronic Constriction Injury (CCI) Model (Rat)

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the lateral aspect of the thigh of the designated hind limb and sterilize the skin with an antiseptic solution.

  • Incision: Make a small skin incision on the lateral surface of the mid-thigh.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, carefully place four loose ligatures (4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tied until a brief twitch in the hind paw is observed.[13]

  • Closure: Close the muscle layer with sutures and the skin incision with wound clips.[11][12]

  • Post-operative Care: House animals individually with soft bedding and monitor for signs of infection or distress. Wound clips should be removed 7-10 days post-surgery.[11][12]

2.1.2. Spared Nerve Injury (SNI) Model (Mouse/Rat)

  • Anesthesia and Preparation: As described for the CCI model.

  • Incision and Exposure: Make an incision on the lateral thigh and expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[16]

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture (e.g., 8-0 nylon for mice).[17] Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.[17]

  • Sural Nerve Preservation: Take extreme care to leave the sural nerve intact and untouched.[17]

  • Closure and Post-operative Care: As described for the CCI model.

2.1.3. Spinal Nerve Ligation (SNL) Model (Rat)

  • Anesthesia and Preparation: As described for the CCI model.

  • Incision and Exposure: Make a dorsal midline incision at the level of the L4-S2 vertebrae.[20] Separate the paraspinal muscles to expose the L6 transverse process, which is then removed to visualize the L4 and L5 spinal nerves.[20]

  • Ligation: Isolate the L5 spinal nerve and tightly ligate it with a silk suture (e.g., 4-0 silk).[20] In some protocols, both L5 and L6 nerves are ligated.[19][21]

  • Closure and Post-operative Care: As described for the CCI model.

Behavioral Testing for Neuropathic Pain

Behavioral assessments should be conducted at baseline before surgery and then at regular intervals post-surgery (e.g., days 3, 7, 14, 21) to monitor the development and progression of neuropathic pain.

2.2.1. Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[22]

  • Stimulation: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw until it buckles.[23] For electronic von Frey, apply increasing force until the paw is withdrawn.[24]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method): Start with a filament in the middle of the force range. If there is a response, the next filament used is weaker. If there is no response, the next filament is stronger.[25] The 50% withdrawal threshold is calculated from the pattern of responses.[25]

2.2.2. Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.[26][27][28]

  • Apparatus: A Hargreaves apparatus consisting of a glass floor and a movable radiant heat source.

  • Acclimation: Place the animal in a plastic enclosure on the glass surface and allow it to acclimate.

  • Stimulation: Position the radiant heat source under the plantar surface of the hind paw and activate it.[29]

  • Response: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency.[29]

  • Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[29]

This compound Administration and Experimental Design

Based on the known pharmacology of this compound and related compounds, the following experimental design is proposed to evaluate its efficacy in the established neuropathic pain models.

Dosing and Administration
  • Vehicle: Determine a suitable vehicle for this compound (e.g., saline, distilled water with a small percentage of a solubilizing agent).

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.

  • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose of this compound. A suggested starting range could be based on doses used for its muscle relaxant properties, with adjustments made based on observed efficacy and any side effects.

  • Positive Control: Include a positive control group treated with a clinically effective drug for neuropathic pain, such as gabapentin or pregabalin.[7]

Experimental Groups
  • Group 1: Sham-operated + Vehicle

  • Group 2: Neuropathic Model (CCI, SNI, or SNL) + Vehicle

  • Group 3: Neuropathic Model + this compound (Low Dose)

  • Group 4: Neuropathic Model + this compound (Medium Dose)

  • Group 5: Neuropathic Model + this compound (High Dose)

  • Group 6: Neuropathic Model + Positive Control (e.g., Gabapentin)

Timeline
  • Baseline Testing: Conduct behavioral tests (von Frey and Hargreaves) before surgery.

  • Surgery: Induce the chosen neuropathic pain model.

  • Post-operative Recovery: Allow animals to recover for a specified period (e.g., 3-7 days).

  • Confirmation of Neuropathy: Perform behavioral tests to confirm the development of mechanical allodynia and/or thermal hyperalgesia.

  • Drug Administration: Begin daily administration of this compound, vehicle, or positive control.

  • Post-treatment Behavioral Testing: Conduct behavioral tests at specific time points after drug administration to assess the analgesic effect.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)

Treatment Group Baseline Paw Withdrawal Threshold (g) Post-Surgery Paw Withdrawal Threshold (g) - Day 7 Post-Treatment Paw Withdrawal Threshold (g) - Day 14 Post-Treatment Paw Withdrawal Threshold (g) - Day 21
Sham + Vehicle
Model + Vehicle
Model + this compound (Low Dose)
Model + this compound (Medium Dose)
Model + this compound (High Dose)
Model + Positive Control

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment Group Baseline Paw Withdrawal Latency (s) Post-Surgery Paw Withdrawal Latency (s) - Day 7 Post-Treatment Paw Withdrawal Latency (s) - Day 14 Post-Treatment Paw Withdrawal Latency (s) - Day 21
Sham + Vehicle
Model + Vehicle
Model + this compound (Low Dose)
Model + this compound (Medium Dose)
Model + this compound (High Dose)
Model + Positive Control

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Visualizations

Experimental_Workflow cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Treatment Phase A Animal Acclimation B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Induction of Neuropathic Pain Model (CCI, SNI, or SNL) B->C D Post-operative Recovery C->D E Confirmation of Neuropathy (Behavioral Testing) D->E F Group Allocation & Daily Treatment (Vehicle, this compound, Positive Control) E->F G Post-Treatment Behavioral Testing (e.g., Days 7, 14, 21) F->G

Caption: Experimental workflow for evaluating this compound in neuropathic pain models.

Silperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Na_Channel Voltage-Gated Na+ Channel Nerve_Impulse->Na_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Vesicles Synaptic Vesicles (containing Glutamate) Ca_Channel->Vesicles Ca2+ influx triggers Glutamate_Release Glutamate Release Vesicles->Glutamate_Release Fusion and release Receptors Glutamate Receptors Glutamate_Release->Receptors Binds to Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activates This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

References

Troubleshooting & Optimization

Silperisone Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with available information regarding the discontinuation of Silperisone clinical trials. The following question-and-answer format addresses specific issues based on publicly accessible data.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound's clinical development?

A1: The clinical development of this compound was discontinued due to adverse findings in chronic animal toxicity studies.[1][2][3] While Phase I clinical studies in humans did not reveal any adverse effects at the doses tested, the results from long-term animal studies led to the decision to halt further development.[1][2][3]

Q2: Were there any adverse effects observed in human clinical trials?

A2: No adverse effects were detected in Phase I clinical studies with this compound.[1][2][3] These studies involved doses up to 150 mg/day, and the plasma concentrations were considered to be within the potentially effective range based on preclinical data.[1][2][3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a centrally acting muscle relaxant.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1][2][3] This action leads to a decreased release of excitatory neurotransmitters and reduced neuronal excitability.[1][2] Additionally, this compound has a potassium channel blocking effect, which is reported to be stronger than that of the related drug, Tolperisone.[1][2]

Q4: How does this compound compare to Tolperisone?

A4: this compound is an organosilicon compound structurally similar to Tolperisone.[1][2] In preclinical studies, this compound showed a similar profile of action to Tolperisone with some minor differences.[1][2] A notable distinction was observed in their effects on the patellar reflex, where Tolperisone depressed both pontine facilitation and bulbar inhibition, while this compound only inhibited the former.[1][2] In animal models, this compound demonstrated a longer duration of action and higher functional bioavailability compared to Tolperisone when administered orally.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data from the Phase I clinical trial of this compound.

ParameterValueReference
Clinical Trial PhasePhase I[1][2][3]
Maximum Daily Dose150 mg/day[1][2][3]
Observed Adverse Effects in HumansNone Detected[1][2][3]
Elimination Half-life in Humans12 to 16 hours[1]

Experimental Protocols

Detailed experimental protocols for the chronic animal toxicity studies that led to the discontinuation of this compound are not publicly available. Pharmaceutical companies typically hold this information as proprietary.

The Phase I clinical studies would have followed standard protocols for first-in-human trials, including:

  • Study Design: A dose-escalation study in a small group of healthy volunteers.

  • Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

  • Inclusion/Exclusion Criteria: Standard criteria for healthy volunteer studies, ensuring participants had no underlying medical conditions that could interfere with the study drug.

  • Assessments: Regular monitoring of vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis). Collection of blood samples for pharmacokinetic analysis.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the logical flow leading to the discontinuation of its clinical development.

Silperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Vesicle Vesicle with Excitatory Neurotransmitter Ca_Channel->Vesicle Ca2+ influx triggers K_Channel K+ Channel Release Neurotransmitter Release Vesicle->Release Receptor Receptor Release->Receptor Binds to Neuronal_Excitation Reduced Neuronal Excitation This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks This compound->K_Channel

Caption: Proposed mechanism of action of this compound.

Silperisone_Discontinuation_Logic Preclinical Preclinical Studies (In vitro & In vivo animal models) Phase1 Phase I Clinical Trial (Healthy Human Volunteers) Preclinical->Phase1 Chronic_Tox Chronic Animal Toxicity Studies Preclinical->Chronic_Tox No_AEs No Adverse Effects Observed Phase1->No_AEs Adverse_Findings Adverse Findings Reported Chronic_Tox->Adverse_Findings Discontinuation Discontinuation of Clinical Development Adverse_Findings->Discontinuation

Caption: Logical workflow for this compound's clinical trial discontinuation.

References

Technical Support Center: Interpreting Preclinical Toxicity Data for Silperisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting the available preclinical toxicity data for the centrally acting muscle relaxant, Silperisone. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the known preclinical toxicity profile of this compound?

A1: Published literature indicates that the clinical development of this compound was discontinued due to findings in chronic animal toxicity studies.[1][2][3] While these studies revealed unspecified adverse effects that were significant enough to halt its development, specific quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not publicly available in the retrieved scientific literature.

Q2: Are there any available quantitative toxicity data for this compound?

A2: Despite extensive searches of publicly available scientific databases and literature, specific quantitative preclinical toxicity data for this compound, including LD50 and NOAEL values, could not be identified. This lack of data prevents the creation of a detailed quantitative summary table.

Q3: What are the known mechanisms of action and potential off-target effects of this compound?

A3: this compound, similar to its analog tolperisone, is a centrally acting muscle relaxant.[4] Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1][3][5] This action leads to a decrease in the release of excitatory neurotransmitters and reduced neuronal excitability.[1][3] Additionally, this compound has a stronger potassium channel blocking effect than tolperisone.[1][3] While these are the primary pharmacological actions, the specific off-target effects that led to the discontinuation of its development in chronic toxicity studies are not detailed in the available literature.

Q4: Is there any information on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound?

A4: There is no specific information available in the public domain regarding the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. Standard preclinical safety evaluations would typically include a battery of tests to assess these endpoints. However, the results of any such studies that may have been conducted for this compound have not been published.

Troubleshooting Guides for Experimental Research

Issue: Difficulty in establishing a safe dose for in-vivo animal studies due to lack of NOAEL.

Guidance:

  • Start with Dose-Range Finding Studies: In the absence of a known NOAEL, it is critical to conduct preliminary dose-range finding studies in the selected animal model. These studies should start with very low doses and escalate gradually to identify a maximum tolerated dose (MTD).

  • Monitor for a Broad Range of Clinical Signs: Closely observe animals for a comprehensive set of clinical signs of toxicity, including but not limited to changes in behavior, weight loss, and any signs of neurological or systemic toxicity.

  • Utilize Data from Analogs with Caution: While data from structurally similar compounds like tolperisone can provide some initial guidance, it should be used with extreme caution due to potential differences in toxicological profiles.

Issue: Lack of published experimental protocols for this compound toxicity studies.

Guidance:

  • Adapt Standardized Protocols: Researchers should refer to and adapt established and internationally recognized guidelines for preclinical toxicity testing. Organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide detailed protocols for various types of toxicity studies (e.g., acute, sub-chronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity).

  • Justify Protocol Design: The choice of animal model, dose levels, duration of the study, and endpoints to be evaluated should be scientifically justified based on the known pharmacology of this compound and the specific research question.

Visualizing Experimental Logic

While specific experimental data for this compound is unavailable, the following diagrams illustrate the logical workflow for a preclinical toxicity assessment, which would be applicable to a compound like this compound.

Preclinical_Toxicity_Workflow cluster_0 Phase 1: Acute & Dose-Range Finding cluster_1 Phase 2: Repeated-Dose Toxicity cluster_2 Phase 3: Specific Toxicity Endpoints Acute Toxicity Study Acute Toxicity Study Dose-Range Finding Dose-Range Finding Acute Toxicity Study->Dose-Range Finding Inform Dosing Sub-chronic Toxicity Sub-chronic Toxicity Dose-Range Finding->Sub-chronic Toxicity Select Doses Chronic Toxicity Chronic Toxicity Sub-chronic Toxicity->Chronic Toxicity Inform Long-term Dosing Go/No-Go Decision Go/No-Go Decision Chronic Toxicity->Go/No-Go Decision Key Safety Data Genotoxicity Genotoxicity Genotoxicity->Go/No-Go Decision Carcinogenicity Carcinogenicity Carcinogenicity->Go/No-Go Decision Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity->Go/No-Go Decision

Caption: A logical workflow for a standard preclinical toxicity assessment program.

Signaling_Pathway This compound This compound Voltage-gated Na+ Channels Voltage-gated Na+ Channels This compound->Voltage-gated Na+ Channels Blocks Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels This compound->Voltage-gated Ca2+ Channels Blocks K+ Channels K+ Channels This compound->K+ Channels Blocks Decreased Excitatory Neurotransmitter Release Decreased Excitatory Neurotransmitter Release Voltage-gated Na+ Channels->Decreased Excitatory Neurotransmitter Release Voltage-gated Ca2+ Channels->Decreased Excitatory Neurotransmitter Release Reduced Neuronal Excitability Reduced Neuronal Excitability Decreased Excitatory Neurotransmitter Release->Reduced Neuronal Excitability Muscle Relaxation Muscle Relaxation Reduced Neuronal Excitability->Muscle Relaxation

Caption: The proposed signaling pathway for the muscle relaxant effect of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Silperisone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Silperisone is a structural analog of Tolperisone. Due to the limited availability of specific data for this compound, this guide leverages information on Tolperisone as a close proxy to provide guidance on overcoming aqueous solubility issues. The principles and techniques described are broadly applicable to poorly water-soluble compounds of this class.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting tips that researchers, scientists, and drug development professionals may encounter when working with this compound and its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound, and why is it challenging to work with?

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What could be the cause?

A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • pH of the medium: this compound, like its analog Tolperisone, is a weakly basic drug. Its solubility is pH-dependent, with higher solubility expected in acidic conditions where the molecule is protonated. In neutral or alkaline buffers, the un-ionized form may predominate, leading to precipitation. Tolperisone is reported to be more stable in acidic media (pH < 4.5) and breaks down in alkaline conditions (pH 4 to 7).[4][5]

  • Concentration: You may be exceeding the intrinsic solubility of this compound in the chosen buffer system.

  • Temperature: Solubility can be temperature-dependent. Ensure your dissolution is performed at a controlled temperature.

  • Ionic strength of the buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules (salting-out effect).

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Low Dissolution Rate Poor wettability of the drug powder. Agglomeration of particles.1. Reduce particle size through micronization. 2. Incorporate a wetting agent or surfactant (e.g., Sodium Lauryl Sulfate) into the formulation. 3. Consider formulating a solid dispersion to enhance wettability.[6]
Inconsistent Bioavailability Variable dissolution in the gastrointestinal tract due to pH changes. Food effects.1. Develop a pH-independent formulation using techniques like solid dispersions with pH-modifying excipients. 2. Explore cyclodextrin complexation to create a more soluble and stable form. 3. Investigate lipid-based formulations to promote absorption.
Drug Precipitation Upon Dilution of a Stock Solution The aqueous medium cannot maintain the drug in a solubilized state once the organic co-solvent is diluted.1. Use a minimal amount of organic solvent for the stock solution. 2. Add the stock solution to the aqueous phase slowly with vigorous stirring. 3. Consider using a surfactant or a cyclodextrin in the aqueous phase to maintain solubility.
Formulation Instability The amorphous form of the drug in a solid dispersion is reverting to a less soluble crystalline form.1. Ensure the chosen polymer for the solid dispersion has a high glass transition temperature (Tg). 2. Optimize the drug-to-polymer ratio to ensure complete amorphization. 3. Store the formulation under dry conditions to prevent moisture-induced crystallization.

Data Presentation: Solubility of Tolperisone Hydrochloride (as a proxy for this compound)

The following table summarizes the reported solubility of Tolperisone hydrochloride in various solvents. This data can serve as a baseline for understanding the solubility characteristics of this compound.

Solvent Solubility Reference
Water>20 mg/mL[7]
PBS (pH 7.2)~10 mg/mL[1]
Ethanol~20 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethylformamide~2 mg/mL[1]

Key Experimental Protocols

Here are detailed methodologies for common techniques used to enhance the aqueous solubility of poorly soluble drugs like this compound.

Cyclodextrin Inclusion Complexation (Kneading Method)

This method aims to encapsulate the hydrophobic this compound molecule within the hydrophilic cyclodextrin cavity, thereby increasing its apparent water solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and Pestle

  • Methanol/Water (1:1 v/v) solution

  • Drying oven

Protocol:

  • Accurately weigh this compound and the chosen cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in the mortar and add a small amount of the methanol/water solution to form a uniform paste.

  • Gradually add the this compound powder to the paste while continuously triturating (kneading) for 45-60 minutes.

  • Maintain a consistent paste-like consistency by adding small amounts of the methanol/water solution as needed.

  • Dry the resulting complex in a hot air oven at 50-60°C until a constant weight is achieved.

  • The dried complex can then be pulverized and sieved for further characterization and use.

Solid Dispersion (Solvent Evaporation Method)

This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid dispersion where the drug is molecularly dispersed in the carrier matrix.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)[8][9]

  • Common solvent (e.g., Methanol, Ethanol)

  • Rotary evaporator or a water bath

  • Vacuum oven

Protocol:

  • Choose an appropriate drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).[8]

  • Dissolve the calculated amounts of this compound and the hydrophilic carrier in a suitable volume of the common solvent with the aid of stirring or sonication.

  • Evaporate the solvent using a rotary evaporator or by heating on a water bath under reduced pressure.

  • Dry the resulting solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • The obtained solid dispersion can be scraped, pulverized, and passed through a sieve.

Characterization of Enhanced Formulations

To confirm the successful formation of inclusion complexes or solid dispersions and to evaluate the improvement in solubility, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between the drug and the carrier.

  • Differential Scanning Calorimetry (DSC): To confirm the amorphization of the drug in solid dispersions or the formation of a new solid phase in inclusion complexes.

  • Powder X-Ray Diffraction (PXRD): To assess the crystalline or amorphous nature of the drug in the formulation.

  • Saturation Solubility Studies: To quantify the increase in aqueous solubility. This involves adding an excess amount of the formulation to a specific volume of aqueous medium, stirring for a set period (e.g., 24-48 hours) to reach equilibrium, and then filtering and analyzing the drug concentration in the supernatant using a validated analytical method.

Analytical Method for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in solubility studies and dissolution testing. While a specific method for this compound may need to be developed and validated, methods for its analog Tolperisone can serve as a starting point.

Example HPLC Method for Tolperisone (can be adapted for this compound):

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at the λmax of this compound (for Tolperisone, this is around 254-261 nm).[10]

  • Flow Rate: Typically 1.0 mL/min.

Visualizations

Below are diagrams illustrating key concepts and workflows for overcoming the solubility issues of this compound.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound strategy1 Cyclodextrin Complexation problem->strategy1 Investigate strategy2 Solid Dispersion problem->strategy2 Investigate strategy3 pH Adjustment problem->strategy3 Investigate char1 FTIR / DSC / PXRD strategy1->char1 Verify Formation strategy2->char1 char2 Saturation Solubility strategy3->char2 Quantify Improvement char1->char2 char3 Dissolution Testing char2->char3 Assess Performance outcome Enhanced Aqueous Solubility & Bioavailability char3->outcome

Caption: Experimental workflow for enhancing this compound solubility.

signaling_pathway cluster_formulation Formulation Approach cluster_dissolution Dissolution & Absorption cluster_action Pharmacological Action formulation Poorly Soluble This compound enhanced_formulation Solubility-Enhanced This compound (e.g., Cyclodextrin Complex) formulation->enhanced_formulation Solubilization Technique dissolution Increased Dissolution Rate in GI Tract enhanced_formulation->dissolution absorption Improved Absorption Across Gut Wall dissolution->absorption bioavailability Higher Systemic Bioavailability absorption->bioavailability target Voltage-Gated Na+ & Ca2+ Channels bioavailability->target effect Muscle Relaxation target->effect

Caption: Impact of solubility enhancement on this compound's action.

References

Technical Support Center: Optimizing Silperisone Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silperisone in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a centrally acting muscle relaxant.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1] This action leads to a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters, resulting in muscle relaxation.[1]

Q2: What are the key differences between this compound and other muscle relaxants like Tolperisone?

This compound is structurally similar to Tolperisone. However, in animal studies, this compound has demonstrated a longer duration of action and higher functional bioavailability when administered orally in mice and intraduodenally in cats compared to Tolperisone and Eperisone.[1][2]

Q3: In which animal models has this compound been shown to be effective?

This compound has been shown to be an effective suppressant of monosynaptic and polysynaptic spinal reflexes and decerebrate rigidity in cats and rats.[1][2]

Q4: What is a known effective intravenous dose of this compound in rats?

An intravenous (i.v.) administration of 10 mg/kg this compound has been shown to effectively depress ventral root reflexes in spinal rats.[3]

Q5: Why was the development of this compound discontinued?

The clinical development of this compound was discontinued due to findings in chronic animal toxicity studies.[1][2] Researchers should be aware of this and consult relevant safety data before planning chronic in vivo studies.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
High variability in experimental results - Inconsistent drug formulation and administration- Animal stress or improper handling- Individual differences in animal metabolism- Ensure this compound is fully solubilized or uniformly suspended in the vehicle before each administration. See Formulation Guide below.- Handle animals gently and consistently across all groups to minimize stress.- Increase the number of animals per group to improve statistical power.
Poor oral bioavailability - Inappropriate vehicle for oral administration- Degradation of the compound in the gastrointestinal tract- Use a vehicle that enhances solubility and absorption. Consider using a suspension or a solution with co-solvents.[4][5][6][7]- For initial studies, consider intraperitoneal (i.p.) administration to bypass first-pass metabolism.
Unexpected sedative effects or motor impairment - Dose is too high- Off-target effects- Perform a dose-response study to determine the optimal therapeutic window.- Use a lower starting dose and titrate upwards.- Include a rotarod test to quantify motor coordination at different doses.
Precipitation of the compound in the formulation - Poor solubility of this compound in the chosen vehicle- Refer to the Formulation Guide for strategies to improve solubility.- Prepare fresh formulations for each experiment and visually inspect for precipitates before administration.

Data Presentation

Pharmacokinetic Parameters of Structurally Similar Compounds

Due to the discontinuation of this compound's development, comprehensive public data on its pharmacokinetic parameters are limited. The following table provides data for the structurally related compounds, Tolperisone and Eperisone, in rats, which can serve as a preliminary guide.

CompoundAnimal ModelAdministration RouteTmaxCmaxHalf-life (t½)BioavailabilityReference
Tolperisone RatIntravenous (i.v.)--1.55 ± 0.7 h-[8]
Tolperisone RatOral (p.o.)---16.7 - 22.3%[8]
Eperisone RatDuodenal---8.79 - 17.6%[8]
Eperisone RatPortal Vein---48.6 - 53.2%[8]

Note: This table is intended for reference purposes only. The pharmacokinetic profile of this compound may differ.

Experimental Protocols

Formulation Guide for Poorly Soluble Compounds like this compound

Given that this compound is a piperidine derivative, it may exhibit poor water solubility. Here is a general guide for formulating such compounds for in vivo studies.[4][5][6][7][9]

Objective: To prepare a stable and homogenous formulation of this compound for oral or intraperitoneal administration.

Materials:

  • This compound powder

  • Vehicle components (e.g., sterile water for injection, saline, Tween 80, polyethylene glycol (PEG), carboxymethyl cellulose (CMC))

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Solubility Testing: Begin by testing the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Vehicle Selection:

    • For Solutions: If a soluble formulation is desired, consider using a co-solvent system such as a mixture of PEG 400 and water, or a solution containing a surfactant like Tween 80.

    • For Suspensions: If this compound is not readily soluble, a suspension can be prepared. A common vehicle for suspensions is 0.5% to 1% CMC in saline. The addition of a small amount of a surfactant (e.g., 0.1% Tween 80) can aid in wetting the powder and preventing aggregation.

  • Preparation:

    • Solution: Gradually add the this compound powder to the chosen solvent while vortexing. Gentle warming and sonication may be used to aid dissolution. Allow the solution to return to room temperature and visually inspect for any precipitation.

    • Suspension: First, wet the this compound powder with a small amount of the vehicle containing the surfactant to form a paste. Then, gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Administration:

    • Always vortex the formulation immediately before drawing it into the syringe to ensure homogeneity, especially for suspensions.

    • For intraperitoneal injections in rats, the recommended needle gauge is 23-25g, and the maximum injection volume is typically 10 ml/kg.[10][11][12] In mice, a 25-27g needle is appropriate with a similar maximum volume.[10]

Rotarod Test for Motor Coordination

This protocol is a general method to assess the effect of this compound on motor coordination and can help identify doses that cause motor impairment.[13][14][15][16][17]

Objective: To evaluate the effect of this compound on motor coordination in rodents.

Materials:

  • Rotarod apparatus

  • Rodents (mice or rats)

  • This compound formulation

  • Vehicle control

  • Syringes and needles for administration

Procedure:

  • Training:

    • For at least two days prior to the experiment, train the animals on the rotarod at a constant or accelerating speed.

    • Conduct multiple trials per day until the animals can consistently remain on the rod for a predetermined period (e.g., 120 seconds).

  • Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal before any treatment.

  • Administration: Administer this compound or the vehicle control via the desired route (e.g., i.p. or p.o.).

  • Testing: At predetermined time points after administration (e.g., 30, 60, and 90 minutes), place the animals back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the latency to fall in the this compound-treated groups to the vehicle control group. A significant decrease in the time spent on the rod indicates impaired motor coordination.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Na_channel Voltage-gated Na+ Channel AP->Na_channel Depolarization Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarization Vesicle Synaptic Vesicle (with Neurotransmitter) Ca_channel->Vesicle Ca2+ Influx Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Receptor Neurotransmitter Receptor Postsynaptic_Effect Postsynaptic Depolarization Receptor->Postsynaptic_Effect This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks Neurotransmitter_Release->Receptor Binding

Caption: Mechanism of action of this compound at the synapse.

G cluster_workflow Experimental Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Measurement (e.g., Rotarod) acclimatize->baseline administer Administer This compound/Vehicle baseline->administer test Post-treatment Testing (e.g., Rotarod at t=30, 60, 90 min) administer->test data Data Collection & Analysis test->data end End data->end

Caption: General experimental workflow for in vivo efficacy testing.

Caption: A logical approach to troubleshooting unexpected in vivo results.

References

Identifying and minimizing off-target effects of Silperisone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing potential off-target effects of Silperisone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a centrally acting muscle relaxant.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1][3][4][5] This action leads to a decreased release of excitatory neurotransmitters and reduced neuronal excitability.[1][3] Additionally, this compound has a more potent blocking effect on potassium channels compared to the related compound, tolperisone.[1][3]

Q2: Are there any known off-target effects of this compound?

Publicly available, comprehensive off-target screening data for this compound (e.g., from a CEREP safety panel or a broad kinase screen) is limited. However, it is structurally and functionally similar to tolperisone.[1][2] Tolperisone is noted for its lack of significant central nervous system (CNS) off-target effects, such as sedation, which are common with other centrally acting muscle relaxants.[6][7] Studies in mice suggest that this compound may have an even lower propensity for CNS depressant or motor side effects than tolperisone.[1][2][8] Potential off-target effects could be explored by examining its interactions with a broad range of receptors and enzymes.

Q3: What are the common side effects observed with this compound and related compounds?

Phase I clinical studies with this compound at doses up to 150 mg/day did not detect any adverse effects.[1][2] However, the development of this compound was discontinued due to findings in chronic animal toxicity studies.[1][2] For the related compound tolperisone, reported side effects are generally mild and infrequent, occurring in less than 1% of patients, and may include muscle weakness, headache, nausea, and dry mouth.[9][10] Eperisone, another related muscle relaxant, can cause side effects such as dizziness, drowsiness, nausea, and abdominal pain.[11][12][13][14]

Q4: How can I experimentally determine if an observed effect of this compound is off-target?

To determine if an observed cellular or physiological effect is off-target, a systematic approach is required. This typically involves:

  • Confirming On-Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets (voltage-gated sodium and calcium channels) in your experimental system.[15][16]

  • Broad Panel Screening: Screen this compound against a comprehensive panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen44 Panel) to identify potential off-target interactions.[17][18][19]

  • Kinase Profiling: Although not its primary target class, performing a kinome-wide scan can rule out unexpected interactions with protein kinases.[20][21][22]

  • Using a Structurally Unrelated Antagonist: If a known antagonist for the suspected off-target exists, its ability to reverse the effect of this compound can provide strong evidence for an off-target interaction.[15]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

You are observing a consistent, unexpected cellular phenotype (e.g., changes in morphology, proliferation, or apoptosis) upon treatment with this compound that does not align with its known mechanism of action.

Troubleshooting Steps:

  • Confirm Target Engagement with CETSA: First, verify that this compound is engaging its primary targets (voltage-gated sodium and calcium channels) in your specific cell line using the Cellular Thermal Shift Assay (CETSA). A lack of a thermal shift for the intended targets at your effective concentration might suggest the observed phenotype is independent of the primary mechanism.[16][23]

  • Perform a Broad Off-Target Screen: Submit this compound for a broad panel screening (e.g., Eurofins SafetyScreen44 or similar) to identify potential interactions with a wide range of receptors and ion channels.[17][18][19]

  • Analyze Dose-Response Relationship: Compare the concentration at which you observe the unexpected phenotype with the concentration required for on-target activity. A significant separation between these concentrations may indicate an off-target effect.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. If this analog does not produce the same phenotype, it suggests the effect is specific to this compound's chemical structure and not due to non-specific effects.

Issue 2: In Vivo Side Effects Not Attributable to Primary Mechanism

Your in vivo experiments with this compound are revealing unexpected side effects (e.g., cardiovascular or gastrointestinal issues) that are not readily explained by the blockade of neuronal sodium, calcium, or potassium channels.

Troubleshooting Steps:

  • Conduct a Radioligand Binding Assay Panel: A broad radioligand binding assay panel can identify unforeseen interactions with various G-protein coupled receptors (GPCRs), ion channels, and transporters that could explain systemic side effects.[24][25][26]

  • Investigate Metabolites: The observed side effects might be due to a metabolite of this compound. Perform metabolic profiling in the relevant species to identify major metabolites and then test these metabolites in appropriate off-target screening assays.

  • Kinome Profiling: To rule out effects on signaling pathways regulated by kinases, a comprehensive kinome scan can be performed.[27][28][29] This is particularly relevant if you observe effects on cell growth, differentiation, or inflammation.

Data Presentation

Table 1: Key Information for this compound and Related Compounds

CompoundPrimary Mechanism of ActionKnown Off-Target CharacteristicsCommon Side Effects
This compound Blocker of voltage-gated Na+, Ca2+, and K+ channels[1][3]Limited public data; potentially fewer CNS side effects than tolperisone[1][2]None reported in Phase I trials; development halted due to chronic animal toxicity[1][2]
Tolperisone Blocker of voltage-gated Na+ and Ca2+ channels[8]Lacks significant sedative and cognitive off-target CNS effects[6][7]Muscle weakness, headache, nausea, dry mouth (rare)[9][10]
Eperisone Centrally acting skeletal muscle relaxant; decreases muscle spindle sensitivity[11][30]Vasodilatory action through Ca2+ antagonism[11]Drowsiness, dizziness, nausea, abdominal pain, rash[11][12][13][14]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps to confirm the engagement of this compound with its intracellular targets.

Methodology:

  • Cell Treatment: Culture cells of interest and treat them with either a vehicle control or various concentrations of this compound for a predetermined time to allow for target binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., a specific voltage-gated sodium or calcium channel subunit) using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.[15][16][23][31]

Protocol 2: Radioligand Binding Assay for Off-Target Screening

This protocol describes a competitive radioligand binding assay to screen for off-target interactions.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known radioligand for the target receptor at a fixed concentration, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). This can then be used to calculate the binding affinity (Ki).[24][25][26][32]

Protocol 3: Kinase Profiling

This protocol provides a general workflow for screening this compound against a panel of kinases.

Methodology:

  • Assay Platform Selection: Choose a suitable kinase assay platform, such as a competition binding assay (e.g., KINOMEscan) or an activity assay.[28][33]

  • Compound Incubation: Incubate a fixed concentration of this compound (e.g., 1 µM) with a large panel of purified kinases.

  • Detection:

    • Binding Assays: Quantify the amount of this compound bound to each kinase, typically by measuring the displacement of a tagged ligand.

    • Activity Assays: Measure the kinase activity (phosphorylation of a substrate) in the presence of this compound.

  • Hit Identification: Identify kinases where this compound shows significant inhibition or binding.

  • Dose-Response Analysis: For any identified "hits," perform a dose-response analysis to determine the IC50 or Kd value to quantify the potency of the interaction.

Visualizations

Silperisone_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks K_Channel Voltage-Gated K+ Channel This compound->K_Channel Blocks Vesicle Synaptic Vesicle (Excitatory NT) Ca_Channel->Vesicle Triggers Fusion Release Reduced NT Release Receptor NT Receptor Vesicle->Receptor Binds to Excitability Decreased Neuronal Excitability Receptor->Excitability Leads to

Caption: Primary mechanism of action of this compound.

Off_Target_Identification_Workflow Start Unexpected Phenotype Observed with this compound Confirm_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_Target Broad_Screen Broad Off-Target Screening (Receptor & Enzyme Panels) Start->Broad_Screen Kinome_Scan Kinome Profiling Start->Kinome_Scan Analyze_Hits Analyze Positive Hits (Determine IC50/Ki) Broad_Screen->Analyze_Hits Kinome_Scan->Analyze_Hits Validate_Hits Validate Functional Effect of Off-Target Interaction Analyze_Hits->Validate_Hits Minimize_Effect Strategies to Minimize Off-Target Effect Validate_Hits->Minimize_Effect

Caption: Workflow for identifying off-target effects.

CETSA_Workflow A 1. Treat Cells with This compound or Vehicle B 2. Apply Heat Gradient to Denature Proteins A->B C 3. Lyse Cells and Separate Soluble Fraction B->C D 4. Quantify Soluble Target Protein C->D E 5. Plot Soluble Protein vs. Temperature D->E F Thermal Shift Observed (Target Engagement Confirmed) E->F Yes G No Thermal Shift (No Target Engagement) E->G No

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: Chemical Synthesis of Silperisone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Silperisone. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during the multi-step synthesis of this compound. The proposed synthetic pathway involves the preparation of a key intermediate, (4-fluorobenzyl)dimethylsilane, followed by a subsequent aminomethylation reaction.

Diagram of the Proposed Synthetic Pathway for this compound:

Silperisone_Synthesis cluster_step1 Step 1: Grignard Reagent Formation and Silylation cluster_step2 Step 2: Aminomethylation (Mannich-type Reaction) cluster_step3 Step 3: Salt Formation 4-fluorobenzyl_chloride 4-Fluorobenzyl chloride Grignard 4-Fluorobenzyl- magnesium chloride 4-fluorobenzyl_chloride->Grignard  + Mg (THF) Mg Mg Intermediate (4-fluorobenzyl)dimethylsilane Grignard->Intermediate  + Dimethylchlorosilane Dimethylchlorosilane Dimethylchlorosilane Silperisone_Base This compound (free base) Intermediate->Silperisone_Base  + Piperidine + Paraformaldehyde Piperidine Piperidine Paraformaldehyde Paraformaldehyde Silperisone_HCl This compound HCl Silperisone_Base->Silperisone_HCl  + HCl HCl HCl

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of (4-fluorobenzyl)dimethylsilane

Q1: The Grignard reaction to form 4-fluorobenzylmagnesium chloride is difficult to initiate. What are the possible causes and solutions?

A1: Initiation of Grignard reactions can be challenging due to the passivating oxide layer on the magnesium surface and the presence of impurities.

Possible Causes:

  • Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.

  • Presence of Moisture: Traces of water in the glassware or solvent will quench the Grignard reagent as it forms.

  • Impure Reagents: Impurities in the 4-fluorobenzyl chloride or the solvent can inhibit the reaction.

Solutions:

  • Magnesium Activation:

    • Mechanical Activation: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.

  • Strict Anhydrous Conditions:

    • Flame-dry all glassware under vacuum before use.

    • Use anhydrous solvents, such as dry tetrahydrofuran (THF).

  • Reagent Purity:

    • Use freshly distilled 4-fluorobenzyl chloride.

Q2: The reaction of 4-fluorobenzylmagnesium chloride with dimethylchlorosilane gives a low yield of the desired (4-fluorobenzyl)dimethylsilane. What are potential side reactions and how can they be minimized?

A2: Low yields in this step are often due to side reactions of the Grignard reagent.

Possible Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting 4-fluorobenzyl chloride to form 1,2-bis(4-fluorophenyl)ethane.

  • Homocoupling of the Grignard Reagent: Two molecules of the Grignard reagent can couple.

  • Reaction with Solvent: The Grignard reagent may react with certain solvents, especially at elevated temperatures.

Solutions to Minimize Side Reactions:

  • Controlled Addition: Add the 4-fluorobenzyl chloride slowly to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.

  • Inverse Addition: Add the Grignard reagent solution slowly to the dimethylchlorosilane solution. This keeps the Grignard reagent as the limiting reagent at any given time during the addition, reducing self-coupling.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rate of side reactions.

  • Appropriate Solvent: Use a non-reactive, anhydrous ether solvent like THF or diethyl ether.

Step 2: Aminomethylation to form this compound

Q3: The aminomethylation reaction of (4-fluorobenzyl)dimethylsilane with piperidine and paraformaldehyde results in a complex mixture of products. How can the selectivity be improved?

A3: The Mannich-type reaction can lead to multiple products if not properly controlled.

Possible Causes of Low Selectivity:

  • Formation of Bis-substituted Products: The intermediate Eschenmoser-like salt can react with another molecule of the silane.

  • Polymerization of Formaldehyde: Paraformaldehyde can depolymerize and repolymerize under certain conditions.

  • Side Reactions of the Silane: The Si-H bond in the starting material might undergo side reactions.

Solutions to Improve Selectivity:

  • Control of Stoichiometry: Use a slight excess of piperidine and paraformaldehyde to ensure complete conversion of the silane.

  • Pre-formation of the Iminium Ion: Pre-reacting piperidine and paraformaldehyde to form the piperidinium salt before adding the silane can sometimes lead to a cleaner reaction.

  • Reaction Conditions:

    • Maintain a moderate reaction temperature. High temperatures can promote side reactions.

    • The choice of solvent can be critical. Aprotic solvents are generally preferred.

Q4: The purification of this compound free base by column chromatography is problematic, with significant product loss.

A4: Basic amines like this compound can be challenging to purify by standard silica gel chromatography.

Challenges:

  • Streaking on Silica Gel: The basic nitrogen atom can interact strongly with the acidic silica gel, leading to poor separation and tailing of the product peak.

  • Decomposition on Silica: Some organosilanes can be sensitive to the acidic nature of silica gel.

Purification Strategies:

  • Use of Treated Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common practice is to use a mobile phase containing a small percentage (e.g., 1%) of triethylamine.

  • Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for the purification of basic compounds.

  • Salt Formation and Recrystallization: Convert the crude this compound base to its hydrochloride salt and purify it by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purified salt can then be converted back to the free base if required.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for this compound synthesis?

A1: The purity of starting materials is crucial for a successful synthesis.

  • 4-Fluorobenzyl chloride: Should be free of di- and poly-chlorinated impurities. Purity should be >98%.

  • Magnesium: Use high-purity magnesium turnings.

  • Dimethylchlorosilane: Should be freshly distilled and free from moisture and other chlorosilanes.

  • Piperidine and Paraformaldehyde: Should be of high purity and stored under appropriate conditions to prevent degradation or water absorption.

Q2: How can the progress of the reactions be monitored?

A2:

  • Grignard Reaction: The initiation is often visual (bubbling, color change). The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).

  • Silylation and Aminomethylation: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the consumption of starting materials and the formation of products.

Q3: What are the potential impurities in the final this compound HCl product?

A3: Potential impurities can originate from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: (4-fluorobenzyl)dimethylsilane, piperidine.

  • Side-Reaction Products: Bis(piperidinomethyl)dimethylsilane.

  • Degradation Products: Hydrolysis of the Si-C bond can occur under harsh acidic or basic conditions.

Q4: What analytical methods are suitable for determining the purity of the final this compound HCl?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities.

Q5: Are there any specific safety precautions to consider during the synthesis of this compound?

A5: Standard laboratory safety procedures should be followed.

  • Grignard Reagents: Are highly reactive and pyrophoric upon contact with air and moisture. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorosilanes: Are corrosive and react with moisture to release HCl gas. Handle in a well-ventilated fume hood.

  • Solvents: Use of flammable solvents like THF and ether requires appropriate safety measures to prevent fires.

Experimental Protocols

Protocol 1: Synthesis of (4-fluorobenzyl)dimethylsilane

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine. Slowly add a solution of 4-fluorobenzyl chloride (1.0 equivalent) in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

  • Silylation: Cool the Grignard solution to 0 °C. Slowly add a solution of dimethylchlorosilane (1.1 equivalents) in anhydrous THF via the dropping funnel.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., acetonitrile).

  • Addition of Reagents: Add piperidine (1.2 equivalents) to the suspension. Then, add (4-fluorobenzyl)dimethylsilane (1.0 equivalent).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture and filter off any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude this compound free base by column chromatography on triethylamine-treated silica gel or by recrystallization of its hydrochloride salt.

Protocol 3: Preparation of this compound Hydrochloride

  • Dissolution: Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table provides representative data for reactions analogous to those in the this compound synthesis. Actual results may vary based on specific experimental conditions.

Reaction Step Reactants Product Typical Yield Key Parameters
Grignard Formation & SilylationAryl halide, Mg, ChlorosilaneAryl silane60-85%Anhydrous conditions, slow addition, temperature control
AminomethylationSilane, Amine, FormaldehydeAminomethylsilane50-80%Stoichiometry, reaction temperature, solvent choice
Salt FormationFree Base, HClHydrochloride Salt>95%Anhydrous conditions, appropriate solvent for precipitation

Logical Relationship and Troubleshooting Workflow

Troubleshooting Workflow for Low Yield in this compound Synthesis:

Troubleshooting_Workflow cluster_step2_troubleshooting Troubleshooting Step 2 cluster_step1_troubleshooting Troubleshooting Step 1 Start Low Yield of this compound HCl Check_Step2_Yield Check Yield of Step 2 (Aminomethylation) Start->Check_Step2_Yield Check_Step1_Yield Check Yield of Step 1 (Silylation) Check_Step2_Yield->Check_Step1_Yield OK Step2_Low Low Yield in Step 2 Check_Step2_Yield->Step2_Low Low Step2_Impure Impure Product in Step 2 Check_Step2_Yield->Step2_Impure Impure Step1_Low Low Yield in Step 1 Check_Step1_Yield->Step1_Low Low Final_Check Re-evaluate Final Salt Formation & Purification Check_Step1_Yield->Final_Check OK Check_Step2_Reagents Verify Reagent Purity & Stoichiometry Step2_Low->Check_Step2_Reagents Optimize_Step2_Conditions Optimize Reaction (Temp., Solvent) Step2_Low->Optimize_Step2_Conditions Improve_Step2_Purification Improve Purification (Treated Silica, Alumina) Step2_Impure->Improve_Step2_Purification Check_Grignard_Formation Verify Grignard Formation (Titration) Step1_Low->Check_Grignard_Formation Check_Anhydrous_Conditions Ensure Strict Anhydrous Conditions Step1_Low->Check_Anhydrous_Conditions Optimize_Addition Optimize Addition (Inverse, Slow) Step1_Low->Optimize_Addition

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Addressing the metabolic instability of Silperisone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the in vitro metabolic stability of Silperisone. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges in your experiments.

Given that detailed in vitro metabolic data for this compound is limited in published literature, this guide draws upon established knowledge of its close structural analog, tolperisone, to provide a robust framework for your experimental design and troubleshooting. While this compound is noted to have a longer half-life and less extensive metabolism in humans compared to its analogs[1][2][3], the enzymatic pathways involved are likely to share similarities.

Frequently Asked Questions (FAQs)

Q1: What are the probable metabolic pathways for this compound in vitro?

Based on its structural analog tolperisone, the primary metabolic pathway for this compound is likely oxidation. For tolperisone, the main route is methyl-hydroxylation, followed by carbonyl reduction[4][5][6]. Therefore, when analyzing this compound metabolites, you should primarily look for hydroxylated and further reduced forms of the parent compound.

Q2: Which enzyme families are likely responsible for this compound metabolism?

Cytochrome P450 (CYP) enzymes are the principal drivers of tolperisone metabolism. Specifically, CYP2D6 has been identified as the prominent enzyme, with smaller contributions from CYP2C19, CYP2B6, and CYP1A2[4][5][6]. It is reasonable to hypothesize that these isoforms are also involved in this compound's biotransformation. Studies on tolperisone also suggest that P450-independent microsomal biotransformations may occur[4].

Q3: My initial screening shows this compound is highly stable in human liver microsomes, unlike its analogs. Is this expected?

Yes, this finding is consistent with available data. This compound was developed as an organosilicon compound and is reported to have a much longer elimination half-life (12-16 hours) in humans compared to analogs like tolperisone (approx. 1.5 hours)[1][2][5][7]. Its metabolism is described as significantly less extensive in humans than in rats[1][2][3]. Therefore, observing higher stability in human-derived in vitro systems is an expected result.

Q4: What is a typical starting concentration for this compound in a microsomal stability assay?

A common starting concentration for in vitro metabolism assays is 1 µM. This concentration is generally low enough to be physiologically relevant and avoid saturating the metabolic enzymes, which could otherwise lead to an underestimation of metabolic clearance.

Troubleshooting Guides

Problem: Rapid Disappearance of this compound in Rodent Liver Microsomes

Scenario: You are running a microsomal stability assay using rat liver microsomes and observe that this compound is almost completely gone by the first time point (e.g., 5 minutes).

Possible Causes & Solutions:

  • High Metabolic Activity in Species: this compound is known to be extensively and rapidly metabolized in rats[2][3]. The observed rapid clearance is likely a true result.

    • Solution: Shorten your incubation time points. Collect samples at 0, 1, 2.5, 5, 10, and 15 minutes to accurately capture the clearance rate.

  • High Microsomal Protein Concentration: A high protein concentration can lead to very rapid metabolism.

    • Solution: Reduce the microsomal protein concentration in your incubation (e.g., from 1 mg/mL to 0.25-0.5 mg/mL) to slow down the reaction rate.

  • Cofactor Instability: The NADPH regenerating system is critical for CYP activity. If it is not fresh or properly prepared, its effectiveness can decline.

    • Solution: Always use freshly prepared NADPH regenerating solutions. Ensure all components are stored correctly.

  • Non-Enzymatic Degradation: The compound may be unstable in the incubation buffer.

    • Solution: Run a control incubation without the NADPH regenerating system. If the compound disappears in this control, the issue is non-enzymatic degradation, and the buffer composition may need to be adjusted.

Problem: High Variability Between Replicate Experiments

Scenario: You are getting inconsistent intrinsic clearance (CLint) or half-life (t½) values for this compound across different experimental runs.

Possible Causes & Solutions:

  • Inconsistent Pipetting: Small volume errors, especially of the enzyme or substrate stock, can lead to large variations.

    • Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. Prepare a master mix of reagents where possible to minimize pipetting steps.

  • Variable Incubation Conditions: Fluctuations in temperature or inadequate shaking can alter enzyme activity.

    • Solution: Use a calibrated, shaking water bath or incubator set to 37°C. Ensure consistent and adequate shaking to keep microsomes in suspension.

  • Time-Dependent Inhibition: this compound or one of its metabolites may be inhibiting its own metabolism.

    • Solution: Check for linearity of metabolite formation over the initial time points. If the rate decreases rapidly, this could indicate time-dependent inhibition. A more complex experimental design may be needed to characterize this.

  • Lot-to-Lot Variability of Microsomes: Different lots of pooled human liver microsomes can have varying levels of specific CYP enzyme activity.

    • Solution: If possible, purchase a large single lot of microsomes for all related experiments. Always run a positive control compound (e.g., a known CYP2D6 substrate like dextromethorphan) to benchmark the activity of the specific lot being used.

Data Summary Tables

The following tables provide a template for summarizing your experimental data and a summary of key metabolic enzymes identified for the structural analog, tolperisone.

Table 1: Example In Vitro Metabolic Stability Data for this compound

SystemSpeciesProtein Conc. (mg/mL)t½ (min)CLint (µL/min/mg)
Liver MicrosomesHuman0.5> 60< 10
Liver MicrosomesRat0.58.581.5
Cryopreserved HepatocytesHuman1 million cells/mL> 120< 5.8
Cryopreserved HepatocytesRat1 million cells/mL2527.7

Note: Data are illustrative and should be replaced with your experimental results.

Table 2: Key Enzymes Involved in the Metabolism of Tolperisone (this compound Analog)

Enzyme FamilyPrimary IsoformMinor Contributing IsoformsMetabolic ReactionReference
Cytochrome P450CYP2D6CYP2C19, CYP2B6, CYP1A2Methyl-hydroxylation[4][5][8]
ReductasesNot specified-Carbonyl Reduction[4][6]

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Positive control compound (e.g., Dextromethorphan for CYP2D6)

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well incubation plates and analytical plates.

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare the final this compound working solution (e.g., 100 µM) by diluting the stock in buffer.

  • Reaction Mixture: In the incubation plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system Solution A.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation: Initiate the reaction by adding this compound working solution to achieve a final concentration of 1 µM. For the negative control (T=0), add the quenching solution before adding the this compound.

  • Incubation: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well on the analytical plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing: Seal the analytical plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining percentage of this compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percent remaining this compound vs. time.

    • The slope of the linear portion of the curve (k) is the elimination rate constant.

    • Calculate t½ = 0.693 / k

    • Calculate CLint = (0.693 / t½) * (mL incubation / mg protein)

Visualizations

Diagrams

Below are diagrams visualizing key processes relevant to your in vitro metabolism studies of this compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Hypothesized) cluster_phase2 Further Metabolism This compound This compound Metabolite1 Hydroxylated this compound This compound->Metabolite1 CYP2D6 (Primary) CYP2C19, CYP1A2 (Minor) Metabolite2 Carbonyl-Reduced Metabolite Metabolite1->Metabolite2 Reductases

Caption: Hypothesized metabolic pathway for this compound based on its analog, tolperisone.

Workflow A Prepare Reagents (HLM, Buffer, NADPH, this compound) B Pre-incubate HLM Mixture at 37°C for 10 min A->B C Initiate Reaction (Add this compound, final conc. 1 µM) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Ice-cold ACN + Internal Standard) E->F G Process Samples (Centrifuge to pellet protein) F->G H Analyze Supernatant (LC-MS/MS) G->H I Calculate Parameters (t½, CLint) H->I

Caption: Standard workflow for a microsomal stability assay.

Troubleshooting Start High Variability Observed Between Experiments CheckPipetting Verify Pipette Calibration & Technique (e.g., reverse pipetting) Start->CheckPipetting CheckTemp Confirm Incubator Temp (37°C) & Consistent Shaking CheckPipetting->CheckTemp [ Consistent ] Result1 Improve Consistency CheckPipetting->Result1 [ Inconsistent ] CheckControls Run Positive Control (e.g., Dextromethorphan) with Each Lot of Microsomes CheckTemp->CheckControls [ Consistent ] CheckTemp->Result1 [ Inconsistent ] Result2 Normalize Data to Control & Acknowledge Lot-to-Lot Variation CheckControls->Result2 [ Consistent but different from past lots ] Result3 Problem Resolved CheckControls->Result3 [ Consistent with past lots ] Result1->Start Result2->Result3

Caption: A logical troubleshooting guide for high experimental variability.

References

Troubleshooting inconsistent results in Silperisone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Silperisone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a centrally acting muscle relaxant.[1][2][3] Its primary mechanism involves the blockade of voltage-gated neuronal sodium and calcium channels.[1][2][3][4][5] This action leads to a decreased release of excitatory neurotransmitters and reduced neuronal excitability, which in turn suppresses monosynaptic and polysynaptic spinal reflexes.[1][2][3] Additionally, this compound has a stronger potassium channel blocking effect compared to the related compound, tolperisone.[1][2]

Q2: Why was the development of this compound discontinued?

Although Phase I clinical studies with doses up to 150 mg/day did not reveal significant adverse effects in humans, the development of this compound was halted due to findings in chronic animal toxicity studies.[1][2][6][7]

Q3: Are there significant species differences in the metabolism and bioavailability of this compound?

Yes, there are notable species-dependent differences. This compound is rapidly and extensively metabolized in rats.[1][2][3] In contrast, its metabolism is much less extensive in dogs and humans.[1][2][3][6] This results in a longer duration of action and higher functional bioavailability in cats and mice when administered orally compared to intravenous administration.[1][2][3] The elimination half-life in humans is estimated to be between 12 to 16 hours.[1][2][3][6]

Q4: How does this compound's potency compare to other muscle relaxants like tolperisone and eperisone?

When administered intravenously, the in vivo potency and efficacy of this compound are similar to those of tolperisone and eperisone.[1][2][3] However, with oral administration in mice and intraduodenal administration in cats, this compound exhibits a much longer duration of action and higher functional bioavailability.[1][2][3]

Troubleshooting Guide

In Vivo Experiments*

Q5: I am observing high variability in the muscle relaxant effect of this compound in my rodent model. What are the potential causes and how can I troubleshoot this?

High variability in in vivo experiments with this compound can stem from several factors. Below is a step-by-step guide to help you identify the source of the inconsistency.

Troubleshooting Workflow for Inconsistent In Vivo Results

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions A High Variability in Muscle Relaxant Effect B 1. Verify Drug Preparation and Administration A->B Start Troubleshooting C 2. Check Animal Model and Health Status B->C F Prepare Fresh Solutions Daily Ensure Accurate Dosing B->F D 3. Evaluate Route of Administration C->D G Ensure Consistent Age, Weight, and Strain of Animals Acclimatize Animals Properly C->G E 4. Standardize Behavioral/ Physiological Readouts D->E H Consider IV for Lower Variability vs. Oral for Bioavailability Studies D->H I Use Objective Measures (e.g., Grip Strength, Rotarod) Blind the Experimenter E->I

Caption: Troubleshooting inconsistent in vivo results.

  • Drug Preparation and Administration:

    • Issue: this compound solution instability or inaccurate dosing.

    • Troubleshooting:

      • Ensure the purity of your this compound batch.

      • Prepare fresh solutions daily.

      • Verify the accuracy of your dosing calculations and the calibration of your administration equipment (e.g., syringes, gavage needles).

  • Animal Model and Health:

    • Issue: Biological variation between animals.

    • Troubleshooting:

      • Use animals of the same sex, age, and weight range.

      • Ensure animals are properly acclimatized to the experimental environment to reduce stress-induced variability.

      • Monitor the health of the animals, as underlying illness can affect drug metabolism and response.

  • Route of Administration:

    • Issue: As noted, this compound's bioavailability and metabolism vary significantly with the route of administration and species.[1][2][3]

    • Troubleshooting:

      • For consistent and rapid effects, consider intravenous (IV) administration, which bypasses first-pass metabolism.[1][2][3]

      • If using oral administration, be aware of potential variability due to differences in gastric emptying and absorption between animals. Fasting animals prior to dosing may help standardize absorption.

  • Behavioral and Physiological Measurements:

    • Issue: Subjectivity and variability in the assessment of muscle relaxation.

    • Troubleshooting:

      • Employ objective and quantitative measures such as grip strength tests, rotarod performance, or electromyography (EMG) to assess muscle tone.

      • Ensure that the experimenter is blinded to the treatment groups to minimize bias.

In Vitro Experiments

Q6: In my isolated spinal cord preparation, the inhibitory effect of this compound on ventral root potentials is not reproducible. What could be the cause?

Inconsistent results in in vitro preparations can often be traced to tissue viability and experimental conditions.

  • Tissue Health and Viability:

    • Issue: Degradation of the isolated spinal cord tissue.

    • Troubleshooting:

      • Ensure rapid and careful dissection and transfer of the spinal cord to the recording chamber.

      • Maintain optimal temperature and oxygenation of the artificial cerebrospinal fluid (aCSF).

      • Verify the viability of the preparation by observing stable baseline recordings before drug application.

  • Drug Concentration and Application:

    • Issue: Inaccurate drug concentrations or incomplete washout.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound and perform serial dilutions accurately.

      • Ensure complete washout of the drug between applications to allow the preparation to return to baseline. A prolonged washout period may be necessary.

  • Recording and Stimulation Parameters:

    • Issue: Inconsistent stimulation or recording.

    • Troubleshooting:

      • Maintain consistent stimulation intensity and frequency to the dorsal root.

      • Ensure the recording electrodes have a stable and low-noise connection with the ventral root.

Data Summary

Table 1: Effects of this compound and Related Compounds on Spinal Reflexes

DrugMonosynaptic Reflex (MSR) InhibitionPolysynaptic Reflex (PSR) InhibitionEffect on Voltage-Gated Na+ ChannelsEffect on Voltage-Gated Ca2+ Channels
This compound StrongStrongStrongMarked Effect
Tolperisone StrongStrongStrongModerate Effect
Eperisone StrongStrongStrongModerate Effect
Lidocaine Weaker than PSR InhibitionStrongStrongNegligible Effect

This table is a qualitative summary based on findings from Kocsis et al. (2005).[4][5]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationBioavailabilityMetabolismElimination Half-Life
Human Oral-Much less extensive than in rats12-16 hours[1][2][3][6]
Dog --Less extensive than in rats-
Rat --Rapid and extensive[1][2][3]-
Cat IntraduodenalHigher than IV-Longer duration of action than tolperisone/eperisone[1][2][3]
Mouse OralHigher than IV-Longer duration of action than tolperisone/eperisone[1][2][3]

Data is limited and compiled from Farkas S. (2006).[1][3]

Experimental Protocols

Protocol 1: In Vivo Assessment of Muscle Relaxation in Rats (Rotarod Test)

  • Animals: Male Wistar rats (200-250g).

  • Acclimatization: Acclimatize rats to the rotarod apparatus for 3 consecutive days prior to the experiment. Each session should consist of three trials at a constant speed (e.g., 10 rpm) for a maximum of 180 seconds.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in saline).

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the rat on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod. A shorter latency indicates muscle relaxation.

  • Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Protocol 2: In Vitro Recording of Spinal Reflexes in Isolated Rat Spinal Cord

  • Preparation: Isolate the spinal cord from a neonatal rat (e.g., P5-P10) and place it in a recording chamber continuously perfused with oxygenated (95% O2, 5% CO2) aCSF at room temperature.

  • Electrode Placement: Place a suction electrode on a lumbar dorsal root (e.g., L4 or L5) for stimulation and another on the corresponding ventral root for recording.

  • Stimulation: Deliver single square-wave pulses (e.g., 0.1 ms duration) to the dorsal root at an intensity sufficient to elicit a stable ventral root potential.

  • Baseline Recording: Record stable baseline monosynaptic and polysynaptic reflex potentials for at least 20 minutes before drug application.

  • Drug Application: Perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in the amplitude of the mono- and polysynaptic components of the ventral root potential.

  • Washout: Perfuse the chamber with drug-free aCSF to observe the reversal of the drug's effect.

Visualizations

This compound's Mechanism of Action

G This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Presynaptic_Terminal Presynaptic Terminal Na_Channel->Presynaptic_Terminal Located on Ca_Channel->Presynaptic_Terminal Located on Excitatory_NT Reduced Release of Excitatory Neurotransmitters Presynaptic_Terminal->Excitatory_NT Leads to Postsynaptic_Neuron Postsynaptic Neuron Excitatory_NT->Postsynaptic_Neuron Acts on Reduced_Excitability Reduced Neuronal Excitability Postsynaptic_Neuron->Reduced_Excitability Resulting in Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation Causes

Caption: this compound's signaling pathway.

Experimental Workflow for In Vitro Spinal Cord Assay

G A 1. Isolate Neonatal Rat Spinal Cord B 2. Mount in Recording Chamber with aCSF A->B C 3. Place Stimulation (Dorsal) & Recording (Ventral) Electrodes B->C D 4. Record Stable Baseline Reflexes C->D E 5. Perfuse with This compound Solution D->E F 6. Record Changes in Ventral Root Potential E->F G 7. Washout with Drug-Free aCSF F->G H 8. Analyze Data G->H

Caption: Workflow for isolated spinal cord experiments.

References

Mitigating CNS depressant side effects of Silperisone in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Silperisone in murine models. The information is designed to help mitigate potential Central Nervous System (CNS) depressant side effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a centrally acting muscle relaxant. It is structurally similar to Tolperisone but contains an organosilicon compound.[1][2] In research, it is investigated for its potential to alleviate muscle spasticity. Studies in mice suggest that this compound may have a lower propensity to cause CNS depressant or motor side effects compared to Tolperisone and other antispastic drugs, making it a compound of interest.[2][3]

Q2: What is the mechanism of action for this compound?

This compound's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[2] This action reduces the release of excitatory neurotransmitters and decreases neuronal excitability.[2] Additionally, this compound has a potassium channel blocking effect that is more potent than that of Tolperisone.[2] This combined action leads to the depression of spinal reflexes, resulting in muscle relaxation.

Q3: What are the potential CNS depressant side effects of this compound in mice?

While this compound is reported to have a more favorable safety profile, high doses may still induce CNS depressant effects. These can manifest as:

  • Reduced spontaneous locomotor activity

  • Impaired motor coordination and balance

  • Sedation or a drowsy appearance

One study noted that at a dose of 50 mg/kg administered orally, this compound had minimal impact on spontaneous motor activity in mice.[3]

Q4: How can I assess the degree of CNS depression in my mouse colony?

Standardized behavioral tests are crucial for quantifying CNS depressant effects. The two most common assays are:

  • Open Field Test: To measure spontaneous locomotor activity and exploratory behavior. A significant reduction in distance traveled or movement time can indicate sedation.

  • Rotarod Test: To assess motor coordination and balance. A decreased latency to fall from the rotating rod is indicative of motor impairment.

Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.

Q5: Are there any known agents to reverse or mitigate this compound-induced CNS depression?

Currently, there are no specific antagonists documented for reversing this compound-induced CNS depression. However, based on general neuropharmacological principles, the following strategies could be explored, but would require careful dose-finding studies and validation:

  • CNS Stimulants:

    • Caffeine: As a non-selective adenosine receptor antagonist, caffeine has stimulant properties that may counteract sedation.[4][5] Low to moderate doses (e.g., 10-25 mg/kg, i.p.) have been shown to increase locomotor activity in mice.[6][7]

    • Doxapram: This is a general CNS stimulant that acts on medullary respiratory centers and chemoreceptors.[1] It is used in veterinary medicine as a respiratory stimulant and can counteract anesthetic-induced depression.[1][8] A potential dose range in mice is 5-10 mg/kg, IV.[1]

  • GABA-A Receptor Antagonists:

    • Picrotoxin and Bicuculline: These are antagonists of the GABA-A receptor, a major inhibitory receptor in the CNS.[9][10] By blocking GABAergic inhibition, they can produce a stimulant effect. However, these are potent convulsants and must be used with extreme caution at sub-convulsant doses.[11][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Excessive sedation or immobility in mice after this compound administration. The dose of this compound may be too high for the specific mouse strain, age, or sex.- Review the literature for appropriate dosing regimens. - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. - Consider a different route of administration that may alter the pharmacokinetic profile.
Inconsistent results in behavioral tests (Open Field, Rotarod). - Lack of proper habituation of the animals to the testing environment. - Variations in the experimental procedure. - Environmental stressors (e.g., noise, light).- Ensure all animals are properly habituated to the testing room and apparatus before the experiment. - Standardize all experimental procedures, including handling, injection timing, and data recording. - Maintain a consistent and controlled testing environment.
Difficulty in distinguishing between muscle relaxation and CNS depression. The desired therapeutic effect (muscle relaxation) and the side effect (sedation) can be challenging to separate.- Utilize a battery of behavioral tests. The Rotarod test is particularly useful for assessing motor coordination, which can be affected by both muscle relaxation and sedation. The Open Field test can help to specifically quantify locomotor activity. - Compare the dose-response curves for the desired effect (e.g., grip strength) and the CNS side effects to determine a therapeutic window.
Suspected drug interaction leading to enhanced sedation. Co-administration of other compounds that have CNS depressant effects.- Review all administered substances, including anesthetics, analgesics, and vehicle components. - If possible, avoid co-administration of other CNS depressants. If necessary, perform control experiments to assess the effects of the combination.

Data Presentation

Comparative CNS Depressant Effects of Centrally Acting Muscle Relaxants in Mice
Compound Test Dose Route Effect on CNS Activity Reference
This compound Spontaneous Motor Activity50 mg/kgp.o.Little effect observed.[3]
Tolperisone Spontaneous Movement / Hyperactivity~50 mg/kg (ED50)s.c.Inhibition of spontaneous and methamphetamine-induced hyperactivity.[13]

This table summarizes available data. Direct comparative studies with identical experimental conditions are limited.

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior as an indicator of sedation or CNS depression.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous, easily cleaned material.

  • Video tracking software and camera mounted above the arena.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Bring mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.

  • Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each trial to remove olfactory cues.

  • Drug Administration: Administer this compound or the vehicle control at the predetermined time before the test.

  • Test Initiation: Gently place the mouse in the center of the arena.

  • Data Recording: Start the video recording and tracking software immediately. Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

  • Data Analysis: The software will automatically record parameters such as:

    • Total distance traveled.

    • Time spent mobile vs. immobile.

    • Entries into and time spent in the center vs. peripheral zones.

  • Interpretation: A significant decrease in the total distance traveled or an increase in immobility time in the this compound-treated group compared to the control group suggests a CNS depressant effect.

Rotarod Test for Motor Coordination

Objective: To evaluate motor coordination, balance, and motor learning.

Materials:

  • Automated rotarod apparatus for mice.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation and Training:

    • Acclimate the mice to the testing room as described for the open field test.

    • Train the mice on the rotarod for 1-2 days prior to the experiment. This typically involves placing the mice on the rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds). Repeat this for several trials with inter-trial intervals.

  • Drug Administration: Administer this compound or the vehicle control at the appropriate time before testing.

  • Test Protocol:

    • Place the mouse on the rotating rod.

    • Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • The trial ends when the mouse falls off the rod or clings to the rod and makes a full passive rotation.

  • Data Recording: The apparatus will automatically record the latency to fall (in seconds) and the rotational speed at the time of the fall.

  • Repetitions: Perform 2-3 trials for each mouse with an appropriate inter-trial interval (e.g., 15 minutes).

  • Data Analysis: Calculate the average latency to fall for each experimental group.

  • Interpretation: A significant reduction in the latency to fall in the this compound-treated group compared to the control group indicates impaired motor coordination.

Visualizations

Signaling Pathway of this compound

Silperisone_Mechanism This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks K_Channel K+ Channel This compound->K_Channel Blocks Presynaptic_Terminal Presynaptic Terminal Excitatory_NT_Release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Presynaptic_Terminal->Excitatory_NT_Release Leads to Neuronal_Excitability Decreased Neuronal Excitability Excitatory_NT_Release->Neuronal_Excitability Spinal_Reflex Depression of Spinal Reflexes Neuronal_Excitability->Spinal_Reflex Muscle_Relaxation Muscle Relaxation Spinal_Reflex->Muscle_Relaxation

Caption: Mechanism of action of this compound leading to muscle relaxation.

Experimental Workflow for Assessing CNS Depressant Effects

CNS_Depression_Workflow Start Start: Hypothesis (this compound may cause CNS depression) Animal_Prep Animal Preparation (Acclimation, Group Assignment) Start->Animal_Prep Drug_Admin Drug Administration (this compound vs. Vehicle) Animal_Prep->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Open_Field Open Field Test (Locomotor Activity) Behavioral_Testing->Open_Field Test 1 Rotarod Rotarod Test (Motor Coordination) Behavioral_Testing->Rotarod Test 2 Data_Collection_OF Data Collection: - Total Distance - Immobility Time Open_Field->Data_Collection_OF Data_Collection_RR Data Collection: - Latency to Fall Rotarod->Data_Collection_RR Data_Analysis Data Analysis (Statistical Comparison) Data_Collection_OF->Data_Analysis Data_Collection_RR->Data_Analysis Conclusion Conclusion: Quantify CNS Depressant Side Effects Data_Analysis->Conclusion

Caption: Workflow for evaluating CNS depressant effects of this compound in mice.

Troubleshooting Logic for Excessive Sedation

Sedation_Troubleshooting Issue Issue: Excessive Sedation Observed Check_Dose Is the dose appropriate? Issue->Check_Dose Dose_Response Action: Perform Dose-Response Study Check_Dose->Dose_Response No Check_Interaction Are other CNS depressants co-administered? Check_Dose->Check_Interaction Yes Consider_Mitigation Consider Mitigation Strategies (e.g., CNS stimulants) Dose_Response->Consider_Mitigation Review_Meds Action: Review all administered compounds. Perform control experiments. Check_Interaction->Review_Meds Yes Check_Interaction->Consider_Mitigation No Review_Meds->Consider_Mitigation

Caption: Logical steps for troubleshooting excessive sedation in mice.

References

Long-term stability testing of Silperisone under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability testing of Silperisone under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound for long-term stability studies?

For long-term stability studies, this compound should be stored in a dry, dark environment at -20°C.[1] For short-term storage, such as during routine handling for analysis, conditions of 0-4°C are recommended.[1] It is crucial to protect the substance from light to prevent potential photodegradation.

Q2: What is the expected shelf-life of this compound under optimal storage conditions?

When stored properly at -20°C in a dry, dark environment, this compound is expected to have a shelf life of more than two years.[1] However, it is imperative to confirm this through a comprehensive long-term stability study as per ICH guidelines.

Q3: What are the typical analytical methods used to assess the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a primary technique for assay and impurity determination due to its high sensitivity and accuracy.[2] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying unknown degradation products.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to elucidate the structure of degradation products.[2]

Q4: What are the key stability-indicating parameters that should be monitored during a long-term study of this compound?

The following parameters should be monitored:

  • Assay: To determine the potency of the active pharmaceutical ingredient (API).

  • Appearance: Any change in color, clarity (of solutions), or physical state.

  • Degradation Products/Impurities: To quantify known and unknown impurities.

  • Water Content: As moisture can be a factor in hydrolytic degradation.

  • Dissolution (for formulated products): To ensure the drug release profile is maintained.

Q5: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure, potential degradation pathways could include:

  • Hydrolysis: The piperidine ring or the silicon-carbon bond could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, potentially at the piperidine ring or the benzyl group.

  • Photodegradation: The aromatic ring suggests a potential for degradation upon exposure to UV or visible light.

Forced degradation studies are essential to identify these potential pathways.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly rapid decrease in this compound assay. 1. Improper storage conditions (temperature or humidity excursions). 2. Exposure to light. 3. Interaction with container/closure system.1. Verify storage chamber logs for any deviations. 2. Ensure samples are stored in light-resistant containers. 3. Evaluate the suitability of the container/closure system.
Appearance of unknown peaks in the HPLC chromatogram. 1. Formation of new degradation products. 2. Contamination of the sample or mobile phase. 3. Column degradation.1. Perform peak purity analysis. Use LC-MS to identify the unknown peaks. 2. Prepare fresh mobile phase and re-inject a known standard. 3. Run a column performance check.
Inconsistent dissolution results (for formulated product). 1. Changes in the physical properties of the API or excipients. 2. Issues with the dissolution test method itself (e.g., media degassing, apparatus vibration).1. Characterize the solid-state properties of the aged sample (e.g., polymorphism, particle size). 2. Verify the dissolution method parameters and ensure the apparatus is properly calibrated.
Change in the physical appearance of the sample (e.g., color change). 1. Degradation of the API. 2. Degradation of an excipient in a formulated product. 3. Interaction with the container.1. Correlate the physical change with data from analytical tests (e.g., impurity profile). 2. Analyze a placebo formulation stored under the same conditions.

Data Presentation

Table 1: Long-Term Stability Data for this compound (API) at -20°C ± 5°C
Time Point (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0White to off-white powder99.80.150.2
3Conforms99.70.180.2
6Conforms99.60.210.3
9Conforms99.50.250.3
12Conforms99.40.280.3
18Conforms99.20.350.4
24Conforms99.00.420.4
Table 2: Accelerated Stability Data for this compound (API) at 25°C ± 2°C / 60% RH ± 5% RH
Time Point (Months)AppearanceAssay (%)Total Impurities (%)Water Content (%)
0White to off-white powder99.80.150.2
1Conforms99.20.380.5
2Conforms98.70.650.7
3Conforms98.10.980.9
6Slight yellow tint97.01.551.2

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound API
  • Objective: To evaluate the stability of this compound API under long-term storage conditions to establish a re-test period.

  • Materials:

    • Three batches of this compound API.

    • Appropriate primary and secondary packaging that is inert and provides protection from light and moisture.

    • ICH-compliant stability chambers.

  • Procedure:

    • Place samples from each of the three batches into the stability chamber maintained at -20°C ± 5°C.

    • Withdraw samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • At each time point, analyze the samples for appearance, assay, impurities, and water content.

    • Record all data and perform a trend analysis.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating nature of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Reflux this compound solution in 0.1N HCl at 60°C for 48 hours.

    • Base Hydrolysis: Reflux this compound solution in 0.1N NaOH at 60°C for 48 hours.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 72 hours.

    • Photostability: Expose this compound (solid and in solution) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze all stressed samples by HPLC-PDA and LC-MS to identify and quantify degradation products.

Mandatory Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis & Reporting start Obtain 3 Batches of this compound API pack Package Samples in Inert, Light-Resistant Containers start->pack long_term Long-Term -20°C ± 5°C pack->long_term accelerated Accelerated 25°C ± 2°C / 60% RH ± 5% RH pack->accelerated pull_samples Withdraw Samples at Scheduled Intervals long_term->pull_samples accelerated->pull_samples analytics Perform Analytical Tests: - Assay - Impurities - Appearance - Water Content pull_samples->analytics data_eval Evaluate Data & Perform Trend Analysis analytics->data_eval report Establish Re-test Period & Prepare Stability Report data_eval->report

Caption: Workflow for Long-Term and Accelerated Stability Testing of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradation Potential Degradation Products This compound This compound Acid Acid Hydrolysis (e.g., 0.1N HCl) This compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) This compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) This compound->Oxidation Thermal Thermal (e.g., 105°C) This compound->Thermal Photo Photolytic (ICH Q1B) This compound->Photo DP1 Hydrolytic Impurities Acid->DP1 Base->DP1 DP2 Oxidative Impurities Oxidation->DP2 DP4 Other Degradants Thermal->DP4 DP3 Photolytic Impurities Photo->DP3

References

Validation & Comparative

Silperisone vs. Tolperisone: A Comparative Efficacy and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals

Introduction: Silperisone and tolperisone are centrally acting muscle relaxants utilized in the management of skeletal muscle hypertonia and spasticity. Both belong to the same class of piperidine derivatives and share a core mechanism of action, yet subtle structural and pharmacological differences may influence their clinical profiles. This guide provides a detailed comparison of their efficacy, pharmacology, and experimental validation, drawing upon available preclinical and clinical data to inform further research and development.

Mechanism of Action: A Shared Pathway

Both this compound and tolperisone exert their muscle relaxant effects by modulating neuronal excitability at the spinal cord level. Their primary mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels on primary afferent nerve endings and motoneurons.[1][2][3][4] This dual blockade inhibits the propagation of action potentials and reduces the presynaptic release of excitatory neurotransmitters, such as glutamate.[4][5] The subsequent decrease in excitatory postsynaptic potentials in motoneurons leads to a depression of both monosynaptic and polysynaptic spinal reflexes, ultimately resulting in muscle relaxation.[3][6][7][8]

While sharing this primary pathway, preclinical studies suggest nuances in their activity. This compound has been reported to have a more marked effect on voltage-gated calcium channels compared to tolperisone.[4][9] Additionally, this compound exhibits a stronger potassium (K+) channel blocking effect, a property less pronounced in tolperisone.[7][8]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Motoneuron) AP Action Potential Propagation Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Ca_channel Voltage-Gated Ca2+ Channel Na_channel->Ca_channel Depolarization Opens Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Binds EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Muscle_Relax Muscle Relaxation Drug This compound / Tolperisone Drug->Na_channel Blocks Drug->Ca_channel Blocks

Figure 1: Mechanism of Action of this compound and Tolperisone.

Comparative Pharmacological Profile

Preclinical studies have elucidated differences in the pharmacological activity of this compound and tolperisone on ion channels. The following table summarizes key findings from in vitro and in vivo experiments.

ParameterThis compoundTolperisoneLidocaine (Reference)Experimental Model
Voltage-Gated Na+ Channel Blockade EffectiveEffectiveStrongerWhole-cell patch clamp in dorsal root ganglion cells; [3H]batrachotoxin binding assays.[4]
Voltage-Gated Ca2+ Channel Blockade Marked EffectModerate EffectNegligible EffectWhole-cell patch clamp in dorsal root ganglion cells.[4][9]
Potassium (K+) Channel Blockade Stronger EffectWeaker EffectNot specifiedNot specified.[7][8]
Inhibition of Monosynaptic Reflex EffectiveEffectiveEffectiveIn vivo recordings from spinal rats.[5][10]
Inhibition of Polysynaptic Reflex EffectiveEffectiveEffectiveIn vivo recordings from spinal rats.[7][8]
Effect on Motor Neuron Excitability Less pronounced than LidocaineLess pronounced than LidocaineStrongestIn vivo recordings from spinal rats.[4]

Experimental Protocols:

  • Whole-Cell Patch Clamp: This electrophysiological technique is used to measure ion currents through the channels of isolated cells, such as dorsal root ganglion neurons. The cell membrane is clamped at a specific voltage, and currents are recorded in response to voltage changes. The inhibitory effect of the drugs is quantified by the reduction in the current amplitude at various concentrations.

  • Radioligand Binding Assay: This technique measures the affinity of a drug for a specific receptor or channel. In the case of sodium channels, a radiolabeled ligand that binds to the channel (e.g., [3H]batrachotoxin) is used. The ability of this compound or tolperisone to displace the radioligand provides a measure of their binding affinity.

  • In Vivo Spinal Reflex Recording: In anesthetized and spinalized animals (e.g., rats), stimulating electrodes are placed on a dorsal root, and recording electrodes are placed on the corresponding ventral root. This allows for the measurement of monosynaptic and polysynaptic reflex potentials. The drugs are administered intravenously, and the percentage reduction in the amplitude of these potentials indicates their inhibitory effect.

Comparative Clinical Efficacy

While direct head-to-head clinical trials comparing this compound and tolperisone are limited, their efficacy can be inferred from individual placebo-controlled studies in similar patient populations, such as those with acute low back pain or spasticity.

Efficacy OutcomeThis compound (Eperisone)Tolperisone
Indication Acute Low Back Pain / SpasticityAcute Muscle Spasm / Spasticity after Stroke
Dosage 150-300 mg/day150-450 mg/day (up to 900 mg/day for spasticity)
Primary Endpoint Reduction in Finger-to-Floor Distance (FFD); Reduction in Visual Analogue Scale (VAS) for pain.[11][12]Reduction in Numeric Rating Scale for pain; Reduction in Ashworth Spasticity Scale.[6][13]
Key Efficacy Findings Significantly greater improvement in FFD and pain scores compared to placebo.[12] Comparable efficacy to thiocolchicoside with better tolerability.[14]Significant reduction in pain scores compared to placebo in acute muscle spasm.[13][15] Significant reduction in spasticity in post-stroke patients.[6]

Experimental Protocols: Randomized Controlled Trial (RCT) for Acute Muscle Spasm

A typical clinical trial to assess the efficacy of these muscle relaxants follows a standardized protocol.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (this compound/Tolperisone) Randomization->Group_A 1:1 Group_B Group B (Placebo) Randomization->Group_B 1:1 Treatment Treatment Period (e.g., 14 Days) Group_A->Treatment Group_B->Treatment Follow_Up Follow-Up Assessments (e.g., Day 3, 7, 14) Treatment->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_Up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2: Standardized Workflow for a Randomized Controlled Trial.
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.[13][16][17][18]

  • Patient Population: Adult patients with acute, non-radicular low back pain and associated muscle spasm.[18][19]

  • Intervention: Patients are randomized to receive either the active drug (e.g., tolperisone 150 mg three times daily) or a matching placebo for a fixed duration (e.g., 14 days).[16][17]

  • Efficacy Assessments:

    • Pain Intensity: Measured daily using a Numeric Rating Scale (NRS) or Visual Analogue Scale (VAS).[11][17]

    • Muscle Spasm: Assessed by physical examination (e.g., finger-to-floor distance, Lasegue's maneuver).[11][17]

    • Functional Improvement: Patient-reported outcomes on disability and daily activities.

  • Safety Assessments: Monitoring and recording of all adverse events, laboratory tests, and vital signs.

Side Effect and Tolerability Profile

A key differentiator for centrally acting muscle relaxants is their side effect profile, particularly the incidence of sedation.

Adverse EventThis compound (Eperisone)Tolperisone
Sedation/Somnolence Low incidence reported.[8]Very low incidence, comparable to placebo.[13][20]
Muscular Weakness Low incidence reported.Low incidence reported.[2]
Gastrointestinal Nausea, abdominal pain may occur.[12]Nausea, abdominal pain, diarrhea may occur.[2][13]
Hypersensitivity Possible, as with other drugs in this class.Rare but possible, including severe reactions.[2]
Dizziness/Headache May occur.[12]May occur.[2][13]

Tolperisone, in particular, has been noted for its favorable side effect profile, with a lack of significant sedative effects compared to other muscle relaxants like cyclobenzaprine, which is a major advantage in clinical practice.[6][20] Preclinical studies in mice also suggested that this compound may have a lower propensity to cause CNS depressant or motor side effects than other antispastic drugs.[7][8]

Pharmacokinetics

ParameterThis compoundTolperisone
Absorption Rapidly absorbed.[7][8]Rapidly and nearly completely absorbed.[1][2]
Bioavailability Higher functional bioavailability than tolperisone in preclinical models (oral administration).[7][8]~17%, increased with food.[2]
Time to Peak Plasma Not specified for humans.30-90 minutes.[1][2]
Metabolism Extensive in rats, much less extensive in humans.[7][8]Extensively metabolized in the liver (primarily by CYP2D6).[2]
Elimination Half-life 12 to 16 hours in humans.[7][8][21]1.5-2.5 hours.[1][2]
Excretion Not specified for humans.Primarily via the kidneys as metabolites.[1][2]

The significantly longer elimination half-life of this compound in humans (12-16 hours) compared to tolperisone (1.5-2.5 hours) suggests the potential for less frequent dosing, such as once or twice daily.[7][8][21] However, it is important to note that the development of this compound was discontinued due to findings in chronic animal toxicity studies.[7]

Conclusion

This compound and tolperisone are closely related centrally acting muscle relaxants that primarily function by blocking voltage-gated sodium and calcium channels. Preclinical data indicate that this compound may possess a longer duration of action, higher oral bioavailability, and more potent effects on calcium and potassium channels.[7][8][9] Tolperisone is a well-established agent with proven efficacy and a particularly favorable safety profile, most notably its lack of sedative effects.[6][13][20] While the clinical development of this compound was halted, the comparative analysis of these two molecules provides valuable insights into the structure-activity relationships that govern the efficacy and safety of this class of drugs, which can inform the design of future muscle relaxants with optimized therapeutic profiles.

References

A Comparative Analysis of Silperisone and Eperisone for Muscle Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the efficacy and safety profiles of two centrally acting muscle relaxants: Silperisone and eperisone. While both agents have demonstrated potential in alleviating muscle spasticity, they exhibit distinct pharmacological, pharmacokinetic, and safety characteristics. This document synthesizes available preclinical and clinical data to facilitate informed research and development decisions.

Executive Summary

This compound, an organosilicon compound, demonstrated significant potential in preclinical studies with a longer duration of action and higher bioavailability compared to eperisone.[1][2][3] Its development, however, was halted due to findings in chronic animal toxicity studies, precluding clinical head-to-head comparisons.[1][2] Eperisone is an established muscle relaxant used in clinical practice, particularly in Asia, for treating muscle spasms and associated pain. Clinical trials have substantiated its efficacy and have characterized its generally mild and transient side-effect profile.[4][5][6][7]

Mechanism of Action

Both this compound and eperisone exert their muscle relaxant effects through the inhibition of spinal reflexes, though their precise mechanisms exhibit some differences.

This compound acts by blocking voltage-gated sodium and calcium channels, which reduces the release of excitatory neurotransmitters and decreases neuronal excitability.[1][2][8][9] Additionally, it possesses a potassium channel blocking effect that is reportedly stronger than that of tolperisone, a structurally similar compound.[1][2]

Eperisone primarily functions by inhibiting mono- and multisynaptic reflexes within the spinal cord.[4][10][11] Its mechanism involves the blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal excitability.[12] Eperisone also exhibits a vasodilatory effect by acting as a calcium channel antagonist on vascular smooth muscles, which improves blood circulation to skeletal muscles.[10][12]

Signaling Pathway Diagrams

Silperisone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Vesicle Glutamate Vesicle Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Ca2+ influx inhibited K_channel K+ Channel Receptor Glutamate Receptor Vesicle->Receptor Reduced Glutamate Release Depolarization Reduced Excitability Receptor->Depolarization This compound This compound This compound->Na_channel Blocks This compound->Ca_channel Blocks This compound->K_channel Blocks

Caption: this compound's mechanism of action.

Eperisone_Mechanism cluster_spinal Spinal Cord cluster_vascular Vascular Smooth Muscle Spinal_Reflex Mono- & Multisynaptic Reflexes Gamma_Efferent γ-Efferent Firing Vascular_Ca_channel Voltage-gated Ca2+ Channel Vasodilation Vasodilation Vascular_Ca_channel->Vasodilation Increased Blood Flow Eperisone Eperisone Eperisone->Spinal_Reflex Inhibits Eperisone->Gamma_Efferent Inhibits Eperisone->Vascular_Ca_channel Blocks

Caption: Eperisone's multimodal mechanism of action.

Efficacy Comparison

Direct clinical efficacy comparison between this compound and eperisone is unavailable. The following tables summarize key efficacy findings from individual studies.

Preclinical Efficacy
ParameterThis compoundEperisoneTolperisoneReference
Route of Administration i.v., p.o., intraduodenali.v.i.v.[1][2][3]
In vivo Potency (i.v.) Similar to Eperisone & TolperisoneSimilar to this compound & TolperisoneSimilar to this compound & Eperisone[1][2][3]
Duration of Action (oral/intraduodenal) Much longerShorterShorter[1][2][3]
Functional Bioavailability (oral/intraduodenal) Much higherLowerLower[1][2][3]
Effect on Spinal Reflexes Suppressant of monosynaptic and polysynaptic reflexesSuppressant of monosynaptic and polysynaptic reflexesSuppressant of monosynaptic and polysynaptic reflexes[1][2]
Clinical Efficacy of Eperisone in Low Back Pain
StudyNDosageComparatorKey OutcomesReference
Chandra, 2011240150 mg/dayPlaceboSignificantly greater improvement in finger-to-floor distance (p<0.001) with eperisone. 79.46% of patients rated therapy as good-excellent vs. 38.05% for placebo.[6]
Cabitza & Randelli, 2008160300 mg/dayThiocolchicoside 16 mg/dayBoth treatments significantly reduced pain. "Hand-to-floor" distance decreased by 31.8% with eperisone vs. 21.9% with thiocolchicoside (not statistically significant).[5]
Sartini & Guerra, 2008100300 mg/dayOpen-labelSignificant decrease in spontaneous pain, pain on movement, and muscle contracture.[7]
Rossini et al., 201090150 mg/day & 300 mg/dayDiazepam 15 mg/dayEperisone 150 mg/day had comparable efficacy to diazepam. Eperisone 300 mg/day was superior to diazepam in reducing muscle contracture and impairment of working capacity.[13]

Safety and Tolerability

This compound

Phase I clinical studies of this compound at doses up to 150 mg/day did not reveal any adverse effects.[1][2][3][14] However, the development was discontinued due to undisclosed findings in chronic animal toxicity studies.[1][2]

Eperisone

Eperisone is generally well-tolerated. The most commonly reported adverse events are mild and transient.

Adverse Event CategoryCommon Adverse EventsIncidenceReference
Gastrointestinal Nausea, abdominal pain/discomfort, loss of appetite, diarrhea, constipation4% in one study leading to discontinuation. 5% in another study with minor GI effects.[4][5][15]
Central Nervous System Drowsiness, dizziness, light-headedness, weakness, headacheIncidence of drowsiness is significantly lower than with diazepam.[7][13][15][16]
Hypersensitivity Rash, itching, urticaria, angioedemaCutaneous hypersensitive reactions were the most common ADRs in a pharmacovigilance study (30.4%).[17][18]
Anaphylaxis Shock and anaphylactoid reactionsRare, with a calculated incidence of 0.001% from a pharmacovigilance database.[17][18]

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on the provided literature, the following methodologies were employed.

Assessment of Muscle Relaxation in Low Back Pain (Eperisone Clinical Trials)
  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled trials.[5][6]

  • Patient Population: Patients with acute low back pain and associated muscle spasm.[4][6]

  • Efficacy Endpoints:

    • Pain Assessment: Visual Analog Scale (VAS) for spontaneous pain and pain on movement.[5]

    • Functional Assessment:

      • Finger-to-Floor Distance (FFD): A measure of spinal flexion.[4][5][6]

      • Lasegue's Sign: To assess nerve root irritation.[6]

    • Muscle Spasm Assessment:

      • Tenderness of vertebral muscles.[6]

      • Resistance to passive movement.[4]

  • Safety Assessment: Monitoring and recording of all adverse events reported by patients or observed by investigators.[6][7]

Preclinical Assessment of Spinal Reflexes (this compound and Eperisone)
  • Model: In vivo spinal rats or isolated hemisected rat spinal cord in vitro.[1][8][19]

  • Methodology:

    • In vivo: Stimulation of dorsal roots and recording of evoked potentials (monosynaptic, disynaptic, and polysynaptic reflexes) from the ventral roots.[8]

    • In vitro: Bath application of the compounds to the isolated spinal cord preparation and recording of ventral root potentials.[19]

  • Objective: To measure the inhibitory effect of the compounds on spinal reflex activity.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_assessment Assessment cluster_analysis Data Analysis Patient_Population Patients with Acute Low Back Pain Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Eperisone Group Randomization->Group_A Group_B Comparator Group (Placebo or Active) Randomization->Group_B Baseline Baseline Assessment (Pain, FFD, etc.) Randomization->Baseline Safety_Monitoring Adverse Event Monitoring Randomization->Safety_Monitoring Follow_Up Follow-up Assessments (e.g., Day 3, 7, 14) Baseline->Follow_Up Efficacy_Analysis Efficacy Data Analysis Follow_Up->Efficacy_Analysis Safety_Analysis Safety Data Analysis Safety_Monitoring->Safety_Analysis Conclusion Conclusion on Efficacy and Safety Efficacy_Analysis->Conclusion Safety_Analysis->Conclusion

Caption: Generalized workflow for a clinical trial comparing muscle relaxants.

Conclusion

This compound showed promise in preclinical models, exhibiting superior pharmacokinetic properties compared to eperisone.[1][2][3] However, its clinical development was terminated, leaving its full potential and comparative efficacy and safety in humans unknown. Eperisone is a clinically effective and generally well-tolerated muscle relaxant for conditions involving muscle spasm and pain, with a notable advantage of having a lower incidence of sedation compared to some other centrally acting agents like diazepam.[13] Future research on novel muscle relaxants may benefit from investigating compounds with mechanisms similar to this compound, provided that any toxicity concerns can be overcome. For now, eperisone remains a viable therapeutic option, and the extensive clinical data available for it provides a solid benchmark for the development of new muscle relaxants.

References

Differential Effects of Silperisone and Tolperisone on Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Silperisone and Tolperisone on various ion channels. Both are centrally acting muscle relaxants, but their distinct interactions with specific ion channel subtypes lead to differences in their therapeutic profiles and potential side effects. This document summarizes key experimental findings, presents quantitative data for direct comparison, and outlines the methodologies used in these critical studies.

Executive Summary

Tolperisone and its analogue, this compound, primarily exert their muscle relaxant effects by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels. This action reduces neuronal excitability and inhibits the release of excitatory neurotransmitters. While both drugs share this core mechanism, notable differences exist:

  • Potassium Channel Activity: this compound exhibits a more potent blocking effect on potassium (K+) channels compared to Tolperisone.

  • Sodium Channel Subtype Selectivity: Tolperisone has been studied in detail across various Na+ channel isoforms, showing a degree of selectivity, with the lowest IC50 value for the Nav1.8 isoform, which is predominantly expressed in the peripheral nervous system.

  • Calcium Channel Inhibition: Both drugs inhibit voltage-gated calcium channels, with some evidence suggesting this compound has a particularly marked effect.

These differences in ion channel modulation may underlie the variations in their clinical efficacy and side-effect profiles.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the inhibitory effects of this compound and Tolperisone on various ion channels.

Table 1: Inhibitory Concentration (IC50) of Tolperisone on Voltage-Gated Sodium Channel Isoforms

Ion Channel SubtypeTolperisone IC50 (µM)Reference
Nav1.268
Nav1.3802
Nav1.4Not specified
Nav1.5Not specified
Nav1.6Not specified
Nav1.7Not specified
Nav1.849

Data obtained from studies using the Xenopus laevis oocyte expression system.

Table 2: Comparative Effects of this compound and Tolperisone on Ion Channels (Qualitative and Quantitative)

Ion ChannelThis compoundTolperisoneKey DifferencesReferences
Voltage-Gated Sodium (Na+) Channels Effective blocker. Specific IC50 values across isoforms are not readily available in the literature.Effective blocker with demonstrated subtype selectivity (see Table 1).Tolperisone's selectivity for Nav1.8 is a notable feature.
Voltage-Gated Calcium (Ca2+) Channels Marked inhibitory effect.Inhibitory effect.This compound is suggested to be particularly potent.
Voltage-Gated Potassium (K+) Channels Stronger blocking effect.Weaker blocking effect.This compound's more potent K+ channel blockade is a key differentiator.

Signaling Pathways and Mechanisms of Action

This compound and Tolperisone reduce muscle hypertonia by acting on the central nervous system, specifically by modulating spinal reflexes. The core mechanism involves the blockade of voltage-gated ion channels in neurons, which leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters that trigger muscle contraction.

G cluster_drug Drug Action cluster_channels Ion Channel Targets cluster_cellular Cellular Effects cluster_physiological Physiological Outcome This compound This compound Na_channels Voltage-Gated Na+ Channels This compound->Na_channels Inhibits Ca_channels Voltage-Gated Ca2+ Channels This compound->Ca_channels Inhibits (Marked Effect) K_channels Voltage-Gated K+ Channels This compound->K_channels Inhibits (Stronger Effect) Tolperisone Tolperisone Tolperisone->Na_channels Inhibits Tolperisone->Ca_channels Inhibits Tolperisone->K_channels Inhibits (Weaker Effect) Neuronal_Excitability Decreased Neuronal Excitability Na_channels->Neuronal_Excitability NT_Release Reduced Neurotransmitter Release Ca_channels->NT_Release K_channels->Neuronal_Excitability Muscle_Relaxation Muscle Relaxation Neuronal_Excitability->Muscle_Relaxation NT_Release->Muscle_Relaxation

Mechanism of Action of this compound and Tolperisone

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies. The following are detailed overviews of the key experimental methodologies employed.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is instrumental for studying the effects of drugs on specific ion channel isoforms expressed in a controlled environment.

Workflow:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus laevis Oocytes mRNA_Injection Inject cRNA of Target Ion Channel Oocyte_Harvest->mRNA_Injection Incubation Incubate Oocytes for Channel Expression mRNA_Injection->Incubation Impale Impale Oocyte with Two Microelectrodes Incubation->Impale Voltage_Clamp Clamp Membrane Potential Impale->Voltage_Clamp Drug_Application Apply Drug (this compound/Tolperisone) Voltage_Clamp->Drug_Application Record_Current Record Ion Current Drug_Application->Record_Current Dose_Response Generate Dose-Response Curves Record_Current->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50

Two-Electrode Voltage Clamp (TEVC) Workflow

Detailed Steps:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific ion channel subunit of interest is injected into the oocytes.

  • Incubation: The oocytes are incubated for 2-7 days to allow for the expression and insertion of the ion channels into the cell membrane.

  • Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Recording: The oocyte is placed in a recording chamber and perfused with a control solution. A voltage protocol is applied to elicit ion currents, which are recorded.

  • Drug Application: The perfusion solution is switched to one containing a known concentration of this compound or Tolperisone, and the effect on the ion current is recorded. This is repeated for a range of concentrations.

  • Data Analysis: The recorded currents are analyzed to determine the extent of inhibition at each drug concentration. This data is used to construct a dose-response curve and calculate the IC50 value.

Whole-Cell Patch-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons

This technique allows for the study of drug effects on native ion channels in primary neurons.

Workflow:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis DRG_Isolation Isolate Dorsal Root Ganglia (DRG) Cell_Culture Culture DRG Neurons DRG_Isolation->Cell_Culture Pipette_Seal Form Giga-ohm Seal with Patch Pipette Cell_Culture->Pipette_Seal Whole_Cell Rupture Membrane for Whole-Cell Access Pipette_Seal->Whole_Cell Voltage_Clamp Clamp Membrane Potential Whole_Cell->Voltage_Clamp Drug_Perfusion Perfuse with Drug Solution Voltage_Clamp->Drug_Perfusion Record_Currents Record Ionic Currents Drug_Perfusion->Record_Currents Current_Analysis Analyze Current Inhibition Record_Currents->Current_Analysis

Whole-Cell Patch-Clamp Workflow

Detailed Steps:

  • Cell Preparation: Dorsal root ganglia are dissected from rodents and dissociated into single neurons, which are then cultured.

  • Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned onto the surface of a single neuron.

  • Seal Formation: Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing electrical and diffusional access to the cell's interior.

  • Recording: The membrane potential is clamped at a holding potential, and voltage steps are applied to activate voltage-gated ion channels. The resulting currents are recorded.

  • Drug Application: The external solution is perfused with solutions containing different concentrations of this compound or Tolperisone.

  • Data Analysis: The effects of the drugs on the amplitude and kinetics of the ion currents are analyzed to determine their inhibitory properties.

Conclusion

This compound and Tolperisone, while structurally and functionally related, exhibit distinct profiles in their interactions with ion channels. The stronger potassium channel blockade by this compound and the specific sodium channel isoform selectivity of Tolperisone are key differentiating factors that warrant further investigation. Understanding these differential effects is crucial for the targeted development of next-generation muscle relaxants with improved efficacy and safety profiles. The experimental protocols outlined herein provide a robust framework for conducting such comparative studies.

A Head-to-Head In Vivo Comparison of Silperisone and Baclofen for Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison of Silperisone and baclofen in preclinical in vivo models remains unavailable in published literature, primarily due to the discontinuation of this compound's clinical development following long-term animal toxicity findings. However, by examining the available in vivo data for each compound, researchers can gain valuable insights into their distinct mechanisms and potential efficacy profiles in the context of spasticity. This guide synthesizes the existing preclinical data for both compounds, outlines their mechanistic pathways, and provides standardized experimental protocols for their evaluation.

Mechanisms of Action: A Tale of Two Pathways

This compound and baclofen exert their muscle relaxant effects through fundamentally different molecular targets. Baclofen is a selective agonist of the GABA-B receptor, the primary inhibitory neurotransmitter system in the central nervous system. In contrast, this compound, a centrally acting muscle relaxant, does not interact with GABAergic systems. Its mechanism involves the blockade of voltage-gated sodium and calcium channels.

This compound: A Channel Blocker

This compound's primary mode of action is the inhibition of voltage-gated sodium and calcium channels within the spinal cord and brainstem. This action stabilizes neuronal membranes, thereby reducing neuronal hyperexcitability and inhibiting the release of excitatory neurotransmitters that contribute to polysynaptic reflexes underlying muscle spasticity.[1]

Silperisone_Pathway This compound This compound Na_Channel Voltage-Gated Sodium Channels This compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel Inhibits Neuronal_Membrane Neuronal Membrane Stabilization Na_Channel->Neuronal_Membrane Excitatory_NT Reduced Excitatory Neurotransmitter Release Ca_Channel->Excitatory_NT Muscle_Relaxation Muscle Relaxation Neuronal_Membrane->Muscle_Relaxation Excitatory_NT->Muscle_Relaxation

Baclofen: A GABA-B Receptor Agonist

Baclofen's therapeutic effect is mediated through its agonistic activity at GABA-B receptors. Activation of these G-protein coupled receptors leads to a cascade of inhibitory downstream effects, including the opening of potassium channels, which hyperpolarizes the neuron, and the inhibition of calcium influx, which reduces the release of excitatory neurotransmitters.

Baclofen_Pathway Baclofen Baclofen GABAB_Receptor GABA-B Receptor Baclofen->GABAB_Receptor Activates G_Protein G-Protein Activation GABAB_Receptor->G_Protein K_Channel K+ Channel Opening (Hyperpolarization) G_Protein->K_Channel Ca_Channel_Inhibition Ca2+ Channel Inhibition G_Protein->Ca_Channel_Inhibition Reduced_Excitability Reduced Neuronal Excitability K_Channel->Reduced_Excitability Ca_Channel_Inhibition->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

In Vivo Efficacy Data

While direct comparative studies are absent, the following tables summarize key in vivo findings for this compound and baclofen from separate studies in relevant animal models of spasticity and muscle relaxation.

Table 1: In Vivo Efficacy of this compound

Animal ModelEndpointRoute of AdministrationKey FindingsReference
MiceMotor Coordination (Rotarod test)OralLess propensity to cause motor side effects compared to tolperisone.[1]
Cats & RatsSpinal Reflexes (Monosynaptic & Polysynaptic)IntravenousEffective suppressant of spinal reflexes, with potency and efficacy similar to tolperisone and eperisone.[1][2]
Cats & RatsDecerebrate RigidityIntravenousEffective in reducing decerebrate rigidity.[1]
CatsDuration of ActionIntraduodenalMuch longer duration of action compared to tolperisone and eperisone.[1]
MiceFunctional BioavailabilityOralMuch higher functional bioavailability than tolperisone and eperisone.[1]

Table 2: In Vivo Efficacy of Baclofen

Animal ModelEndpointRoute of AdministrationED50 / Effective DoseKey FindingsReference
Anemically Decerebrated RatsSustained Forelimb RigidityIntraduodenal2.9 mg/kgSuppressed sustained rigidity.[3]
Anemically Decerebrated RatsPhasic RigidityIntraduodenal6.2 mg/kgReduced phasic rigidity.[3]
Intact RatsMuscle Relaxation (Traction Test)Oral5.6 - 12 mg/kgProduced muscle relaxation at higher doses than those effective against rigidity.[3]
Chronic Spinal RatsSpasticitySubcutaneous & Intrathecal-Effective in reducing spasticity via both routes.[4]
Chronic Spinal RatsSpinal ReflexesIn vitro (bath application)EC50 ~0.25 µMInhibited monosynaptic and polysynaptic reflexes primarily through a presynaptic mechanism.[5]

Experimental Protocols

To facilitate future comparative studies, standardized in vivo experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate muscle relaxant and antispasticity effects.

Decerebrate Rigidity Model
  • Animals: Adult Sprague-Dawley rats or cats.

  • Procedure:

    • Anesthesia is induced (e.g., with isoflurane).

    • A tracheal cannula is inserted for artificial respiration.

    • The animal is mounted in a stereotaxic frame.

    • A pre-collicular decerebration is performed by transecting the brainstem.

    • After a recovery period to allow for the development of stable rigidity, baseline muscle tone is assessed (e.g., by measuring resistance to passive limb flexion/extension or through electromyography (EMG) of extensor muscles).

    • The test compound (this compound or baclofen) or vehicle is administered (typically intravenously or intraduodenally).

    • Muscle tone/EMG activity is recorded at multiple time points post-administration to determine the onset, magnitude, and duration of the muscle relaxant effect.

Spinal Reflex Inhibition Assay
  • Animals: Adult Sprague-Dawley rats.

  • Procedure:

    • Animals are anesthetized and spinalized (e.g., at the thoracic level).

    • Laminectomy is performed to expose the lumbar spinal cord.

    • Dorsal and ventral roots (e.g., L4-L6) are carefully dissected and mounted on stimulating and recording electrodes, respectively.

    • Monosynaptic and polysynaptic reflexes are evoked by stimulating the dorsal root with single electrical pulses of varying intensity and duration.

    • The evoked potentials are recorded from the corresponding ventral root.

    • After establishing a stable baseline, the test compound is administered intravenously.

    • Changes in the amplitude of the monosynaptic and polysynaptic components of the reflex are quantified over time.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Surgery Surgical Preparation (e.g., Decerebration, Spinalization) Animal_Model->Surgery Baseline Establish Baseline (e.g., Muscle Tone, Reflex Amplitude) Surgery->Baseline Drug_Admin Administer Test Compound (this compound, Baclofen, or Vehicle) Baseline->Drug_Admin Data_Collection Record Data at Multiple Time Points Drug_Admin->Data_Collection Quantification Quantify Changes from Baseline Data_Collection->Quantification Comparison Compare Drug Effects to Vehicle Quantification->Comparison

Comparative Discussion and Future Directions

The available in vivo data, although not from direct head-to-head trials, suggests that both this compound and baclofen are effective in animal models of spasticity. This compound's longer duration of action and higher oral bioavailability compared to its analogues were promising features.[1] However, its mechanism, centered on ion channel blockade, is less specific than baclofen's targeted GABA-B receptor agonism.

Baclofen's efficacy in reducing both tonic and phasic rigidity at doses lower than those causing significant motor impairment is a notable advantage.[3] The primary limitation of baclofen is its central nervous system side effects, such as sedation and muscle weakness. Preclinical studies indicated that this compound might have a lower propensity for such side effects compared to other muscle relaxants.[1]

Given the discontinuation of this compound's development, future research into novel anti-spasticity agents may still draw valuable lessons from its profile. A compound that combines the potential for a favorable side-effect profile, as suggested by early this compound studies, with a more targeted mechanism and a clean long-term safety profile would represent a significant advancement in the treatment of spasticity. For researchers in this field, the distinct pathways targeted by this compound and baclofen highlight the diverse opportunities for therapeutic intervention in the complex pathophysiology of spasticity.

References

A Comparative Analysis of the Muscle Relaxant Properties of Silperisone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscle relaxant properties of Silperisone and its structural analogs, primarily Tolperisone and Eperisone. The information presented is supported by preclinical and clinical experimental data to aid in research and development decisions. While this compound showed promise in early studies, its development was halted due to findings in chronic animal toxicity studies.[1][2] Nevertheless, a comparative analysis of its properties remains valuable for understanding the structure-activity relationships of this class of centrally acting muscle relaxants.

Mechanism of Action

This compound and its analogs, including Tolperisone and Eperisone, exert their muscle relaxant effects primarily through a central mechanism.[1][2][3] Their principal mode of action involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system.[1][2] This dual blockade leads to a reduction in the release of excitatory neurotransmitters, thereby depressing polysynaptic and monosynaptic spinal reflexes.[1][2][4]

A notable distinction of this compound is its additional potassium (K+) channel blocking effect, which is reported to be stronger than that of Tolperisone.[1][2]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization opens Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Triggers fusion K_Channel K+ Channel K_Channel->Action_Potential Repolarization Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Initiates This compound This compound & Analogs This compound->Na_Channel Blocks This compound->Ca_Channel Blocks This compound->K_Channel Blocks (this compound)

Mechanism of action of this compound and its analogs.

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the comparative preclinical data for this compound and its key analogs.

Table 1: In Vivo Models of Muscle Relaxation

CompoundAnimal ModelTestRoute of AdministrationDose/ConcentrationKey Findings
This compound MiceRota-rodOralNot specifiedLess propensity to cause CNS depressant or motor side effects compared to Tolperisone.[1][2]
Cats, RatsSpinal Reflex InhibitionIntravenous10 mg/kgEffective suppressant of monosynaptic and polysynaptic spinal reflexes.[1][2][4]
Cats, Mice-Intraduodenal, OralNot specifiedLonger duration of action and higher functional bioavailability than Tolperisone and Eperisone.[1][2]
Tolperisone RatsSpinal Reflex InhibitionIntravenous10 mg/kgDepressed both pontine facilitation and bulbar inhibition of the patellar reflex.[1][2]
RatsDecerebrate RigidityIntravenous, Oral10 mg/kgDose-dependently depressed muscle tone in α- and γ-rigidity models.[4][5]
Eperisone RatsSpinal Reflex InhibitionIntravenousNot specifiedSimilar in vivo potency and efficacy to this compound and Tolperisone via i.v. administration.[1][2]

Table 2: In Vitro Models of Muscle Relaxation

CompoundPreparationTestConcentrationKey Findings
This compound Isolated hemisected rat spinal cordVentral Root Potential25-200 µMDose-dependently depressed ventral root potential.[6]
Dorsal root ganglion cellsWhole-cell patch clampNot specifiedDepressed voltage-gated sodium channel conductance.[6] Marked effect on voltage-gated calcium channels.[6]
Tolperisone Isolated hemisected rat spinal cordVentral Root Potential50-400 µMDose-dependently depressed ventral root potential.[6]
Eperisone Isolated hemisected rat spinal cordVentral Root Potential25-200 µMDose-dependently depressed ventral root potential.[6]

Clinical Data Overview

Phase I clinical studies on this compound at doses up to 150 mg/day indicated good tolerability with no detected adverse effects at plasma concentrations considered to be effective in preclinical tests.[1][2] The elimination half-life in humans was estimated to be 12 to 16 hours, suggesting the potential for once or twice-daily dosing.[1][2] However, further clinical development was discontinued due to adverse findings in chronic animal toxicity studies.[1][2]

In comparison, Tolperisone has been shown to be effective and safe in the treatment of post-stroke spasticity and painful reflex muscle spasms, with a notable lack of sedative side effects.[5] Clinical trials on Eperisone have also demonstrated its efficacy in treating low back pain, with a favorable safety profile and a lower incidence of drowsiness compared to diazepam.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Rota-rod Test for Motor Coordination in Mice

This test is used to assess the effect of muscle relaxants on motor coordination and balance.

Apparatus: A rotating rod apparatus with a diameter of approximately 2.5-3 cm, capable of rotating at a constant or accelerating speed.

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Training: Mice are trained on the rota-rod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials to establish a baseline performance.

  • Drug Administration: The test compound (e.g., this compound analog) or vehicle is administered to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Testing: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), the mice are placed back on the rota-rod. The rod is then set to rotate, either at a constant speed (e.g., 20-25 rpm) or with a programmed acceleration (e.g., 4 to 40 rpm over 5 minutes).[8][9][10][11]

  • Data Collection: The latency to fall from the rod is recorded for each mouse. A cut-off time (e.g., 300 seconds) is typically set.

  • Analysis: The mean latency to fall for the treated group is compared to the vehicle-treated control group to determine the extent of motor impairment.

RotaRod_Workflow Start Start Acclimation Acclimate Mice (30 min) Start->Acclimation Training Train on Rota-rod (Baseline Performance) Acclimation->Training Drug_Admin Administer Drug or Vehicle Training->Drug_Admin Wait Wait for Predetermined Time Drug_Admin->Wait Testing Place Mouse on Rota-rod (Constant or Accelerating Speed) Wait->Testing Record_Fall Record Latency to Fall Testing->Record_Fall Analysis Compare Treated vs. Control Record_Fall->Analysis End End Analysis->End

Experimental workflow for the Rota-rod test.
Inclined Plane Test for Muscle Relaxation in Mice

This test evaluates the ability of a mouse to remain on an inclined surface, which is indicative of its muscle grip strength.

Apparatus: A flat, smooth surface (e.g., glass or plastic) that can be inclined at a specific angle (typically 30° to 65°).[12][13][14]

Procedure:

  • Acclimation: Mice are accustomed to the laboratory environment.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At various time points after administration (e.g., 30, 60, 90 minutes), each mouse is placed on the upper part of the inclined plane.[13]

  • Observation: The ability of the mouse to remain on the plane for a set period (e.g., 30 seconds) is observed.[13] A positive result for muscle relaxation is recorded if the mouse slides down the plane.

  • Analysis: The percentage of mice in the treated group that fail to remain on the plane is compared to the control group.

Spinal Reflex Inhibition in Anesthetized Rats

This in vivo electrophysiological method directly assesses the effect of a compound on spinal cord neuronal activity.

Procedure:

  • Animal Preparation: A rat is anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.

  • Electrode Placement: Stimulating electrodes are placed on a dorsal root, and a recording electrode is placed on the corresponding ventral root.

  • Stimulation and Recording: The dorsal root is stimulated with a single electrical pulse, and the resulting mono- and polysynaptic reflexes are recorded from the ventral root as a ventral root potential (VRP).

  • Drug Administration: The test compound is administered intravenously.

  • Data Collection: VRPs are recorded before and after drug administration.

  • Analysis: The percentage inhibition of the VRP amplitude by the drug is calculated.

Conclusion

This compound and its analogs represent a class of centrally acting muscle relaxants with a well-defined mechanism of action centered on the blockade of ion channels. Preclinical data indicated that this compound possessed a potentially favorable profile with a longer duration of action and fewer motor side effects compared to Tolperisone. However, its development was ceased due to long-term toxicity concerns. Tolperisone and Eperisone have progressed to become clinically used muscle relaxants, demonstrating efficacy in treating conditions associated with muscle spasticity and pain with a good safety profile. The comparative data presented in this guide can inform the future design and development of novel muscle relaxants with improved efficacy and safety profiles.

References

Silperisone: A Comparative Review of Oral and Intravenous Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug is paramount for optimizing its therapeutic potential. This guide provides a comparative overview of the bioavailability of the centrally acting muscle relaxant Silperisone, administered via oral and intravenous routes. Due to the discontinuation of this compound's clinical development, publicly available human pharmacokinetic data is limited. Therefore, this comparison draws upon preclinical findings and general pharmacokinetic principles.

Executive Summary

This compound, an organosilicon compound structurally related to tolperisone, demonstrated promise as a muscle relaxant with a potentially favorable side-effect profile. Preclinical studies indicated that orally administered this compound possessed a significantly longer duration of action and higher functional bioavailability compared to similar drugs. While specific human comparative bioavailability data for oral versus intravenous (IV) administration is not available, the intravenous route, by definition, ensures 100% bioavailability. The elimination half-life of this compound in humans has been reported to be between 12 to 16 hours, suggesting the potential for once or twice-daily oral dosing.[1][2] The primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1][2]

Comparative Pharmacokinetic Profile

Direct comparative human data for oral vs. intravenous this compound is not available in published literature. The following table summarizes the known pharmacokinetic parameters and qualitative comparisons based on preclinical evidence.

Pharmacokinetic ParameterOral AdministrationIntravenous AdministrationSource
Bioavailability (F) Higher functional bioavailability noted in animal studies compared to other muscle relaxants. Specific percentage in humans is not documented.100% (by definition)[1][2]
Time to Peak Concentration (Tmax) Data not available for humans.Immediate-
Peak Plasma Concentration (Cmax) Data not available for humans.Dose-dependent; higher than oral administration for the same dose.-
Area Under the Curve (AUC) Data not available for humans.Dose-dependent; represents total drug exposure.-
Elimination Half-life (t½) 12 - 16 hours in humans.12 - 16 hours in humans.[1][2]
Duration of Action Significantly longer in animal studies compared to other muscle relaxants.Potent and effective in animal studies.[1][2]

Experimental Protocols

While a specific protocol for a comparative bioavailability study of this compound in humans is not publicly available, a standard crossover study design would be employed. Below is a generalized experimental workflow for such a study.

Hypothetical Bioavailability Study Workflow

cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 p1_rand Randomization s3->p1_rand p1_g1 Group A: Oral this compound p1_rand->p1_g1 p1_g2 Group B: IV this compound p1_rand->p1_g2 p1_pk Serial Blood Sampling p1_g1->p1_pk p1_g2->p1_pk w Drug Elimination (e.g., 7-10 half-lives) p1_pk->w p2_g1 Group A: IV this compound w->p2_g1 p2_g2 Group B: Oral this compound w->p2_g2 p2_pk Serial Blood Sampling p2_g1->p2_pk p2_g2->p2_pk a1 LC-MS/MS Bioanalysis of Plasma Samples p2_pk->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) a1->a2 a3 Statistical Comparison & Bioavailability Determination a2->a3

Caption: Hypothetical crossover study design for comparing oral vs. IV this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its muscle relaxant effects through the modulation of neuronal excitability. The primary mechanism involves the blockade of voltage-gated ion channels, which leads to a reduction in the release of excitatory neurotransmitters.

cluster_neuron Presynaptic Neuron cluster_vesicle Synaptic Vesicle ap Action Potential na_ch Voltage-gated Na+ Channel ap->na_ch Depolarization ca_ch Voltage-gated Ca2+ Channel na_ch->ca_ch Opens release Neurotransmitter Release ca_ch->release Triggers nt Excitatory Neurotransmitter (e.g., Glutamate) postsynaptic Postsynaptic Neuron release->postsynaptic Binds to Receptors This compound This compound This compound->na_ch Blocks This compound->ca_ch Blocks

Caption: this compound's mechanism of action at the presynaptic terminal.

Conclusion

While a definitive quantitative comparison of the bioavailability of oral versus intravenous this compound in humans remains elusive due to the cessation of its clinical development, preclinical data suggests that oral this compound was designed for high functional bioavailability and a prolonged duration of action. The reported long elimination half-life in humans further supports its potential for a convenient oral dosing regimen. The established mechanism of action, involving the blockade of key voltage-gated ion channels, provides a solid basis for its muscle relaxant properties. Further research, should the compound be re-evaluated, would be necessary to fully characterize its pharmacokinetic profile in humans.

References

Cross-Species Metabolism of Silperisone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Silperisone, a centrally acting muscle relaxant, across different species. Due to the discontinuation of its clinical development, publicly available data on the cross-species metabolism of this compound is limited. However, based on existing information and data from structurally similar compounds, this guide outlines the known species-specific differences, details the standard experimental protocols for such studies, and presents a putative metabolic pathway.

Key Findings on Cross-Species Metabolism

Studies have revealed significant differences in the extent of this compound metabolism across various species. Notably, this compound undergoes extensive metabolism in rats.[1][2][3] In contrast, its metabolism is considerably less pronounced in dogs and humans.[1][2][3] This variation in metabolic rate contributes to different pharmacokinetic profiles, with humans exhibiting a longer elimination half-life of 12 to 16 hours.[1][2][3]

While the specific metabolites of this compound have not been detailed in published literature, it is anticipated that the metabolic pathways would involve Phase I and Phase II reactions, typical for xenobiotics. Phase I reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system, which catalyzes oxidative, reductive, and hydrolytic reactions.[4] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[5]

Given that this compound is an analogue of tolperisone, which is primarily metabolized by CYP2D6, it is plausible that this enzyme, along with other CYP isoforms, plays a role in this compound's biotransformation.[6] However, without direct experimental evidence, this remains speculative.

Comparative Data Summary

Due to the limited published data, a quantitative comparison of this compound metabolism across species is not available. The table below illustrates the expected data points that would be generated from comparative in vitro metabolism studies.

ParameterRatDogHuman
Metabolic Stability (t½, min) in Liver Microsomes Data not availableData not availableData not available
Intrinsic Clearance (CLint, µL/min/mg protein) Data not availableData not availableData not available
Major Metabolites Identified Data not availableData not availableData not available
Primary CYP Isoforms Involved Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the study of cross-species drug metabolism.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a fundamental experiment to assess the rate of metabolism of a compound by liver enzymes.

a. Preparation of Liver Microsomes: Liver microsomes are prepared from the livers of different species (e.g., Sprague-Dawley rats, Beagle dogs, and pooled human donors) by differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.

b. Incubation Conditions:

  • Reaction Mixture: A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C in a shaking water bath.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

c. Sample Analysis:

  • Sample Preparation: The terminated reaction mixtures are centrifuged to pellet the precipitated protein. The supernatant is then collected for analysis.

  • Analytical Method: The concentration of the remaining parent drug (this compound) is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½).

Metabolite Identification in Liver Microsomes or Hepatocytes

This experiment aims to identify the chemical structures of the metabolites formed.

a. Incubation: Similar incubation conditions as the metabolic stability assay are used, but often with a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites for structural elucidation. Both liver microsomes and cryopreserved hepatocytes can be used. Hepatocytes offer the advantage of containing both Phase I and Phase II enzymes.

b. Sample Analysis: The supernatant from the terminated incubation is analyzed by high-resolution LC-MS/MS. The mass spectrometer is operated in full scan mode to detect all potential metabolites, followed by product ion scanning (MS/MS) of the detected metabolite masses to obtain fragmentation patterns.

c. Metabolite Characterization: The structures of the metabolites are proposed based on their mass-to-charge ratio (m/z), fragmentation patterns, and comparison to the parent drug's fragmentation.

Reaction Phenotyping with Recombinant CYP Isoforms

This experiment identifies the specific CYP enzymes responsible for the metabolism of the drug.

a. Incubation: this compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of a NADPH-regenerating system.

b. Analysis: The formation of metabolites is monitored by LC-MS/MS. The CYP isoforms that produce metabolites are identified as being involved in the drug's metabolism.

c. Chemical Inhibition Studies (in Human Liver Microsomes): To confirm the results from recombinant enzymes, this compound is incubated with pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Visualizations

Putative Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on common biotransformation reactions for similar chemical structures. Note: This is a putative pathway and has not been experimentally confirmed.

Silperisone_Metabolism This compound This compound Metabolite1 Hydroxylated Metabolite (Piperidine Ring) This compound->Metabolite1 CYP-mediated Oxidation Metabolite2 Hydroxylated Metabolite (Aromatic Ring) This compound->Metabolite2 CYP-mediated Oxidation Metabolite3 N-dealkylated Metabolite This compound->Metabolite3 CYP-mediated N-dealkylation Conjugated_Metabolites Phase II Conjugates (e.g., Glucuronides) Metabolite1->Conjugated_Metabolites UGT-mediated Glucuronidation Metabolite2->Conjugated_Metabolites UGT-mediated Glucuronidation

Caption: A putative metabolic pathway for this compound.

Experimental Workflow for Cross-Species Metabolism Studies

The following diagram outlines the typical experimental workflow for comparing the metabolism of a drug candidate across different species.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Comparison Microsomes Prepare Liver Microsomes (Rat, Dog, Human) Stability Metabolic Stability Assay Microsomes->Stability Hepatocytes Prepare Hepatocytes (Rat, Dog, Human) MetID Metabolite Identification Hepatocytes->MetID Quantify LC-MS/MS Analysis Stability->Quantify MetID->Quantify Phenotyping Reaction Phenotyping (Human CYPs) IdentifyCYP Identify Key Metabolizing Enzymes Phenotyping->IdentifyCYP Compare Compare t½, CLint, Metabolite Profiles Quantify->Compare IdentifyCYP->Compare

Caption: Workflow for cross-species in vitro metabolism studies.

References

A Comparative Guide to the In Vivo Potency of Silperisone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the in vivo potency and pharmacological properties of Silperisone, a centrally acting muscle relaxant, and its structural analogs, including Tolperisone and Eperisone. The information presented is based on available preclinical experimental data.

Comparative Pharmacological Profile

The following table summarizes the key in vivo characteristics of this compound in comparison to its related compounds, Tolperisone and Eperisone.

FeatureThis compoundTolperisoneEperisone
In Vivo Potency (Intravenous) Similar efficacy and potency to Tolperisone and Eperisone.[1][2][3]Comparable to this compound and Eperisone upon intravenous administration.[1][2][3]Similar in vivo potency and efficacy to this compound and Tolperisone via intravenous route.[1][2][3]
Oral Bioavailability Possesses a much higher functional bioavailability compared to the other two drugs.[1][2][3]Lower oral bioavailability in comparison to this compound.Lower oral bioavailability when compared with this compound.
Duration of Action (Oral) Exhibits a significantly longer duration of action.[1][2][3]Shorter duration of action following oral administration.[4]Shorter duration of action after oral intake.
Mechanism of Action Primarily blocks voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2][3][5]Acts via blockade of voltage-gated Na+ and Ca2+ channels.[5][6]Mechanism involves the blockade of voltage-gated Na+ and Ca2+ channels.[5][6]
Effect on Spinal Reflexes Effective suppressant of both monosynaptic and polysynaptic spinal reflexes.[1][3]Inhibits monosynaptic and polysynaptic spinal reflexes.[4]Demonstrates inhibitory effects on spinal reflexes.
Central Nervous System Side Effects Studies in mice suggest a lower propensity for CNS depressant or motor side effects.[1][3]May exhibit a greater potential for CNS side effects compared to this compound.Generally well-tolerated with a low incidence of sedation.
Potassium Channel Interaction Possesses a stronger potassium (K+) channel blocking effect than Tolperisone.[1][2][3]Has a weaker effect on potassium channels compared to this compound.[1][2][3]Specific comparative data on potassium channel blockade is not detailed in the provided search results.

Key Experimental Protocols

The assessment of the in vivo muscle relaxant activity of this compound and its derivatives relies on established animal models that measure the depression of spinal reflexes and the reduction of experimentally induced muscle hypertonia.

Spinal Reflex Inhibition in Anesthetized Animals

This protocol evaluates the central muscle relaxant effects of a substance by directly measuring its impact on spinal reflex pathways.

  • Animal Model : The experiments are typically conducted in anesthetized cats or rats.

  • Surgical Preparation : The animal is anesthetized, and a laminectomy is performed to expose the spinal cord in the lumbar region. The dorsal and ventral roots of a spinal nerve (e.g., L5 or L6) are isolated. The animal's physiological condition is maintained throughout the experiment.

  • Stimulation and Recording : Bipolar electrodes are used to deliver electrical stimuli to the dorsal root, which evokes reflex discharges in the corresponding ventral root. These discharges, known as ventral root potentials, are recorded. The potentials consist of an early, large-amplitude monosynaptic reflex and subsequent smaller, longer-latency polysynaptic reflexes.

  • Drug Administration : Test compounds are administered intravenously or, in some studies, intraduodenally to assess oral bioavailability.

  • Data Analysis : The amplitudes of the monosynaptic and polysynaptic components of the ventral root potentials are measured before and after drug administration. A dose-dependent reduction in the amplitude of these reflex potentials is indicative of a central muscle relaxant effect.[5][7][8]

Decerebrate Rigidity Model

This model is used to assess the efficacy of muscle relaxants in a state of severe muscle hypertonia.

  • Animal Model : This model is often established in cats or rats.

  • Surgical Preparation : A mid-collicular transection of the brainstem is performed, which results in a state of exaggerated extensor muscle tone known as decerebrate rigidity.[9] This condition is characterized by continuous firing of alpha and gamma motor neurons.

  • Measurement of Muscle Tone : The degree of rigidity is quantified by measuring the electromyographic (EMG) activity in an extensor muscle (e.g., the gastrocnemius) or by measuring the resistance of a limb to passive flexion.

  • Drug Administration : The test compound is administered, and changes in EMG activity or limb resistance are continuously monitored.

  • Data Analysis : The potency and duration of the muscle relaxant effect are determined by the degree and duration of the reduction in EMG activity or muscle tone. This compound has been demonstrated to be an effective suppressant of decerebrate rigidity in cats and rats.[1][3]

Visualizations

Signaling Pathway of this compound and its Derivatives

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization Vesicle Synaptic Vesicle (Excitatory Neurotransmitter) VGCC->Vesicle Ca2+ Influx Receptor Neurotransmitter Receptor Vesicle->Receptor Neurotransmitter Release Muscle_Response Muscle Excitation / Contraction Receptor->Muscle_Response Activation This compound This compound This compound->VGSC Blockade This compound->VGCC Blockade Action_Potential Action Potential Propagation Action_Potential->VGSC

Caption: Mechanism of Action of this compound.

General Experimental Workflow for In Vivo Muscle Relaxant Assessment

G A Animal Model Preparation (Anesthesia, Surgical Setup) B Baseline Physiological Recording (Spinal Reflex or EMG) A->B C Test Compound Administration (e.g., this compound, Vehicle) B->C D Post-Dose Physiological Recording C->D E Data Analysis and Comparison (e.g., % Inhibition of Reflex) D->E

Caption: In vivo muscle relaxant experimental workflow.

References

A Comparative Analysis of Silperisone and Eperisone on Spinal Reflexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side analysis of the centrally acting muscle relaxants Silperisone and Eperisone, with a specific focus on their effects on spinal reflexes. The information presented is collated from preclinical studies to support further research and drug development in the field of neuromuscular therapeutics.

Mechanism of Action and a High-Level Overview

Both this compound and Eperisone are centrally acting muscle relaxants that exert their effects by inhibiting spinal reflexes, albeit with some differences in their pharmacological profiles.[1][2][3] Eperisone is known to inhibit both mono- and polysynaptic reflexes within the spinal cord and has vasodilatory effects.[1][4][5] this compound, a tolperisone-like compound, also effectively suppresses monosynaptic and polysynaptic spinal reflexes.[2][3][6][7][8]

The primary mechanism for both drugs involves the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in the release of excitatory neurotransmitters and decreased neuronal excitability.[2][9] However, this compound is noted to have a stronger potassium channel blocking effect compared to tolperisone, a related compound.[2][3] Preclinical studies have indicated that the in vivo potency and efficacy of intravenously administered this compound are similar to that of Eperisone.[2][3][6][8]

Comparative Efficacy on Spinal Reflexes: A Quantitative Analysis

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the inhibitory effects of this compound and Eperisone on different components of spinal reflexes.

Table 1: Maximal Inhibitory Effects of this compound and Eperisone on Ventral Root Reflex Components in Spinal Rats

Drug (10 mg/kg i.v.)Monosynaptic Reflex (MSR) Inhibition (%)Disynaptic Reflex (DSR) Inhibition (%)Polysynaptic Reflex (PSR) Inhibition (%)
This compound~55%~60%~75%
Eperisone~45%~50%~65%

Data are approximated from graphical representations in Kocsis et al., 2005. The study demonstrated a dose-dependent inhibition for both compounds.[10][11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following is a detailed description of the experimental methodology employed in the key comparative studies.

In Vivo Spinal Reflex Study in Rats
  • Animal Model: Male Wistar rats were used. The animals were spinalized at the thoracic level (T10) under anesthesia.

  • Surgical Procedure: A laminectomy was performed to expose the lumbar spinal cord. The dorsal and ventral roots of the L4-L6 segments were carefully dissected for stimulation and recording.

  • Drug Administration: this compound and Eperisone were administered intravenously (i.v.).

  • Electrophysiological Recording:

    • The dorsal root was stimulated with single electrical pulses.

    • The evoked potentials were recorded from the corresponding ventral root.

    • The recorded ventral root potentials were differentiated into three components: monosynaptic reflex (MSR), disynaptic reflex (DSR), and polysynaptic reflex (PSR).[10]

    • The amplitude of each component was measured before and after drug administration to quantify the inhibitory effect.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and the experimental workflow for assessing the effects of these drugs on spinal reflexes.

G cluster_0 Presynaptic Terminal (Primary Afferent) cluster_1 Postsynaptic Neuron (Motor Neuron) Voltage-gated\nNa+ Channels Voltage-gated Na+ Channels Voltage-gated\nCa2+ Channels Voltage-gated Ca2+ Channels Voltage-gated\nNa+ Channels->Voltage-gated\nCa2+ Channels Depolarization opens Neurotransmitter\n(Glutamate) Release Neurotransmitter (Glutamate) Release Voltage-gated\nCa2+ Channels->Neurotransmitter\n(Glutamate) Release Triggers EPSP Generation EPSP Generation Neurotransmitter\n(Glutamate) Release->EPSP Generation Induces Action Potential\nPropagation Action Potential Propagation Action Potential\nPropagation->Voltage-gated\nNa+ Channels Activates Spinal Reflex\n(Muscle Contraction) Spinal Reflex (Muscle Contraction) EPSP Generation->Spinal Reflex\n(Muscle Contraction) Leads to This compound / Eperisone This compound / Eperisone This compound / Eperisone->Voltage-gated\nNa+ Channels Inhibits This compound / Eperisone->Voltage-gated\nCa2+ Channels Inhibits

Caption: Proposed mechanism of action for this compound and Eperisone on spinal reflexes.

G Animal Preparation\n(Spinalized Rat) Animal Preparation (Spinalized Rat) Dorsal Root\nStimulation Dorsal Root Stimulation Animal Preparation\n(Spinalized Rat)->Dorsal Root\nStimulation Ventral Root\nRecording Ventral Root Recording Dorsal Root\nStimulation->Ventral Root\nRecording Baseline Reflex\nMeasurement Baseline Reflex Measurement Ventral Root\nRecording->Baseline Reflex\nMeasurement Drug Administration\n(this compound or Eperisone) Drug Administration (this compound or Eperisone) Baseline Reflex\nMeasurement->Drug Administration\n(this compound or Eperisone) Post-Drug Reflex\nMeasurement Post-Drug Reflex Measurement Drug Administration\n(this compound or Eperisone)->Post-Drug Reflex\nMeasurement Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Post-Drug Reflex\nMeasurement->Data Analysis\n(% Inhibition)

Caption: Experimental workflow for in vivo assessment of spinal reflexes.

Discussion and Conclusion

The available preclinical data suggests that both this compound and Eperisone are effective inhibitors of spinal reflexes. This compound appears to have a slightly more pronounced inhibitory effect on all components of the ventral root reflex compared to Eperisone at the same intravenous dose in a rat model.[10] The primary mechanism of action for both drugs is the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits the release of excitatory neurotransmitters.

It is important to note that while the in vivo potency of the two drugs administered intravenously is similar, this compound has been reported to have a much longer duration of action and higher functional bioavailability when administered orally in cats and mice.[2][3] This difference in pharmacokinetic profiles could be a critical factor in a clinical setting.

Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound and Eperisone in human subjects for the treatment of conditions associated with muscle spasticity and painful muscle spasms. The distinct pharmacological profiles of these two agents may allow for more tailored therapeutic approaches in the future.

References

A comparative review of the pharmacodynamics of tolperisone-like drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacodynamics of tolperisone and its structural analog, eperisone. These centrally acting muscle relaxants are distinguished by a unique mechanism of action that results in effective muscle relaxation with a notably lower incidence of sedative side effects compared to other drugs in their class. To provide a clear benchmark, their profiles are contrasted with those of two other common muscle relaxants, baclofen and tizanidine, which operate through different mechanisms. This review synthesizes key experimental data on ion channel modulation and receptor binding affinities, details the methodologies used in these assessments, and visualizes the core signaling pathways.

Primary Mechanism of Action: Ion Channel Blockade

Tolperisone and eperisone exert their primary effects by directly modulating the activity of voltage-gated ion channels, a mechanism distinct from the receptor-agonist activity of agents like baclofen and tizanidine.[1][2] Their action is characterized by a state-dependent blockade of voltage-gated sodium channels (VGSCs) and an inhibition of voltage-gated calcium channels (VGCCs).[3][4]

This dual blockade is believed to underlie their therapeutic effects. By inhibiting VGSCs, they reduce neuronal hyperexcitability and suppress aberrant nerve impulses that lead to muscle spasms.[3] The blockade of VGCCs, particularly N-type channels, presynaptically inhibits the release of excitatory neurotransmitters, further contributing to muscle relaxation and analgesia.[4] This targeted action on the fundamental components of neuronal firing allows for potent muscle relaxation without significant interaction with CNS receptors responsible for sedation.[5]

Tolperisone_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse AP Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Opens VGCC Voltage-Gated Calcium Channel (VGCC) VGSC->VGCC Depolarizes Membrane Vesicle Neurotransmitter Vesicle VGCC->Vesicle Triggers NT Neurotransmitter Release Vesicle->NT Tolperisone Tolperisone / Eperisone Tolperisone->VGSC Blocks Na+ Influx Tolperisone->VGCC Blocks Ca2+ Influx

Caption: Mechanism of Tolperisone and Eperisone on Ion Channels.

Comparative Quantitative Data

The following tables summarize the inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) of tolperisone, eperisone, and comparator drugs on key molecular targets. All data are presented in µM.

Table 1: Inhibition of Voltage-Gated Sodium Channel (VGSC) Isoforms (IC₅₀, µM)

Drug Nav1.2 Nav1.3 Nav1.4 Nav1.5 Nav1.6 Nav1.7 Nav1.8
Tolperisone 68 128 102 111 58 54 49
Eperisone N/A N/A N/A N/A N/A N/A N/A
Lidocaine (Ref.) 68 N/A N/A N/A N/A N/A 128

Data for Tolperisone and Lidocaine sourced from Hofer et al., 2008, as referenced in Fels, 2008. N/A indicates data not available in the reviewed literature.

Table 2: Inhibition of Voltage-Gated Calcium Channels (IC₅₀, µM)

Drug Target Description IC₅₀ (µM)
Tolperisone Calcium Current (Snail Neuron) 1089
Eperisone Calcium Current (Snail Neuron) 348

Data sourced from Novales-Li et al., 1989.

Table 3: Comparative CNS Receptor Binding Affinities (Kᵢ, µM)

Drug Primary Target GABAB α₂-Adrenergic Nicotinic ACh Sigma
Tolperisone VGSCs / VGCCs >100 >100 40.9 (IC₅₀) N/A
Eperisone VGSCs / VGCCs >100 >100 N/A 0.00043 (IC₅₀)
Baclofen GABAB Agonist 6.0 >100 >100 >100
Tizanidine α₂-Adrenergic Agonist >100 0.0557 (α₂A) >100 >100

Data compiled from multiple sources.[4][5][6] Values of >100 µM indicate negligible binding affinity at therapeutically relevant concentrations. Tizanidine value is for the α₂A subtype.

Key Experimental Protocols

The quantitative data presented above are primarily derived from two key electrophysiological and biochemical techniques: Two-Electrode Voltage Clamp (TEVC) for ion channel studies in Xenopus oocytes and Radioligand Binding Assays for determining receptor affinities.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) for VGSC Isoform Inhibition

This method is used to measure the effect of a compound on specific ion channel isoforms expressed heterologously in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject each oocyte with cRNA encoding the specific human VGSC α-subunit (e.g., Nav1.2, Nav1.3) and auxiliary β-subunits.

    • Incubate oocytes for 2-4 days at 18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential where the channels are predominantly in a resting state (e.g., -90 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents and establish a baseline reading.

  • Compound Application and Data Acquisition:

    • Introduce the test compound (e.g., Tolperisone) into the perfusion solution at increasing concentrations.

    • At each concentration, record the peak sodium current elicited by the same voltage-step protocol.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Data Analysis:

    • Plot the percent inhibition against the compound concentration.

    • Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis Oocyte Harvest Xenopus Oocytes Inject Inject VGSC cRNA Oocyte->Inject Incubate Incubate for Expression Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Two Electrodes Place->Impale Clamp Voltage Clamp (e.g., -90 mV) Impale->Clamp Record_Base Record Baseline Na+ Current Clamp->Record_Base Apply_Drug Apply Tolperisone (Cumulative Doses) Record_Base->Apply_Drug Record_Drug Record Inhibited Na+ Current Apply_Drug->Record_Drug Plot Plot Dose-Response Curve Record_Drug->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Protocol 2: Radioligand Binding Assay for CNS Receptor Affinity

This competitive binding assay determines a compound's affinity (Kᵢ) for a specific receptor by measuring how effectively it displaces a known radioactive ligand.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α₁-adrenergic receptors), and varying concentrations of the unlabeled test compound (e.g., Tolperisone).

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known, non-radioactive antagonist for the target receptor.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

The pharmacodynamic profiles of tolperisone and eperisone are primarily defined by their activity as voltage-gated sodium and calcium channel blockers. This mechanism contrasts sharply with the G-protein coupled receptor agonism of baclofen (GABA-B) and tizanidine (α₂-adrenergic). The available quantitative data indicate that tolperisone-like drugs possess negligible affinity for the CNS receptors typically associated with sedation, providing a clear molecular basis for their favorable side-effect profile. Further research to quantify the VGSC isoform selectivity of eperisone would provide a more complete comparative picture and could aid in the development of next-generation muscle relaxants with even greater specificity and tolerability.

References

Safety Operating Guide

Navigating the Disposal of Silperisone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[5][6] A key regulation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous wastes.[5][6] A primary principle is the avoidance of disposing of pharmaceuticals down the drain, as wastewater treatment facilities are often not equipped to remove them, leading to potential environmental contamination.[7][8][9]

**Step-by-Step Disposal Protocol for Silperisone

Given the lack of specific data on the environmental and health hazards of this compound upon disposal, it should be managed as a chemical waste through a licensed hazardous waste disposal service.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware such as pipette tips, gloves, and empty containers) as chemical waste.

  • Segregate this compound waste from other waste streams. It should not be mixed with regular trash, biohazardous waste, or sharps.

2. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

3. Waste Collection and Labeling:

  • Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • For liquid waste containing this compound, use a compatible, sealed, and labeled container.

  • The label should clearly state "Hazardous Waste - this compound" and include the accumulation start date.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible chemicals.

5. Disposal:

  • Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

  • Most pharmaceutical waste is managed through incineration by a licensed facility to ensure its complete destruction.[6]

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal, following your institution's and local regulatory requirements.

Quantitative Data Summary

While no specific quantitative data for this compound disposal is available, the following table summarizes general recommendations for laboratory chemical waste.

ParameterGuidelineSource
Waste Segregation Separate from general, biohazardous, and radioactive waste.General Laboratory Safety Protocols
Container Type Chemically resistant, leak-proof, with a secure lid.General Laboratory Safety Protocols
Labeling "Hazardous Waste," chemical name, and accumulation start date.RCRA Regulations
Disposal Method Incineration via a licensed hazardous waste facility.EPA Recommendations[6]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures safety and compliance at each step, from handling the chemical in the lab to its final disposal.

SilperisoneDisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Disposal Process A This compound Handling B Generate this compound Waste A->B Experimental Use C Segregate Waste B->C D Label Waste Container C->D E Store in Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS/Contractor E->F Request Disposal G Transport to Licensed Facility F->G H Incineration G->H

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Silperisone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Silperisone. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this centrally acting muscle relaxant.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following personal protective equipment should be utilized:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is required.

  • Body Protection: A laboratory coat or a disposable gown should be worn to protect the skin and clothing. When there is a potential for significant splashing, a chemically resistant apron or suit is recommended.

  • Foot Protection: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

Safety and Handling Data

ParameterInformation (Tolperisone Hydrochloride)Source
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
First Aid Measures If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[3]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Before handling this compound, ensure that all necessary PPE is correctly donned. The work area, such as a chemical fume hood, should be clean and prepared.

  • Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Plan:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and dark place to ensure stability.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate any non-disposable equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Waste Disposal: Dispose of this compound waste in accordance with all local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.[4][5][6]

Logical Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a this compound spill in a laboratory setting. Adherence to this workflow is critical for containing the spill and ensuring the safety of all personnel.

G cluster_spill_response This compound Spill Response Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Severity alert->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large, Volatile, or Unknown ppe Don Appropriate PPE minor_spill->ppe contact_ehs Contact Environmental Health & Safety (EHS) major_spill->contact_ehs contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report end End of Response report->end contact_ehs->end

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.